molecular formula C7H15NO3 B1463103 2-(Piperidin-1-yl)acetic acid hydrate CAS No. 478920-83-1

2-(Piperidin-1-yl)acetic acid hydrate

Cat. No.: B1463103
CAS No.: 478920-83-1
M. Wt: 161.2 g/mol
InChI Key: PZUMIQBMSVIMDN-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)acetic acid hydrate (CAS 478920-83-1) is a piperidine derivative serving as a versatile building block in organic synthesis and pharmaceutical research . Its molecular formula is C7H15NO3, and it is typically supplied as a crystalline powder . This compound is a key precursor in the synthesis of heterocyclic hydrazide derivatives, which have been explored for their significant biological activities . Scientific investigations have demonstrated that hydrazide derivatives of N-piperidinyl acetic acid exhibit promising antibacterial and spasmolytic activities in vitro, showing efficacy comparable to reference drugs like drotaverin . Furthermore, these synthesized compounds have demonstrated significantly lower acute toxicity in vivo compared to some commercial drugs, making them a valuable scaffold for developing safer therapeutic agents . The structure of the compound, featuring a linker between the heterocyclic amine and the reactive acid group, is crucial for its bioactivity, and modifications to this linker are a key area of structure-activity relationship (SAR) studies . Beyond biological applications, this chemical serves as a critical intermediate in medicinal chemistry campaigns, such as in the development of inhibitors for fibrinogen-dependent blood platelet aggregation . Researchers utilize this compound to create more complex molecules for various pharmacological assays. The product is classified with the signal word "Warning" and may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation . It should be handled with appropriate personal protective equipment and stored sealed in a dry, room-temperature environment . This chemical is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-piperidin-1-ylacetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.H2O/c9-7(10)6-8-4-2-1-3-5-8;/h1-6H2,(H,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUMIQBMSVIMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-(Piperidin-1-yl)acetic acid hydrate" CAS number 478920-83-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Piperidin-1-yl)acetic acid hydrate (CAS: 478920-83-1)

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural alkaloids.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while also serving as a versatile scaffold for introducing diverse functionalities. This compound emerges as a particularly valuable building block for drug discovery, offering a synthetically accessible handle—the carboxylic acid—appended to this privileged heterocyclic core. This guide provides an in-depth analysis of its properties, a robust protocol for its synthesis, and a discussion of its application in the development of novel chemical entities.

Physicochemical and Safety Profile

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 478920-83-1[2][3]
Molecular Formula C₇H₁₅NO₃ (as hydrate)[3]
Molecular Weight 161.20 g/mol [2][3]
IUPAC Name 1-piperidinylacetic acid hydrate[2]
Appearance Solid[2]
Purity Typically ≥97%[2]
Storage Sealed in a dry environment at room temperature.[2][3]
InChI Key PZUMIQBMSVIMDN-UHFFFAOYSA-N[2]
Safety and Handling: A Self-Validating Protocol

Trustworthiness in the lab begins with safety. This compound is classified as a hazardous substance, and adherence to safety protocols is mandatory.

Table 2: GHS Hazard Information

Hazard ClassCodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[2]
Skin IrritationH315Causes skin irritation[2]
Eye IrritationH319Causes serious eye irritation[2]
STOT - Single ExposureH335May cause respiratory irritation[2]

Note: The anhydrous form (CAS 3235-67-4) has been reported to cause serious eye damage (H318, GHS05).[4] Users must consult the specific Safety Data Sheet (SDS) from their supplier for the most accurate information.

Core Handling Protocol:

  • Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust.[5]

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (inspect before use), and a lab coat.[6][7]

  • Handling: Avoid dust formation. Use non-sparking tools and prevent electrostatic discharge. Do not eat, drink, or smoke in the handling area.[5][6]

  • Storage: Keep the container tightly closed in a cool, dry place.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[6]

Synthesis and Characterization: A Proposed Pathway

While multiple synthetic routes exist for N-alkylated piperidines, a robust and scalable approach involves the direct alkylation of piperidine with an acetic acid equivalent. The following protocol is based on established methodologies for analogous structures, such as 2-(piperazin-1-yl)acetic acid.[8]

Proposed Synthesis Workflow

G cluster_0 PART A: N-Alkylation cluster_1 PART B: Saponification cluster_2 PART C: Acidification & Isolation Piperidine Piperidine Reaction1 Reflux, 12h Piperidine->Reaction1 Bromoacetate Ethyl Bromoacetate Bromoacetate->Reaction1 Base K₂CO₃ (Base) Acetonitrile (Solvent) Base->Reaction1 Intermediate Ethyl 2-(piperidin-1-yl)acetate Intermediate2 Ethyl 2-(piperidin-1-yl)acetate Reaction1->Intermediate Base2 NaOH (aq) Reaction2 Stir, RT, 4h Base2->Reaction2 Intermediate2->Reaction2 Salt Sodium 2-(piperidin-1-yl)acetate Reaction2->Salt Salt2 Sodium 2-(piperidin-1-yl)acetate Acid HCl (aq) Reaction3 Adjust to pH ~5-6 Acid->Reaction3 Salt2->Reaction3 Product This compound (Precipitate) Reaction3->Product

Caption: Proposed three-part synthesis workflow for this compound.

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 2-(piperidin-1-yl)acetate

  • Rationale: The reaction begins with the nucleophilic substitution of ethyl bromoacetate by piperidine. Potassium carbonate is chosen as a mild, inexpensive base to neutralize the HBr formed, driving the reaction to completion. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.

  • Procedure: a. To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (10 mL per 1 g of piperidine). b. Slowly add ethyl bromoacetate (1.05 eq) to the stirring suspension at room temperature. c. Heat the mixture to reflux (approx. 82°C) and maintain for 12 hours. Monitor reaction progress by TLC or LC-MS. d. After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile. e. Concentrate the filtrate under reduced pressure to yield crude ethyl 2-(piperidin-1-yl)acetate, which can be used directly in the next step.

Part B & C: Saponification and Isolation

  • Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylate salt using sodium hydroxide (saponification). Subsequent careful acidification with HCl will protonate the carboxylate, causing the zwitterionic product to precipitate from the aqueous solution at its isoelectric point.

  • Procedure: a. Dissolve the crude ester from Part A in ethanol (5 mL per 1 g) and add a 2M aqueous solution of sodium hydroxide (1.5 eq). b. Stir the mixture at room temperature for 4 hours until the ester is fully consumed (monitored by TLC). c. Remove the ethanol under reduced pressure. Add water to dissolve the resulting salt. d. Cool the solution in an ice bath and slowly add 1M HCl with vigorous stirring to adjust the pH to approximately 5-6. e. The product will precipitate as a white solid. Continue stirring in the ice bath for 30 minutes. f. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.

Theoretical Spectral Characterization

For unambiguous identification, the following spectral characteristics are expected.

Table 3: Predicted Spectral Data

TechniqueExpected Signals
¹H NMR δ ~3.5-3.8 ppm (singlet, 2H, -N-CH₂ -COOH)δ ~2.8-3.1 ppm (multiplet, 4H, piperidine Hα)δ ~1.6-1.8 ppm (multiplet, 6H, piperidine Hβ, Hγ)
¹³C NMR δ ~170-175 ppm (C =O)δ ~55-60 ppm (-N-C H₂-COOH)δ ~50-55 ppm (piperidine C α)δ ~20-30 ppm (piperidine C β, C γ)
FT-IR (ATR) 3200-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid)~1710 cm⁻¹ (strong, C=O stretch)~1200 cm⁻¹ (C-N stretch)

Applications in Drug Discovery and Development

This compound is a bifunctional linker, a critical component in the medicinal chemist's toolbox. Its utility can be understood through its two key reactive sites.

G cluster_0 Amide Bond Formation cluster_1 Pharmacophore Core BuildingBlock 2-(Piperidin-1-yl)acetic acid hydrate CarboxylicAcid Carboxylic Acid (-COOH) BuildingBlock->CarboxylicAcid Piperidine Piperidine Ring (Tertiary Amine) BuildingBlock->Piperidine Coupling Peptide Coupling (e.g., EDC, HOBt) CarboxylicAcid->Coupling Amine Primary/Secondary Amine (R-NH₂) Amine->Coupling AmideProduct Amide-Linked Target Molecule Coupling->AmideProduct Interaction Binding Interaction (e.g., H-bond acceptor, ionic interaction) Piperidine->Interaction Receptor Biological Target (Receptor/Enzyme) Receptor->Interaction

Caption: Dual functionality of the topic compound in synthesis and biological interaction.

  • The Carboxylic Acid Handle: The primary utility of the carboxylic acid group is for the formation of amide bonds. Using standard peptide coupling reagents (e.g., EDC, HOBt, HATU), this building block can be readily conjugated to primary or secondary amines on other molecules. This allows for the systematic exploration of structure-activity relationships (SAR) by attaching the piperidino-acetic acid moiety to various scaffolds.

  • The Piperidine Pharmacophore: The piperidine ring itself is not merely a linker; it is a potent pharmacophore.[1] The tertiary amine is basic and will be protonated at physiological pH, allowing for crucial ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site. The lipophilic nature of the methylene groups can engage in favorable van der Waals interactions, and the chair conformation of the ring provides a defined three-dimensional structure that can be optimized for receptor fit.

By combining these features, researchers can use this compound to synthesize novel compounds where the piperidine ring anchors the molecule to a biological target and the remainder of the molecule, attached via the amide bond, can be modified to enhance potency, selectivity, or pharmacokinetic properties.

Conclusion

This compound, CAS 478920-83-1, is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery programs. Its well-defined structure, dual functionality, and the established importance of its core scaffold make it an indispensable resource for scientists aiming to construct novel, biologically active compounds. By understanding its properties, employing robust synthetic protocols, and leveraging its inherent medicinal chemistry advantages, researchers can effectively translate this simple building block into complex molecules with therapeutic potential.

References

  • Vertex AI Search. (n.d.). What is the background and overview of 2-(PIPERAZIN-1-YL)-ACETIC ACID H2O?
  • ChemicalBook. (2025). 2-(PIPERAZIN-1-YL)-ACETIC ACID H2O - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). This compound | 478920-83-1.
  • BLD Pharm. (n.d.). 478920-83-1|this compound.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - (1-BOC-Piperidin-4-yl)acetic acid.
  • Sigma-Aldrich. (n.d.). piperidin-1-yl-acetic acid AldrichCPR.
  • PubChem. (n.d.). Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097.
  • Lasota, J., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

physicochemical properties of 2-(piperidin-1-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(piperidin-1-yl)acetic acid hydrate

Foreword

For professionals in chemical synthesis and pharmaceutical development, a molecule's true potential is unlocked only through a deep understanding of its fundamental physicochemical properties. 2-(piperidin-1-yl)acetic acid, a heterocyclic amino acid analog, represents a versatile building block. Its hydrate form is often the commercially available starting point. This guide moves beyond a simple data sheet, providing a comprehensive framework for the characterization of this compound. We will explore not only the known data but also the critical experimental methodologies required to elucidate a complete physicochemical profile. The causality behind each experimental choice is explained to empower researchers to not just follow protocols, but to understand and adapt them.

Molecular Identity and Structural Fundamentals

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 2-(piperidin-1-yl)acetic acid is a zwitterionic compound at physiological pH, possessing a tertiary amine within the piperidine ring and a carboxylic acid moiety. The commercially available hydrate form incorporates one or more water molecules into its crystal lattice.

Identifier Value
IUPAC Name 2-piperidin-1-ylacetic acid
Synonyms 1-Piperidineacetic acid, Piperidinoacetic acid
CAS Number (Hydrate) 478920-83-1[1]
CAS Number (Anhydrous) 3235-67-4[2][3]
Molecular Formula (Hydrate) C₇H₁₅NO₃
Molecular Formula (Anhydrous) C₇H₁₃NO₂[2][3]
Molecular Weight (Anhydrous) 143.18 g/mol [2][3]
Canonical SMILES C1CCN(CC1)CC(=O)O[2][3]
InChI Key VRDBIJCCXDEZJN-UHFFFAOYSA-N[2][3][4]

Figure 1: 2D Chemical Structure of 2-(piperidin-1-yl)acetic acid.

Computed Physicochemical Properties and Their Implications

Computational models provide valuable initial insights into a molecule's behavior, guiding experimental design for formulation and drug delivery.

Property Value Implication in Drug Development
XLogP3 -2.5[2][3]The highly negative value indicates strong hydrophilicity, suggesting low passive membrane permeability but high aqueous solubility.
Topological Polar Surface Area (TPSA) 40.5 Ų[2]A TPSA below 60 Ų is generally associated with good cell membrane permeability. This value, combined with the low XLogP3, suggests that while the molecule is polar, its small size may still allow for some biological transport.
Hydrogen Bond Donor Count 1[2]The carboxylic acid proton is the primary donor, influencing interactions with biological targets and solubility in protic solvents.
Hydrogen Bond Acceptor Count 3[2]The nitrogen atom and the two oxygen atoms of the carboxylate group can accept hydrogen bonds, contributing to its high water solubility.
Rotatable Bond Count 2[2]A low number of rotatable bonds indicates conformational rigidity, which can be advantageous for binding to a specific target, potentially leading to higher potency and selectivity.

Solubility Profile and Dissociation Constant (pKa)

The solubility and ionization state of a molecule are paramount as they directly influence its absorption, distribution, metabolism, and excretion (ADME) profile. As a zwitterion, 2-(piperidin-1-yl)acetic acid's solubility is expected to be highly pH-dependent.

Causality in Experimental Design

Determining the pKa is the first critical step. The molecule has two ionizable centers: the tertiary amine (pKa₁) and the carboxylic acid (pKa₂). These values dictate the net charge of the molecule at any given pH, which in turn governs its solubility. The lowest solubility is typically observed at the isoelectric point (pI). For formulation, knowing the pH range where the molecule is most soluble is essential. Often, hydrochloride salts of such compounds are used to ensure solubility in acidic environments (like the stomach) by keeping the tertiary amine protonated[5].

Protocol: Potentiometric pKa Determination
  • Preparation: Accurately prepare a 0.01 M solution of this compound in deionized, CO₂-free water.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the solution in a jacketed beaker maintained at 25°C and stir gently.

  • Acidic Titration: Titrate the solution with a standardized 0.1 M HCl solution, recording the pH after each incremental addition of titrant. Continue well past the first equivalence point.

  • Basic Titration: In a separate experiment, titrate a fresh sample solution with standardized 0.1 M NaOH, recording the pH after each increment. Continue well past the second equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Advanced software can be used to calculate the pKa values from the titration curve using derivative methods.

Protocol: Equilibrium Solubility (Shake-Flask Method)
  • Buffer Preparation: Prepare a series of buffers at various pH values (e.g., from pH 2 to pH 10).

  • Incubation: Add an excess amount of the solid compound to vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Dilute the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

G cluster_prep Preparation cluster_exp Experimental Workflow cluster_res Result prep_solid Excess Solid Compound mix Add Solid to Buffers prep_solid->mix prep_buffer Buffer Solutions (pH 2-10) prep_buffer->mix agitate Agitate at Constant Temp (24-48h) mix->agitate separate Centrifuge / Filter agitate->separate quantify Analyze Supernatant (HPLC-UV) separate->quantify result Solubility vs. pH Profile quantify->result

Caption: Workflow for pH-dependent solubility determination.

Thermal Analysis and Hydrate Characterization

Thermal analysis is non-negotiable for a hydrated compound. It serves to confirm the presence of water, determine the stoichiometry of the hydrate, and assess thermal stability.

Causality in Experimental Design

Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, directly quantifying the water content. Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal events. For a hydrate, a typical DSC thermogram will show an endotherm corresponding to the dehydration process, followed by the melting endotherm of the resulting anhydrous form. These techniques are also powerful tools for detecting polymorphism, as different crystal forms will have distinct melting points and enthalpies of fusion.

Protocol: Coupled TGA-DSC Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the pan in a simultaneous TGA-DSC instrument. Use an empty, sealed aluminum pan as the reference.

  • Thermal Program: Heat the sample under a nitrogen purge (e.g., 50 mL/min) from ambient temperature (e.g., 25°C) to a temperature past its decomposition point (e.g., 300°C) at a controlled rate (e.g., 10°C/min).

  • Data Analysis:

    • TGA Curve: Analyze the mass loss step corresponding to dehydration. The percentage mass loss can be used to calculate the number of water molecules per molecule of the compound.

    • DSC Curve: Identify endothermic peaks for dehydration and melting, and any exothermic peaks that may indicate decomposition or crystallization. The onset temperature of the melting peak is typically reported as the melting point.

G cluster_output Data Output & Analysis sample Weigh 5-10 mg of Hydrate Sample instrument Place in TGA-DSC (N₂ Atmosphere) sample->instrument heat Heat at 10°C/min (e.g., 25°C to 300°C) instrument->heat tga TGA Curve: Mass Loss vs. Temp heat->tga dsc DSC Curve: Heat Flow vs. Temp heat->dsc tga_analysis Calculate Water Content (% Mass Loss) tga->tga_analysis dsc_analysis Identify Dehydration (Endotherm) Identify Melting Point (Endotherm) dsc->dsc_analysis

Caption: Experimental workflow for TGA-DSC analysis.

Structural and Spectroscopic Confirmation

While computed properties are useful, definitive structural confirmation relies on spectroscopic analysis. Each technique provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework. Expected ¹H NMR signals would include multiplets for the piperidine ring protons, and a key singlet for the methylene protons situated between the nitrogen and the carbonyl carbon.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR identifies functional groups. Key expected absorbances include a broad O-H stretch (from water and the carboxylic acid), a strong C=O stretch for the carboxylic acid, and C-N stretching bands.

  • Mass Spectrometry (MS): MS confirms the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The expected [M+H]⁺ ion for the anhydrous form would be at m/z 144.1019.

Chemical Stability and Degradation Pathway Analysis

Understanding a compound's stability is crucial for determining its shelf-life and storage conditions. Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Causality in Experimental Design

Based on the structure, the compound is susceptible to oxidative degradation at the tertiary amine and potentially decarboxylation at high temperatures. A systematic forced degradation study, following ICH Q1A guidelines, is the authoritative approach. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being destroyed by overly harsh conditions.

Protocol: Forced Degradation Study
  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., a water/acetonitrile mixture).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH at room temperature.

    • Oxidation: Add 3% H₂O₂ at room temperature.

    • Thermal Stress: Heat the solution (e.g., 60°C).

    • Photolytic Stress: Expose the solution to light according to ICH Q1B guidelines.

  • Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid/base samples before analysis.

  • Analysis: Analyze all samples using a developed HPLC method with a photodiode array (PDA) detector.

  • Evaluation: Compare the chromatograms of stressed samples to the control. Calculate the percentage degradation. The PDA detector is used to assess peak purity and to obtain UV spectra of new peaks, aiding in the identification of degradants.

Potential for Polymorphism

Polymorphism, the ability of a solid to exist in multiple crystal forms, can profoundly impact a compound's properties, including solubility and stability. While no specific data exists for 2-(piperidin-1-yl)acetic acid, studies on structurally related compounds have shown they can exist as different polymorphs[6][7]. Therefore, a polymorph screen is a prudent step in its full characterization.

Protocol: Crystallization-Based Polymorph Screen
  • Solvent Selection: Choose a diverse set of solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane) with varying polarities.

  • Crystallization Methods:

    • Slow Evaporation: Dissolve the compound in each solvent and allow the solvent to evaporate slowly at ambient temperature.

    • Cooling Crystallization: Create saturated solutions at an elevated temperature and then cool them slowly to induce crystallization.

    • Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a concentrated solution of the compound to precipitate the solid.

  • Solid Form Analysis: Analyze the solids obtained from each experiment using techniques like Powder X-ray Diffraction (PXRD), DSC, and TGA to identify any unique crystal forms.

Safety and Handling

According to aggregated GHS data, 2-(piperidin-1-yl)acetic acid is classified as causing serious eye damage[3]. Standard laboratory personal protective equipment (PPE), including safety glasses or goggles and gloves, is mandatory when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

  • Vertex AI Search. What is the background and overview of 2-(PIPERAZIN-1-YL)-ACETIC ACID H2O?
  • BLD Pharm. 478920-83-1|this compound.
  • PharmaCompass. Piperidin-1-Yl-Acetic Acid | Drug Information, Uses, Side Effects, Chemistry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 201097, Piperidin-1-yl-acetic acid. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3164325, 2-(Piperidin-2-yl)acetic acid. Available from: [Link].

  • Echemi. (2-oxo-2-piperidin-1-yl-ethylsulfanyl)-acetic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3157942, (2-Methylpiperidin-1-yl)acetic acid. Available from: [Link].

  • BLDpharm. 1269054-30-9|2-(1-Propylpiperidin-4-yl)acetic acid hydrate.
  • Benchchem. Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.
  • National Center for Biotechnology Information. Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3760176, 2-(2-Oxopiperidin-1-yl)acetic acid. Available from: [Link].

  • PubChemLite. Piperidin-1-yl-acetic acid (C7H13NO2).
  • ResearchGate. Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Available from: [Link].

  • Amerigo Scientific. piperidin-1-yl-acetic acid.
  • Benchchem. An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.
  • ResearchGate. Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses. Available from: [Link].

  • BLDpharm. 4706-33-6|2-Oxo-2-(piperidin-1-yl)acetic acid.
  • Williams, R. pKa Data Compiled by R. Williams.

Sources

synthesis route for 2-(piperidin-1-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(piperidin-1-yl)acetic acid hydrate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing this compound, a valuable building block in medicinal chemistry and drug development. The primary focus is on the most robust and widely employed method: the direct N-alkylation of piperidine with a haloacetic acid derivative. This document furnishes a detailed, step-by-step experimental protocol, explains the underlying chemical principles, and offers field-proven insights into optimizing reaction conditions. Furthermore, it discusses purification techniques, characterization methods, and critical safety considerations. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this important intermediate.

Introduction: Significance of this compound

2-(piperidin-1-yl)acetic acid is a bifunctional molecule featuring a tertiary amine integrated within a piperidine ring and a carboxylic acid moiety. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into pharmaceutical agents to enhance solubility, metabolic stability, and target binding. The acetic acid side chain provides a convenient handle for further chemical modification, most commonly through amide bond formation, allowing for its conjugation to a wide array of molecular frameworks. The hydrate form indicates that water molecules are incorporated into the crystal lattice of the solid material, which can influence its physical properties such as solubility and stability. Its role as a key intermediate makes a reliable and reproducible synthesis protocol essential for advancing drug discovery programs.

Core Synthetic Strategy: N-Alkylation

The most direct and industrially scalable approach to synthesizing 2-(piperidin-1-yl)acetic acid is through the nucleophilic substitution reaction (SN2) between piperidine and an acetic acid derivative bearing a leaving group on the alpha-carbon. This method is efficient, typically high-yielding, and utilizes readily available starting materials.

Reaction Principle and Mechanism

The synthesis proceeds via a classic SN2 mechanism. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic α-carbon of an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate). The reaction requires a base to neutralize the hydrohalic acid (e.g., HCl) generated during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[1] The resulting ester, ethyl 2-(piperidin-1-yl)acetate, is then hydrolyzed under basic or acidic conditions to yield the target carboxylic acid.

Primary Synthesis Route: Two-Step N-Alkylation and Hydrolysis

This section details the most common and reliable two-step procedure, which involves the initial synthesis of the ester intermediate followed by its hydrolysis.

Diagram: General Synthesis Workflow

Synthesis_Workflow Piperidine Piperidine Intermediate Ethyl 2-(piperidin-1-yl)acetate Piperidine->Intermediate Step 1: N-Alkylation (SN2) Haloacetate Ethyl Chloroacetate Haloacetate->Intermediate Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Base_Solvent->Intermediate Product This compound Intermediate->Product Step 2: Saponification Hydrolysis Base Hydrolysis (e.g., NaOH, H2O) Hydrolysis->Product

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 2-(piperidin-1-yl)acetate

Protocol Rationale: This step focuses on the efficient coupling of the two primary synthons. Acetonitrile is a preferred solvent due to its polar aprotic nature, which effectively solvates the reactants without interfering with the SN2 reaction. Potassium carbonate is an excellent choice for the base; it is inexpensive, easy to handle, and sufficiently strong to neutralize the generated acid without causing significant side reactions. Using ethyl chloroacetate is cost-effective, though ethyl bromoacetate could be used for faster reaction kinetics due to bromide being a better leaving group.

Experimental Protocol:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous acetonitrile (5 mL per gram of piperidine).

  • Reagent Addition: Begin stirring the suspension at room temperature. Slowly add ethyl chloroacetate (1.05 eq) to the mixture dropwise over 30 minutes using an addition funnel. The slow addition helps to control any potential exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v), visualizing with potassium permanganate stain. The disappearance of piperidine indicates reaction completion.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 2-(piperidin-1-yl)acetate as an oil. This crude product is often of sufficient purity for the subsequent hydrolysis step.

Step 2: Hydrolysis to this compound

Protocol Rationale: Saponification (base-catalyzed hydrolysis) is a robust method for converting the ester to the corresponding carboxylate salt. Sodium hydroxide is a strong, inexpensive base ideal for this purpose. The subsequent acidification protonates the carboxylate to form the free carboxylic acid. The use of water in the final steps facilitates the formation of the stable hydrate.

Experimental Protocol:

  • Setup: Dissolve the crude ethyl 2-(piperidin-1-yl)acetate (1.0 eq) from the previous step in a mixture of ethanol and water (1:1 v/v).

  • Hydrolysis: Add sodium hydroxide (NaOH, 1.5 eq) pellets or a concentrated aqueous solution to the mixture. Stir at room temperature for 2-4 hours, or until TLC analysis confirms the complete consumption of the starting ester.

  • Solvent Removal: Remove the ethanol from the reaction mixture via rotary evaporation.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Carefully adjust the pH to ~6.0-6.5 by the slow, dropwise addition of concentrated hydrochloric acid (HCl). The product will begin to precipitate.

  • Isolation & Purification:

    • Cool the mixture for an additional hour in the ice bath to maximize crystallization.

    • Collect the white solid precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold deionized water to remove residual salts.

    • Dry the product under vacuum at a low temperature (e.g., 40°C) to yield this compound.

Data Summary for Primary Synthesis Route
ParameterStep 1: N-AlkylationStep 2: HydrolysisOverall
Typical Yield >90% (crude)85-95%75-85%
Reaction Time 4-6 hours2-4 hours6-10 hours
Key Reagents Piperidine, Ethyl Chloroacetate, K₂CO₃Ethyl 2-(piperidin-1-yl)acetate, NaOH-
Solvent AcetonitrileEthanol/Water-
Temperature Reflux (~82°C)Room Temperature-

Purification and Characterization

While the protocol above often yields a product of high purity, further purification may be necessary depending on the application.

  • Recrystallization: The crude product can be recrystallized from a hot water/ethanol mixture to improve purity.

  • Ion-Exchange Chromatography: For removing stubborn inorganic salt impurities, passing an aqueous solution of the crude product through a mixed-bed ion exchange resin can be highly effective.[2]

  • Characterization: The final product should be characterized to confirm its identity and purity. Standard techniques include:

    • ¹H NMR: To confirm the proton environment of the piperidine and acetate moieties.

    • ¹³C NMR: To confirm the carbon framework.

    • FT-IR: To identify key functional groups, particularly the broad O-H stretch of the carboxylic acid and the C=O stretch.

    • Mass Spectrometry: To confirm the molecular weight of the compound.

    • Melting Point: To assess purity against a reference value.

Alternative Synthetic Approaches

While direct N-alkylation is the most common method, other strategies exist and may be advantageous in specific contexts.

Diagram: Comparison of Synthetic Strategies

Strategies cluster_0 Primary Route cluster_1 Alternative Routes A1 Piperidine + Haloacetate A2 Product A1->A2 N-Alkylation (High Yield, Scalable) B1 Piperidin-2-ylethanol B2 Product B1->B2 Oxidation C1 α-Amino Acid (e.g., Phenylglycine) C2 Product C1->C2 Reductive Amination (Chiral Synthesis)

Sources

A Comprehensive Technical Guide to Determining the Organic Solvent Solubility of 2-(piperidin-1-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and manufacturing. This technical guide provides a comprehensive, first-principles approach for researchers, scientists, and drug development professionals to determine the solubility of 2-(piperidin-1-yl)acetic acid hydrate, a zwitterionic compound for which public solubility data is scarce. By integrating theoretical principles with robust, field-proven experimental protocols, this document serves as a practical roadmap for generating reliable and reproducible solubility profiles. We will explore the unique challenges posed by the compound's zwitterionic nature, outline a systematic strategy for solvent selection, and provide detailed, step-by-step methodologies for thermodynamic solubility measurement and analytical quantification via High-Performance Liquid Chromatography (HPLC).

Chapter 1: Theoretical Foundations & Predictive Analysis
1.1 Physicochemical Profile of 2-(piperidin-1-yl)acetic acid

Understanding the inherent physicochemical properties of a molecule is the cornerstone of predicting its solubility behavior. 2-(piperidin-1-yl)acetic acid (non-hydrate form) possesses a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol .[1][2] A key feature is its structure, which contains both a basic tertiary amine (the piperidine nitrogen) and a carboxylic acid group. This dual functionality allows the molecule to exist as a zwitterion, or inner salt, where the acidic proton transfers to the basic nitrogen.

Key computed properties for the non-hydrate form include:

  • XLogP3: -2.5[1]

  • Topological Polar Surface Area (TPSA): 40.5 Ų[1]

  • Hydrogen Bond Donor Count: 1[1]

  • Hydrogen Bond Acceptor Count: 3[1]

The highly negative XLogP3 value indicates a strong preference for polar environments (hydrophilicity) over non-polar ones. This, combined with the zwitterionic potential, is the single most important predictor of its solubility characteristics.

1.2 The Zwitterionic Challenge in Organic Solvents

Amino acids are the classic example of zwitterionic compounds, and their solubility behavior provides a powerful analogue for this compound. Zwitterions in the solid state form a highly ordered crystal lattice stabilized by strong electrostatic, ionic attractions between the positive and negative charges of neighboring molecules.[3] These forces are significantly stronger than the typical hydrogen bonds or van der Waals forces found in non-ionic organic solids, resulting in characteristically high melting points.[3]

For dissolution to occur, the solvent molecules must provide sufficient energy to overcome this crystal lattice energy.

  • In Water: Water is an excellent solvent for many zwitterions because it is highly polar and protic. It can effectively solvate both the cationic (e.g., -NH⁺R₂) and anionic (-COO⁻) centers through strong ion-dipole interactions and hydrogen bonding, compensating for the energy required to break the crystal lattice.[3]

  • In Non-Polar Organic Solvents: Solvents like hydrocarbons (e.g., heptane, toluene) lack the polarity and hydrogen-bonding capability to interact favorably with the charged centers of the zwitterion.[3] The energy released from weak solvent-solute interactions is insufficient to break the strong ionic attractions in the solid, leading to negligible solubility.[3]

  • In Polar Organic Solvents: The situation is more complex. Polar aprotic solvents (e.g., acetone, acetonitrile) have dipole moments and can solvate charged species to some extent, but they lack hydrogen bond donor capabilities, hindering their interaction with the carboxylate group. Polar protic solvents (e.g., methanol, ethanol) are more effective as they can both accept and donate hydrogen bonds. However, their overall solvating power for zwitterions is typically lower than that of water.[4]

Predictive Framework: Based on this analysis, we can predict that the solubility of this compound will be highly dependent on the solvent's polarity and its ability to form hydrogen bonds. The expected trend is:

Water >> Polar Protic Solvents (Methanol > Ethanol > Propanol) > Polar Aprotic Solvents > Non-Polar Solvents (Insoluble)

Chapter 2: A Systematic Approach to Solvent Selection

A robust solubility screen requires a diverse panel of solvents that covers a wide range of polarities and functionalities. This ensures that the full spectrum of the compound's behavior is captured, providing essential data for various applications (e.g., recrystallization, formulation).

The selection process should be logical, starting with the most likely candidates and moving to the less probable ones.

Solvent_Selection cluster_0 Solvent Categories cluster_1 Recommended Screening Panel Polar Protic Polar Protic Methanol Methanol Polar Protic->Methanol Ethanol Ethanol Polar Protic->Ethanol IPA IPA Polar Protic->IPA Alcohol Series Polar Aprotic Polar Aprotic Acetonitrile Acetonitrile Polar Aprotic->Acetonitrile Acetone Acetone Polar Aprotic->Acetone THF THF Polar Aprotic->THF DMSO DMSO Polar Aprotic->DMSO High BP Low Polarity / Non-Polar Low Polarity / Non-Polar DCM DCM Low Polarity / Non-Polar->DCM Chlorinated EtOAc EtOAc Low Polarity / Non-Polar->EtOAc Ester Heptane Heptane Low Polarity / Non-Polar->Heptane Hydrocarbon

Figure 1: Logical workflow for selecting a diverse organic solvent screening panel.

Recommended Starting Solvent Panel:

ClassSolventRationale
Polar Protic Methanol, Ethanol, IsopropanolExcellent H-bonding capability. Expected to show the highest solubility among organic solvents. The series allows evaluation of the effect of increasing alkyl chain length.
Polar Aprotic Acetonitrile, Acetone, THFPossess strong dipole moments but lack H-bond donor ability. Useful for assessing the importance of H-bond donation in solvation.
Polar Aprotic Dimethyl Sulfoxide (DMSO)A very strong polar aprotic solvent, often capable of dissolving otherwise insoluble compounds. A key benchmark for maximum kinetic solubility.
Low Polarity Dichloromethane (DCM)A common chlorinated solvent used in synthesis.
Low Polarity Ethyl Acetate (EtOAc)A common ester-based solvent with moderate polarity.
Non-Polar HeptaneA hydrocarbon solvent representing the extreme end of the non-polar scale. Solubility is expected to be negligible.
Chapter 3: Experimental Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution with an excess of solid present. It represents the true solubility under specific conditions. The "gold standard" for its determination is the Shake-Flask Method.[5]

3.1 Principle of the Shake-Flask Method

An excess amount of the solid compound is suspended in the solvent of choice. The suspension is agitated at a constant temperature for a sufficient period to allow the concentration of the dissolved solid to reach equilibrium with the undissolved solid. After equilibrium, the solid and liquid phases are separated, and the concentration of the compound in the clear supernatant is measured.[6]

Shake_Flask_Workflow A 1. Preparation Add excess solid API to a known volume of solvent in a vial. B 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24 hours. A->B Achieve Equilibrium C 3. Phase Separation Centrifuge to pellet undissolved solid. B->C Stop Agitation D 4. Sampling Carefully withdraw an aliquot of the clear supernatant. C->D E 5. Sample Preparation Filter (optional) and dilute the aliquot with mobile phase. D->E F 6. Analysis Quantify concentration using a validated HPLC method. E->F

Figure 2: Experimental workflow for the Shake-Flask thermodynamic solubility assay.
3.2 Step-by-Step Protocol
  • Materials and Reagents:

    • This compound (solid powder)

    • Selected organic solvents (HPLC grade)

    • Glass vials with screw caps (e.g., 4 mL)

    • Analytical balance

    • Calibrated pipettes

    • Orbital shaker or rotator in a temperature-controlled chamber (e.g., 25 °C)

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

    • Volumetric flasks and appropriate diluent (HPLC mobile phase is ideal)

  • Preparation of Saturated Solutions:

    • For each solvent, add approximately 10-20 mg of this compound to a pre-weighed glass vial. The exact mass is not critical, but it must be sufficient to ensure an excess of solid remains after equilibration.

    • Accurately add a known volume (e.g., 1.0 or 2.0 mL) of the selected organic solvent to each vial.

    • Cap the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator set to a consistent agitation speed.

    • Incubate at a constant temperature (e.g., 25 °C ± 1 °C) for 24 hours.[7] This extended time is crucial to ensure thermodynamic equilibrium is reached, especially for poorly soluble compounds.

  • Phase Separation:

    • After 24 hours, remove the vials and allow them to stand for a short period to let larger particles settle.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

  • Preparation of Analytical Samples:

    • Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant from the top of the vial, being careful not to disturb the solid pellet.

    • Crucial Step: Immediately dilute the aliquot into a pre-filled volumetric flask with a suitable diluent (the HPLC mobile phase is often the best choice to ensure compatibility). The dilution factor must be chosen carefully to bring the final concentration into the linear range of the HPLC calibration curve. Multiple dilutions may be necessary for high-solubility solvents.

    • Self-Validation Note: For solvents where very low solubility is expected, a filtration step using a chemically compatible syringe filter (e.g., PTFE) after sampling can provide additional assurance that no fine particulates are carried over. However, one must be mindful of potential compound adsorption to the filter material.[7]

Chapter 4: Analytical Quantification by Reverse-Phase HPLC

Due to its lack of a strong UV chromophore, this compound requires a sensitive analytical method for accurate quantification. A reverse-phase HPLC method with UV detection at a low wavelength is a robust and accessible choice.

4.1 Recommended HPLC-UV Method

This method is adapted from established protocols for structurally similar polar compounds.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic (e.g., 95:5 A:B) or a shallow gradient if needed
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time ~10 minutes
4.2 Step-by-Step Analytical Procedure
  • Preparation of Mobile Phase:

    • Prepare Mobile Phase A by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mixing thoroughly.

    • Degas all mobile phases before use.

  • Preparation of Standards and Calibration Curve:

    • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions from the stock solution to create a series of at least five calibration standards spanning the expected concentration range of the diluted samples (e.g., 1 µg/mL to 100 µg/mL).

    • Inject the standards into the HPLC system and integrate the peak area for the analyte.

    • Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.999 is required).

  • Sample Analysis and Quantification:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject the diluted samples from the solubility experiment.

    • Integrate the peak area for the analyte in each sample chromatogram.

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

Chapter 5: Data Presentation and Interpretation
5.1 Calculation of Solubility

The final solubility is calculated by taking the concentration determined by HPLC and multiplying it by the dilution factor.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Where: Dilution Factor = [Final Volume of Diluted Sample (mL)] / [Initial Aliquot Volume (mL)]

5.2 Data Summary

All quantitative results should be summarized in a clear, structured table for easy comparison and analysis.

Table 2: Thermodynamic Solubility of this compound at 25°C

Solvent ClassSolventSolubility (mg/mL)Solubility (M)
Polar ProticMethanolExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
IsopropanolExperimental ValueCalculated Value
Polar AproticAcetonitrileExperimental ValueCalculated Value
AcetoneExperimental ValueCalculated Value
DMSOExperimental ValueCalculated Value
Low PolarityEthyl AcetateExperimental ValueCalculated Value
Non-PolarHeptaneExperimental ValueCalculated Value
5.3 Interpretation of Results

The experimentally determined data should be analyzed to confirm or refute the predictions made in Chapter 1. The results will provide a quantitative measure of how solvent polarity, proticity, and other intermolecular forces govern the dissolution of this zwitterionic molecule. This data is invaluable for selecting appropriate solvent systems for chemical synthesis, purification via recrystallization, or the development of liquid formulations.

Conclusion

While publicly available data on the organic solvent solubility of this compound is lacking, a reliable and comprehensive solubility profile can be generated through a systematic and scientifically rigorous approach. By understanding the foundational principles of its zwitterionic chemistry, employing a logical solvent selection strategy, and executing a robust shake-flask protocol with a validated HPLC analytical method, researchers can produce the high-quality data necessary to guide critical decisions in the drug discovery and development pipeline. This guide provides the complete framework to achieve that goal, ensuring that experimental choices are driven by expertise and that the resulting data is trustworthy and authoritative.

References
  • Lahiri, S.C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. [Online] Available at: [Link]

  • LibreTexts Chemistry. (2022). 1. Backgrounds of Amino Acids. [Online] Available at: [Link]

  • Abraham, M.H., et al. (2019). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. ACS Omega. [Online] Available at: [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. [Online] Available at: [Link]

  • Jadhav, D.S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. University Institute of Chemical Technology, North Maharashtra University. [Online] Available at: [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Online] Available at: [Link]

  • Needham, T.E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Online] Available at: [Link]

  • Needham, T.E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. [Online] Available at: [Link]

  • PharmaCompass. (n.d.). Piperidin-1-Yl-Acetic Acid | Drug Information, Uses, Side Effects, Chemistry. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidin-1-yl-acetic acid. PubChem Compound Database. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Piperidin-2-yl)acetic acid. PubChem Compound Database. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidin-1-yl-acetic acid. PubChem Compound Database. [Online] Available at: [Link]

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 2-(piperidin-1-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(piperidin-1-yl)acetic acid hydrate, a compound of interest in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide explains the underlying principles and experimental considerations, ensuring a thorough understanding of the molecule's structural features.

Introduction to this compound

2-(piperidin-1-yl)acetic acid is a derivative of piperidine, a ubiquitous heterocyclic amine found in numerous natural alkaloids and pharmaceutical compounds.[1] The presence of both a basic piperidine nitrogen and an acidic carboxylic acid group makes it a zwitterionic compound with interesting physicochemical properties. The hydrate form incorporates one or more water molecules into its crystal lattice, which can significantly influence its stability, solubility, and handling characteristics—critical parameters in drug development.

Spectroscopic analysis is fundamental to confirming the identity, purity, and structure of such compounds. This guide will navigate the interpretation of the key spectroscopic data for the hydrate form of this molecule.

Molecular Structure and Spectroscopic Overview

The molecular structure of 2-(piperidin-1-yl)acetic acid consists of a piperidine ring N-substituted with an acetic acid moiety. In its hydrate form, water molecules are integrated into the crystal structure.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical FormulaC₇H₁₅NO₃[2]
Molecular Weight161.20 g/mol [2]
Anhydrous FormulaC₇H₁₃NO₂[3][4]
Anhydrous Mol. Wt.143.18 g/mol [3][4]
CAS Number478920-83-1[2]

The spectroscopic analysis workflow for characterizing this molecule is systematic, beginning with mass spectrometry to determine the molecular weight, followed by IR spectroscopy to identify functional groups, and finally, detailed 1D and 2D NMR spectroscopy for complete structural elucidation.

G cluster_0 Characterization Workflow MS Mass Spectrometry (Confirm Molecular Weight) IR Infrared Spectroscopy (Identify Functional Groups) MS->IR Initial Confirmation NMR NMR Spectroscopy (Elucidate Detailed Structure) IR->NMR Functional Group Info

Caption: A typical workflow for the spectroscopic characterization of a small molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, electrospray ionization (ESI) is a suitable method due to the compound's polarity.

Expected Observations:

In ESI-MS, it is highly probable that the water of hydration will be lost during the ionization process.[5] Therefore, the observed mass will correspond to the anhydrous form of the molecule.

  • Positive Ion Mode: The most likely observed ion would be the protonated molecule [M+H]⁺, where M is the anhydrous molecule. The expected m/z would be approximately 144.10.

  • Adduct Formation: It is also common to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, which would appear at m/z values of approximately 166.08 and 182.06, respectively.[6]

Table 2: Predicted Mass Spectrometry Data

IonFormulaCalculated m/z
[M+H]⁺[C₇H₁₄NO₂]⁺144.1019
[M+Na]⁺[C₇H₁₃NNaO₂]⁺166.0838
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization source.

  • Analysis: Infuse the sample solution directly into the mass spectrometer. Acquire spectra in both positive and negative ion modes.

  • Data Interpretation: Analyze the resulting spectra for the presence of the expected molecular ions and common adducts.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by the presence of O-H, C-H, C=O, and C-N bonds.

Expected Spectral Features:

  • O-H Stretching: A very broad and strong absorption band is expected in the region of 3500-2500 cm⁻¹. This broadness is due to the hydrogen bonding of the carboxylic acid O-H and the water of hydration.[7][8]

  • C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and the acetic acid methylene group will appear as sharp to medium peaks in the 3000-2850 cm⁻¹ region.[7]

  • C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected between 1730 and 1700 cm⁻¹. The zwitterionic nature of the molecule may lead to the presence of a carboxylate (COO⁻) asymmetric stretching band around 1610-1550 cm⁻¹.[9]

  • O-H Bending: The bending vibration of the water of hydration may appear as a medium intensity band around 1630 cm⁻¹.

  • C-N Stretching: The C-N stretching of the tertiary amine will likely be observed in the 1200-1020 cm⁻¹ region.

Table 3: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500-2500 (broad)O-H stretchCarboxylic acid & Water
3000-2850C-H stretchAliphatic
1730-1700C=O stretchCarboxylic acid
~1630O-H bendWater
~1580COO⁻ asym. stretchCarboxylate
1200-1020C-N stretchTertiary amine
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals corresponding to the protons of the piperidine ring, the methylene group of the acetic acid moiety, and the water of hydration. The chemical shifts will be influenced by the solvent and the zwitterionic nature of the compound.

Expected ¹H NMR Signals:

  • Piperidine Protons (H2', H6'): These protons are adjacent to the nitrogen atom and are expected to appear as a multiplet in the range of δ 3.0-3.5 ppm.

  • Piperidine Protons (H3', H4', H5'): The remaining piperidine protons will likely appear as overlapping multiplets in the range of δ 1.5-2.0 ppm.

  • Methylene Protons (H2): The protons of the methylene group attached to the nitrogen will be a singlet and are expected to be in the range of δ 3.5-4.0 ppm.

  • Water Protons: The protons from the water of hydration will appear as a singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, but can be expected in the range of δ 2.0-5.0 ppm in a non-deuterated solvent or will exchange with D₂O.

  • Carboxylic Acid Proton: The acidic proton is often broad and may exchange with residual water in the solvent, making it difficult to observe. In a non-protic solvent, it could appear as a very broad singlet downfield (δ 10-13 ppm).

G cluster_0 Molecular Structure with Proton Numbering mol  <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/example.png"/>TD>TR>TABLE>

Caption: Numbering scheme for proton assignments in 2-(piperidin-1-yl)acetic acid. (Note: A visual representation of the molecule with numbered protons would be inserted here).

Table 4: Predicted ¹H NMR Chemical Shifts

ProtonMultiplicityChemical Shift (δ, ppm)
H2', H6'Multiplet3.0 - 3.5
H3', H5'Multiplet1.5 - 2.0
H4'Multiplet1.5 - 2.0
H2Singlet3.5 - 4.0
H₂OSingletVariable (2.0 - 5.0)
COOHBroad SingletVariable (often not observed)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Expected ¹³C NMR Signals:

  • Carbonyl Carbon (C1): The carboxylic acid carbonyl carbon is expected to appear significantly downfield, in the range of δ 170-180 ppm.[8]

  • Methylene Carbon (C2): The carbon of the methylene group adjacent to the nitrogen is expected in the range of δ 55-65 ppm.

  • Piperidine Carbons (C2', C6'): These carbons, being adjacent to the nitrogen, will be in the range of δ 50-60 ppm.

  • Piperidine Carbons (C3', C5'): These carbons are expected in the range of δ 25-35 ppm.

  • Piperidine Carbon (C4'): This carbon is expected to be the most upfield of the piperidine carbons, in the range of δ 20-30 ppm.

Table 5: Predicted ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)
C1 (C=O)170 - 180
C255 - 65
C2', C6'50 - 60
C3', C5'25 - 35
C4'20 - 30
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is a good choice to observe the exchange of the acidic proton and to potentially see the H₂O/HDO peak of the hydrate.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D NMR spectra like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign all signals based on their chemical shifts, multiplicities, and correlations from 2D spectra.

G cluster_1 NMR Data Acquisition and Analysis SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) Acquisition Data Acquisition (1H, 13C, 2D NMR) SamplePrep->Acquisition Analysis Spectral Analysis (Assign Signals, Integrate) Acquisition->Analysis Structure Structure Confirmation Analysis->Structure

Caption: A streamlined workflow for NMR analysis.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic use of MS, IR, and NMR techniques. While mass spectrometry confirms the molecular weight of the anhydrous core, IR spectroscopy identifies the key functional groups, and NMR provides the detailed structural map. The presence of the water of hydration is most clearly evidenced in the IR spectrum through a broad O-H stretching band and can also be observed in the ¹H NMR spectrum under appropriate conditions. This guide provides the foundational knowledge and experimental framework for researchers to confidently characterize this molecule and its analogs.

References

  • PubChem. Piperidin-1-yl-acetic acid. [Link][10][11]

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The Piperidine Acetic Acid Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Acetic Acid Core

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[1] This six-membered, nitrogen-containing heterocycle provides a versatile, chemically stable, and conformationally flexible framework. These characteristics allow for strategic functionalization to fine-tune both pharmacokinetic and pharmacodynamic properties. When an acetic acid moiety is introduced to this ring system, a class of compounds known as piperidine acetic acid derivatives is formed. These derivatives have garnered substantial attention for their diverse and potent biological activities, serving as critical pharmacophores capable of mimicking endogenous ligands and interacting with a wide range of biological targets. Their applications span numerous therapeutic areas, including neurodegenerative diseases, cancer, metabolic disorders, and infectious diseases.[2] This technical guide offers a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of piperidine acetic acid derivatives, tailored for researchers, scientists, and professionals in the field of drug discovery and development.

Synthetic Strategies: Constructing the Piperidine Acetic Acid Core

The synthesis of piperidine acetic acid derivatives can be approached through several strategic routes, primarily centered on the formation of the piperidine ring itself or the functionalization of a pre-existing piperidine scaffold. The choice of synthetic pathway is often dictated by the desired substitution pattern and stereochemistry of the final compound.

Core Synthesis Methodologies

A prevalent and effective method for the synthesis of the piperidine acetic acid core involves the N-alkylation of a substituted piperidine with an appropriate haloacetate, followed by hydrolysis.

Experimental Protocol: General Procedure for N-Alkylation and Hydrolysis

  • N-Alkylation: To a solution of the appropriately substituted piperidine (1.0 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base, typically potassium carbonate (2.0-3.0 equivalents), followed by ethyl bromoacetate (1.1 equivalents).

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic base. The solvent is then removed under reduced pressure. The resulting crude product can be purified by flash column chromatography.

  • Hydrolysis: The ester intermediate is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water. An excess of a strong base, like lithium hydroxide, is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • Isolation: The reaction mixture is acidified with a suitable acid (e.g., 1N HCl) to a pH of approximately 4-5. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired piperidine acetic acid derivative.

This robust methodology allows for the generation of a diverse library of compounds by varying the substituents on the initial piperidine ring.

Diverse Biological Activities and Therapeutic Applications

Piperidine acetic acid derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable scaffolds for the development of novel therapeutic agents across multiple disease areas.

Modulation of the Central Nervous System: Targeting the GABAergic System

Many piperidine acetic acid derivatives are structural analogs of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[3] This structural mimicry allows them to interact with GABA receptors (GABA-A, GABA-B) and GABA transporters (GATs).

  • (RS)-Piperidine-3-carboxylic acid (Nipecotic acid) and its derivatives are well-established inhibitors of GABA uptake.[4] By blocking the reuptake of GABA from the synaptic cleft, these compounds increase its concentration, thereby enhancing inhibitory neurotransmission. This mechanism is a key strategy in the development of treatments for neurological disorders such as epilepsy.

  • Piperidine-4-carboxylic acid (Isonipecotic acid) and its analogs can function as GABA receptor agonists.

The position and nature of substituents on the piperidine ring are critical for determining the specific activity and selectivity. For instance, hydroxy- and amino-substituted derivatives have shown varied affinities for GABA receptors and the neuronal GABA uptake system.

Neurodegenerative Diseases: γ-Secretase Modulation in Alzheimer's Disease

A significant area of research has focused on the development of piperidine acetic acid derivatives as γ-secretase modulators (GSMs) for the treatment of Alzheimer's disease.[5] γ-secretase is an enzyme complex involved in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's. GSMs aim to selectively reduce the production of the toxic Aβ42 peptide without inhibiting the overall activity of γ-secretase, which is crucial for other essential signaling pathways like Notch.[5] Fluorinated piperidine acetic acids have emerged as a promising class of GSMs, demonstrating selective lowering of Aβ42 in preclinical models.[5]

Anticancer Activity: Targeting Key Signaling Pathways

Piperidine acetic acid derivatives have shown significant potential as anticancer agents.[6][7] Their mechanisms of action often involve the modulation of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt and NF-κB pathways. Inhibition of these pathways can lead to a reduction in cell proliferation, induction of apoptosis, and cell cycle arrest. For example, certain piperidine derivatives have been shown to induce apoptosis in prostate cancer cells by downregulating anti-apoptotic proteins like BCL-2 and XIAP, while upregulating pro-apoptotic proteins like BAX.[7] Furthermore, some derivatives act as colchicine binding site inhibitors, leading to the inhibition of tubulin polymerization, a validated anticancer strategy.[8]

Data on Anticancer Activity of a Piperidine Derivative (Compound 17a)

Cell LineIC50 (µM)Reference
PC3 (Prostate Cancer)0.81[8]

This data demonstrates the potent in vitro anticancer activity of a specific piperidine derivative.

Below is a diagram illustrating the potential mechanism of action for piperidine derivatives in cancer cells, highlighting the inhibition of key survival pathways.

anticancer_pathway Piperidine Acetic Acid Derivative Piperidine Acetic Acid Derivative PI3K/Akt Pathway PI3K/Akt Pathway Piperidine Acetic Acid Derivative->PI3K/Akt Pathway Inhibits NF-κB Pathway NF-κB Pathway Piperidine Acetic Acid Derivative->NF-κB Pathway Inhibits Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Promotes Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis Inhibits NF-κB Pathway->Cell Proliferation Promotes NF-κB Pathway->Apoptosis Inhibits

Caption: Inhibition of PI3K/Akt and NF-κB pathways by piperidine derivatives.

Antiviral and Antidiabetic Potential

The therapeutic utility of the piperidine acetic acid scaffold extends to antiviral and antidiabetic applications.

  • Antiviral Activity: Novel piperidine-based derivatives have been identified as potent inhibitors of the influenza virus.[9] Preliminary mechanistic studies suggest that these compounds interfere with an early stage of the viral replication cycle after entry into the host cell.[9] Other derivatives have been investigated for activity against a range of viruses, including HIV.[10][11][12]

  • Antidiabetic Activity: Certain piperidine derivatives have shown promise as antidiabetic agents.[13][14][15] For instance, a novel derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, exhibited potent inhibition of α-amylase, an enzyme involved in carbohydrate digestion.[13] Additionally, some piperine derivatives, which contain a piperidine moiety, have been shown to act as PPAR-γ agonists, a key mechanism for improving insulin sensitivity.[16]

Future Directions and Conclusion

The piperidine acetic acid scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent "drug-like" properties, combined with the extensive possibilities for synthetic modification, ensure its continued relevance in the quest for novel therapeutics.[17] Future research will likely focus on the systematic synthesis and evaluation of analog libraries to establish clearer structure-activity relationships for various biological targets. The development of stereoselective synthetic methods to access chiral piperidine acetic acid derivatives will also be crucial, as stereochemistry often plays a pivotal role in biological activity.[18]

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A Technical Guide to the Synthesis and Evaluation of 2-(Piperidin-1-yl)acetic Acid Analogs for Nootropic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quest for novel therapeutic agents to enhance cognitive function and combat neurodegenerative diseases is a paramount challenge in modern medicinal chemistry. Within the vast landscape of neuropharmacology, the piperidine scaffold has emerged as a privileged structure, integral to a multitude of central nervous system (CNS) active drugs.[1][2] This technical guide provides an in-depth exploration of the structural analogs of 2-(piperidin-1-yl)acetic acid hydrate, a versatile building block for the rational design of potential nootropic agents. By delving into synthetic strategies, structure-activity relationships (SAR), and pharmacological evaluation, this document serves as a comprehensive resource for researchers dedicated to the discovery of next-generation cognitive enhancers.

The Rationale for 2-(Piperidin-1-yl)acetic Acid as a Nootropic Scaffold

The 2-(piperidin-1-yl)acetic acid core presents a compelling starting point for the design of nootropic agents due to a confluence of favorable chemical and pharmacological properties. The piperidine ring, a saturated heterocycle, offers a three-dimensional structure that can effectively probe the binding pockets of biological targets.[3][4] Its presence in a molecule can enhance metabolic stability and improve pharmacokinetic properties, facilitating transport across the blood-brain barrier.[1] The acetic acid moiety provides a crucial handle for forming various functional groups, most notably amides, which are prevalent in a wide range of biologically active compounds, including the renowned racetam class of nootropics.[5]

The exploration of structural analogs of 2-(piperidin-1-yl)acetic acid is predicated on the hypothesis that systematic modifications to this core structure can lead to compounds with potent and selective cognitive-enhancing activities. Key areas for structural modification include the piperidine ring, the acetic acid side chain, and the terminal functional group.

Synthetic Strategies for the Elaboration of the 2-(Piperidin-1-yl)acetic Acid Core

The synthesis of structural analogs of 2-(piperidin-1-yl)acetic acid primarily revolves around the functionalization of the carboxylic acid group to form amides, esters, and other derivatives. Amide bond formation is a particularly important transformation, given the prevalence of the acetamide substructure in known nootropic agents.

General Workflow for Amide Coupling

A robust and widely applicable method for the synthesis of N-substituted 2-(piperidin-1-yl)acetamides involves the activation of the carboxylic acid followed by nucleophilic attack by a primary or secondary amine.

G cluster_0 Activation cluster_1 Coupling cluster_2 Workup & Purification Carboxylic_Acid 2-(Piperidin-1-yl)acetic acid Activated_Ester Activated Intermediate Carboxylic_Acid->Activated_Ester Coupling_Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt/EDC) Product N-substituted 2-(piperidin-1-yl)acetamide Activated_Ester->Product Amine, Base Amine Primary or Secondary Amine (R1R2NH) Base Base (e.g., DIPEA) Workup Aqueous Workup Product->Workup Purification Chromatography Workup->Purification Final_Product Pure Analog Purification->Final_Product

Caption: General workflow for the synthesis of N-substituted 2-(piperidin-1-yl)acetamides.

Detailed Experimental Protocol: Amide Coupling via HATU

This protocol outlines a general and efficient procedure for the synthesis of an N-aryl-2-(piperidin-1-yl)acetamide, a class of compounds with potential nootropic activity.

Materials:

  • 2-(Piperidin-1-yl)acetic acid

  • Substituted Aniline

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-(piperidin-1-yl)acetic acid (1.0 equivalent) in anhydrous DMF or DCM at 0 °C, add HATU (1.1 equivalents) and HOBt (1.1 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the activated ester.

  • Add the substituted aniline (1.0 equivalent) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-2-(piperidin-1-yl)acetamide.

Structure-Activity Relationship (SAR) of Piperidine-Containing Nootropic Analogs

While comprehensive SAR studies specifically on 2-(piperidin-1-yl)acetic acid analogs as nootropics are still emerging, valuable insights can be gleaned from related classes of compounds. The following sections summarize key SAR findings from piperidine-containing molecules with cognitive-enhancing or related neuroprotective activities.

Modification of the Acetamide Moiety

The acetamide group is a critical pharmacophore. In a series of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide, a close structural relative to our core, the nature of the N-acyl group was found to significantly influence the predicted affinity for GABA-ergic and glutamatergic receptors, which are key targets for nootropic drugs.[5] This suggests that varying the substituent on the amide nitrogen of 2-(piperidin-1-yl)acetamide analogs is a promising strategy for modulating activity.

Compound ID Modification Observed/Predicted Activity Reference
A1 N-ArylacetamidePotential for cholinesterase inhibition.[6]
A2 N-BenzylacetamideBenzyl substitution can influence binding to neuroreceptors.[6]
A3 N-AlkylacetamideChain length and branching affect lipophilicity and BBB penetration.[5]
Substitution on the Piperidine Ring

Substitution on the piperidine ring can influence the molecule's conformation and its interaction with the binding site. In a study of sulfonamides bearing a piperidine nucleus, N-ethyl substitution was found to retard the inhibitory potential against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease.[6] This indicates that even small alkyl substitutions on the piperidine nitrogen can have a profound impact on biological activity.

SAR_Piperidine cluster_piperidine Piperidine Ring cluster_substituents Substituent Effects P N C2 C2 P->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->P N_Sub N-Substitution (e.g., Alkyl, Aryl) N_Sub->P Influences Receptor Affinity C4_Sub C4-Substitution (e.g., Methyl) C4_Sub->C4 Impacts Conformation

Caption: Key substitution points on the piperidine ring for SAR studies.

Pharmacological Evaluation and Mechanistic Insights

The evaluation of novel 2-(piperidin-1-yl)acetic acid analogs for nootropic activity requires a multi-faceted approach, encompassing both in vitro and in vivo assays.

In Vitro Assays
  • Cholinesterase Inhibition: Assays for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition are crucial, as enhancing cholinergic neurotransmission is a key strategy in treating cognitive decline.[6][7]

  • Receptor Binding Assays: Determining the affinity of analogs for key CNS receptors, such as NMDA, AMPA, and muscarinic acetylcholine receptors, can provide insights into their potential mechanisms of action.

  • Neuroprotection Assays: Evaluating the ability of compounds to protect neuronal cells from various insults (e.g., oxidative stress, excitotoxicity) is essential for identifying neuroprotective properties.

In Vivo Models of Cognitive Enhancement
  • Passive Avoidance Test: This test is widely used to assess learning and memory in rodents. The ability of a compound to reverse scopolamine-induced amnesia is a common measure of nootropic activity.

  • Morris Water Maze: This spatial navigation task is a robust method for evaluating spatial learning and memory.

  • Object Recognition Test: This test assesses an animal's ability to recognize a novel object from a familiar one, providing a measure of recognition memory.

Proposed Mechanisms of Action

The nootropic effects of piperidine-containing compounds are likely mediated through multiple mechanisms. Based on studies of related compounds, potential mechanisms for 2-(piperidin-1-yl)acetic acid analogs include:

  • Modulation of Cholinergic System: Inhibition of AChE and BChE, leading to increased acetylcholine levels in the synapse.[6][7]

  • Glutamatergic System Modulation: Interaction with NMDA and AMPA receptors to enhance synaptic plasticity, a cellular basis for learning and memory.[5]

  • Neuroprotection: Attenuation of neuronal damage and death through antioxidant and anti-inflammatory pathways.

MoA cluster_targets Potential Molecular Targets cluster_effects Cellular & Systemic Effects Compound 2-(Piperidin-1-yl)acetic Acid Analog AChE AChE/BChE Inhibition Compound->AChE NMDA_R NMDA Receptor Modulation Compound->NMDA_R AMPA_R AMPA Receptor Modulation Compound->AMPA_R Neuroprot Neuroprotection Compound->Neuroprot ACh_Inc Increased Acetylcholine AChE->ACh_Inc Syn_Plas Enhanced Synaptic Plasticity NMDA_R->Syn_Plas AMPA_R->Syn_Plas Cognition Cognitive Enhancement ACh_Inc->Cognition Syn_Plas->Cognition Neuroprot->Cognition

Caption: Proposed mechanisms of action for 2-(piperidin-1-yl)acetic acid analogs as nootropic agents.

Conclusion and Future Directions

The 2-(piperidin-1-yl)acetic acid scaffold represents a promising and versatile starting point for the development of novel nootropic agents. The synthetic accessibility of its derivatives, coupled with the established importance of the piperidine moiety in CNS-active drugs, provides a strong foundation for further research. Future efforts should focus on the systematic synthesis and pharmacological evaluation of a diverse library of analogs to establish clear and comprehensive structure-activity relationships. In-depth mechanistic studies on the most potent compounds will be crucial for elucidating their precise molecular targets and signaling pathways, ultimately paving the way for the development of safe and effective cognitive enhancers for the treatment of a range of neurological and psychiatric disorders.

References

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The Piperidine Moiety: A Cornerstone in Drug-Receptor Interactions - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperidine ring, a ubiquitous six-membered saturated heterocycle, stands as a "privileged scaffold" in modern medicinal chemistry. Its prevalence in a vast number of clinically approved drugs is a testament to its remarkable ability to favorably influence drug-receptor interactions and overall pharmacokinetic profiles. This in-depth technical guide moves beyond a cursory overview to provide a detailed exploration of the multifaceted roles of the piperidine moiety. We will dissect its conformational intricacies, elucidate its diverse binding interactions at the molecular level, and provide practical, field-proven insights into the experimental and computational methodologies used to investigate its function. This guide is designed to be a comprehensive resource for researchers and drug development professionals, offering not only a deep understanding of the fundamental principles but also actionable protocols and data-driven analyses to inform rational drug design.

The Piperidine Scaffold: More Than Just a Linker

The piperidine ring is far more than a simple, inert scaffold for appending pharmacophoric groups. Its inherent structural and electronic properties are pivotal in shaping the biological activity of a molecule. Piperidine-containing compounds are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents.[1] The enduring success of this moiety stems from a confluence of factors that enhance "druggability."[2]

The strategic incorporation of a piperidine ring can:

  • Modulate Physicochemical Properties: The piperidine nitrogen, with its basic character, allows for fine-tuning of a molecule's pKa, which in turn influences solubility and absorption.

  • Enhance Biological Activity and Selectivity: The rigid, yet conformationally flexible, nature of the piperidine ring allows it to present substituents to a receptor in a well-defined three-dimensional orientation, leading to high-affinity and selective interactions.[3]

  • Improve Pharmacokinetic (ADME) Properties: The metabolic stability of the piperidine ring, coupled with its ability to modulate lipophilicity, often leads to improved absorption, distribution, metabolism, and excretion profiles, along with reduced toxicity.[2]

Conformational Dynamics: The Chair, the Boat, and the Receptor

The piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[4] However, the presence of the nitrogen atom and its substituents introduces a layer of complexity not seen in its carbocyclic counterpart, cyclohexane. Understanding these conformational preferences is critical, as the three-dimensional shape of the drug molecule is what the receptor ultimately recognizes.

Chair Conformations and Substituent Effects

Like cyclohexane, the piperidine ring can exist in two rapidly interconverting chair conformations. Substituents on the ring can occupy either an axial or equatorial position. The energetic preference for the equatorial position is dictated by the minimization of 1,3-diaxial interactions. However, the nitrogen atom introduces the possibility of N-substituents and the influence of its lone pair of electrons. For the unsubstituted piperidine, the equatorial conformation of the N-H bond is generally more stable.[4]

The introduction of substituents can significantly alter this conformational landscape. For instance, fluorination of the piperidine ring can lead to a preference for the axial conformer due to a combination of electrostatic interactions and hyperconjugation.[5] This conformational locking can be a powerful tool in drug design to present a specific pharmacophore in a desired orientation.

The Twist-Boat Conformation in Receptor Binding

While the chair conformation is the most stable in solution, it is not uncommon for the piperidine ring to adopt a higher-energy twist-boat conformation upon binding to a receptor.[6] This is a classic example of the "induced fit" model of ligand-receptor binding. The energy penalty of adopting the twist-boat conformation is offset by the favorable binding interactions with the receptor. Analysis of the Protein Data Bank (PDB) reveals that a significant percentage of N-acylpiperidine ligands adopt a twist-boat conformation when bound to their target proteins.[6]

The Piperidine Moiety in Action: A Molecular Look at Receptor Interactions

The true value of the piperidine scaffold lies in its ability to engage in a variety of non-covalent interactions with receptor binding pockets. These interactions are the basis of molecular recognition and are ultimately responsible for the drug's pharmacological effect.

The Pivotal Role of the Basic Nitrogen: Hydrogen Bonding and Ionic Interactions

The nitrogen atom of the piperidine ring is typically basic, with a pKa around 11.22 for the protonated form.[4] At physiological pH, this nitrogen is often protonated, carrying a positive charge. This cationic center is a key interaction point, frequently forming strong hydrogen bonds and ionic interactions with acidic residues (e.g., aspartate, glutamate) in the receptor binding site.

For example, in many opioid receptor ligands, the protonated piperidine nitrogen forms a crucial ionic interaction with a conserved aspartate residue in the receptor. This interaction is a primary anchor for the ligand in the binding pocket.

G Receptor Receptor Binding Pocket (e.g., Aspartate Residue) Piperidine Piperidine-Containing Drug (Protonated Nitrogen) Piperidine->Receptor Ionic Interaction / Hydrogen Bond

Caption: Ionic interaction between the protonated piperidine nitrogen and an acidic residue in the receptor.

The Carbon Skeleton: A Scaffold for Hydrophobic and van der Waals Interactions

The carbon framework of the piperidine ring is lipophilic and serves as an excellent scaffold for engaging in hydrophobic and van der Waals interactions with nonpolar residues in the receptor binding pocket. These interactions, while individually weak, are numerous and collectively contribute significantly to the overall binding affinity.

Substituents on the piperidine ring can be strategically placed to occupy specific hydrophobic sub-pockets within the receptor, thereby enhancing both potency and selectivity.

G Receptor Hydrophobic Pocket (e.g., Leucine, Isoleucine) Piperidine Piperidine Ring (Carbon Skeleton) Piperidine->Receptor Hydrophobic Interactions Substituent Lipophilic Substituent Piperidine->Substituent Covalent Bond Substituent->Receptor Enhanced van der Waals Contacts

Caption: Hydrophobic interactions of the piperidine scaffold and its substituents with the receptor.

Structure-Activity Relationships (SAR): A Data-Driven Approach

The systematic modification of the piperidine ring and its substituents is a cornerstone of lead optimization. The following tables provide a snapshot of SAR data for piperidine-containing compounds targeting different receptors, illustrating how subtle structural changes can dramatically impact binding affinity.

Table 1: SAR of Piperidine Analogues as μ-Opioid Receptor Agonists
CompoundR1R2Ki (nM) for μ-Opioid ReceptorReference
1a -CH3-COOCH3810[7]
2a -H-COOCH3Varies (Improved SERT/NET activity)[7]
1c -CH3-CH2OHSimilar to cocaine[7]
23 -CH2N(CH3)2-OH0.0034[8]
(3R, 4S)-23 -CH2N(CH3)2-OH0.0021[8]

Data synthesized from multiple sources to illustrate SAR principles.

Table 2: SAR of Piperidine vs. Piperazine in Histamine H3 and Sigma-1 Receptor Binding
CompoundCore MoietyKi (nM) for hH3RKi (nM) for σ1RReference
4 Piperazine3.171531[9]
5 Piperidine7.703.64[9]
11 Piperidine6.24.41[9]

This table highlights how the choice between a piperidine and piperazine core can dramatically shift selectivity between different receptors.[9]

Experimental and Computational Workflows for Interrogating Piperidine-Receptor Interactions

A robust understanding of the role of the piperidine moiety requires a combination of experimental and computational approaches.

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol provides a generalized framework for a competitive radioligand binding assay to determine the affinity (Ki) of a piperidine-containing test compound for a target receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Receptor source (e.g., cell membranes expressing the target receptor)

  • Radiolabeled ligand (e.g., [3H]-labeled known antagonist)

  • Test compound (piperidine derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

  • 96-well filter plates (e.g., glass fiber filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in assay buffer to create a range of concentrations.

    • Prepare a solution of the radiolabeled ligand in assay buffer at a concentration close to its Kd.

    • Prepare the receptor membrane suspension in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add receptor membranes, radiolabeled ligand, and assay buffer.

    • Non-specific Binding: Add receptor membranes, radiolabeled ligand, and a high concentration of a known unlabeled ligand.

    • Competitive Binding: Add receptor membranes, radiolabeled ligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[10]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Reagents (Test Compound, Radioligand, Receptor) B Set up 96-well Plate (Total, Non-specific, Competitive) A->B C Incubate to Equilibrium B->C D Filter and Wash C->D E Add Scintillant and Count D->E F Calculate IC50 and Ki E->F

Caption: Workflow for a radioligand receptor binding assay.

Computational Protocol: Molecular Docking

Molecular docking is a powerful in silico tool to predict the binding mode and affinity of a ligand to its receptor.

Objective: To predict the preferred binding orientation of a piperidine-containing ligand within the active site of a receptor and to estimate its binding affinity.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

  • Protein Data Bank (PDB) for receptor structures

Step-by-Step Methodology:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target receptor from the PDB.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, assigning bond orders, and repairing any missing side chains or loops.[11]

    • Define the binding site based on the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Draw the 2D structure of the piperidine-containing ligand.

    • Convert the 2D structure to a 3D conformation and perform energy minimization.

    • Assign appropriate protonation states at the simulation pH.

  • Docking Simulation:

    • Select a docking algorithm (e.g., rigid receptor-flexible ligand).

    • Run the docking simulation to generate a series of possible binding poses for the ligand within the receptor's active site.

    • The software will score each pose based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the interactions between the ligand and the receptor, such as hydrogen bonds, ionic interactions, and hydrophobic contacts.

    • Compare the predicted binding mode with experimental SAR data for validation.

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis A Prepare Receptor Structure C Define Binding Site A->C B Prepare Ligand Structure B->C D Run Docking Simulation C->D E Score and Rank Poses D->E F Visualize and Analyze Interactions E->F

Caption: Workflow for a molecular docking simulation.

Bioisosteric Replacement: Thinking Beyond the Piperidine Ring

While the piperidine ring is a powerful tool in the medicinal chemist's arsenal, there are instances where its properties may not be optimal. In such cases, bioisosteric replacement can be employed to fine-tune the molecule's characteristics while preserving its desired biological activity.[12]

Common bioisosteres for the piperidine ring include:

  • Piperazine: Introduces a second nitrogen atom, which can alter basicity, polarity, and provide an additional point for substitution.

  • Morpholine: The oxygen atom reduces basicity and increases polarity.[13]

  • Tropane: A bicyclic structure that reduces conformational flexibility and can alter the vector of substituents.[13]

  • Spirocyclic systems (e.g., azaspiro[3.3]heptane): Offer novel 3D arrangements of substituents and can improve metabolic stability.[13][14]

The choice of a bioisostere is highly context-dependent and should be guided by a thorough understanding of the target receptor and the desired physicochemical properties.[15]

Conclusion and Future Perspectives

The piperidine moiety has firmly established its place as a privileged scaffold in drug discovery. Its unique combination of conformational pre-organization, tunable physicochemical properties, and versatile interaction capabilities makes it an invaluable tool for the design of potent and selective therapeutics. As our understanding of receptor biology deepens and our computational tools become more sophisticated, the rational design of piperidine-containing drugs will continue to evolve. The future will likely see the development of novel piperidine bioisosteres with even more finely tuned properties and the application of advanced computational methods to predict the subtle interplay between piperidine conformation and receptor dynamics. For the foreseeable future, the humble piperidine ring will undoubtedly remain a cornerstone of medicinal chemistry, playing a central role in the development of the next generation of life-saving medicines.

References

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The Peptoid Revolution: A Technical Guide to N-Substituted Glycine Analogs in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic modalities with enhanced properties is perpetual. While peptides offer remarkable specificity and biological activity, their inherent limitations, such as proteolytic instability and poor cell permeability, often curtail their clinical translation. This guide delves into the world of N-substituted glycine analogs, or "peptoids," a class of peptidomimetics that elegantly circumvents these challenges, opening up new avenues for drug discovery and materials science.[1][2][3]

This document provides a comprehensive technical overview, grounded in established scientific principles and field-proven insights. We will explore the fundamental chemistry, synthesis methodologies, unique structural characteristics, and diverse applications of these versatile molecules.

Unveiling the Peptoid Architecture: A Subtle Shift with Profound Implications

Peptoids are isomers of peptides, sharing a similar backbone structure. However, a critical distinction lies in the placement of the side chain. In peptides, the side chain is attached to the α-carbon of the amino acid residue. In contrast, peptoids feature the side chain appended to the backbone amide nitrogen.[2][4] This seemingly minor structural alteration has profound consequences for the molecule's properties.

Key distinguishing features of peptoids arising from this N-substitution include:

  • Abolished Backbone Chirality: The α-carbon in the peptoid backbone is achiral, a direct result of the side chain's relocation. Chirality can, however, be introduced through the use of chiral side chains.[5]

  • Lack of Backbone Hydrogen Bond Donors: The amide nitrogen is tertiary, eliminating the hydrogen bond donating capacity that is fundamental to the formation of secondary structures like α-helices and β-sheets in peptides.[4][6] This results in a more flexible and proteolytically resistant backbone.[1][2][4]

  • Proteolytic Resistance: The absence of the typical peptide bond structure renders peptoids highly resistant to degradation by proteases, a significant advantage for in vivo applications.[1][2][4]

  • Enhanced Conformational Flexibility: The lack of hydrogen bonding constraints generally leads to a more flexible polymer chain. However, strategic selection of bulky N-substituents can introduce steric hindrance and favor specific backbone conformations.[6]

Diagram: Structural Comparison of a Peptide and a Peptoid

G cluster_peptide Peptide cluster_peptoid Peptoid (N-Substituted Glycine) p_n1 H₂N p_ca1 CαH(R₁) p_n1->p_ca1 p_c1 C=O p_ca1->p_c1 p_n2 N-H p_c1->p_n2 p_ca2 CαH(R₂) p_n2->p_ca2 p_c2 C=O p_ca2->p_c2 p_n3 ... p_c2->p_n3 pt_n1 H₂N pt_ca1 CαH₂ pt_n1->pt_ca1 pt_c1 C=O pt_ca1->pt_c1 pt_n2 N(R₁) pt_c1->pt_n2 pt_ca2 CαH₂ pt_n2->pt_ca2 pt_c2 C=O pt_ca2->pt_c2 pt_n3 ... pt_c2->pt_n3

Caption: A comparison of the peptide and peptoid backbones.

The Engine of Innovation: Solid-Phase Submonomer Synthesis

The widespread adoption and exploration of peptoids have been largely propelled by an elegant and highly efficient synthetic strategy known as the "submonomer method," first reported by Zuckermann and coworkers.[3][7] This solid-phase synthesis approach allows for the construction of precise peptoid sequences with a vast array of side chain functionalities.[7][8]

The submonomer synthesis is a two-step iterative cycle for each monomer addition:

  • Acylation: The resin-bound secondary amine is acylated with a haloacetic acid, typically bromoacetic acid, activated by a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC).[4][7][9] This step forms a reactive α-haloacetamide intermediate on the solid support.

  • Nucleophilic Displacement: The side chain is introduced by a nucleophilic substitution reaction where a primary amine displaces the halide from the α-haloacetamide.[4][7][9] This step forms the N-substituted glycine residue.

This cycle is repeated until the desired peptoid sequence is assembled. The final peptoid is then cleaved from the solid support.[9]

Diagram: The Submonomer Synthesis Cycle

G Resin Solid Support (e.g., Rink Amide Resin) Amine Resin-Bound Secondary Amine Resin->Amine Acylation Acylation (Bromoacetic Acid, DIC) Amine->Acylation Step 1 Intermediate α-Bromoacetamide Intermediate Acylation->Intermediate Displacement Nucleophilic Displacement (Primary Amine R-NH₂) Intermediate->Displacement Step 2 Peptoid Elongated Peptoid Chain Displacement->Peptoid Repeat Repeat Cycle Peptoid->Repeat Cleavage Cleavage from Resin Peptoid->Cleavage Repeat->Amine n times Final_Peptoid Purified Peptoid Cleavage->Final_Peptoid

Caption: The two-step iterative submonomer synthesis of peptoids.

The primary advantage of this methodology is its reliance on readily available primary amines as "submonomers." This provides access to an immense chemical diversity for the side chains, far exceeding what is easily achievable with standard peptide synthesis.[4]

A Tale of Two Polymers: Peptoids vs. Peptides

The distinct structural features of peptoids translate into a unique set of properties when compared to their peptide counterparts. Understanding these differences is crucial for the rational design of peptoid-based molecules for specific applications.

Table: Comparative Properties of Peptides and Peptoids

PropertyPeptidesPeptoids (N-Substituted Glycines)Rationale for Difference
Backbone Chirality Chiral (L-amino acids)AchiralSide chain is on the nitrogen, not the α-carbon.[5]
Secondary Structure Defined (α-helices, β-sheets)Generally flexible, but can form ordered structures with specific side chains.[6]Lack of backbone N-H for hydrogen bonding.[4][6]
Proteolytic Stability Susceptible to proteasesHighly resistant to proteasesAltered backbone structure is not recognized by proteases.[1][2][4]
Cell Permeability Generally poorCan be enhancedIncreased hydrophobicity and conformational flexibility can aid membrane transit.[1]
Side Chain Diversity Limited to 20 proteinogenic amino acids (and some non-natural ones)Vast, limited only by the availability of primary amines.[4]Submonomer synthesis allows for the incorporation of a wide range of chemical functionalities.[3]
Synthesis Well-established solid-phase and solution-phase methodsEfficient solid-phase submonomer synthesis.[7][8]Two-step monomer addition allows for high coupling efficiencies.

Experimental Protocol: Manual Solid-Phase Submonomer Synthesis of a Model Peptoid

This protocol outlines the manual synthesis of a short peptoid sequence on Rink amide resin.

Materials:

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Bromoacetic acid

  • Primary amines (as desired for the sequence)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF for 1 hour.

    • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF and DCM.

  • Acylation (First Monomer):

    • In a separate vial, dissolve bromoacetic acid (10 eq) and DIC (10 eq) in DMF.

    • Add the acylation solution to the resin and shake for 30 minutes at room temperature.

    • Wash the resin with DMF.

  • Nucleophilic Displacement (First Monomer):

    • Add a solution of the desired primary amine (20 eq) in DMF to the resin.

    • Shake for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent monomer in the desired sequence.

  • Final Cleavage and Deprotection:

    • After the final monomer addition, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptoid in cold diethyl ether.

    • Centrifuge to pellet the peptoid, decant the ether, and dry the crude product.

  • Purification and Characterization:

    • Purify the crude peptoid by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptoid by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and NMR spectroscopy.

The Broadening Horizon of Peptoid Applications

The unique combination of properties, including proteolytic stability, synthetic versatility, and the ability to be tailored for specific functions, has positioned peptoids as powerful tools in various scientific disciplines.[1][3][5]

  • Drug Discovery: Peptoids are extensively explored as mimics of bioactive peptides.[10] Their enhanced stability and potential for improved cell permeability make them attractive candidates for developing therapeutics against a range of targets.[2] Applications include the development of antimicrobial agents that mimic host defense peptides, inhibitors of protein-protein interactions, and receptor agonists/antagonists.[3]

  • Biomaterials and Nanotechnology: The ability to precisely control the sequence and functionality of peptoids allows for the design of self-assembling nanomaterials.[11] Amphiphilic peptoids can form well-defined structures such as nanosheets, nanotubes, and micelles, with potential applications in drug delivery, tissue engineering, and diagnostics.

  • Diagnostics and Molecular Probes: Peptoids can be designed to bind with high affinity and specificity to biological targets, including proteins and nucleic acids. This has led to their use in the development of diagnostic assays and as molecular probes for imaging and sensing applications.[2]

Future Perspectives and Challenges

The field of peptoid research continues to evolve rapidly. While the submonomer synthesis method is robust, challenges remain, particularly in the incorporation of sterically hindered or poorly reactive amines.[5][8] Furthermore, achieving a deep understanding of peptoid structure-function relationships is an ongoing effort that will be crucial for the rational design of next-generation peptoid-based molecules.[12]

The trade-off between the absolute sequence control of solid-phase synthesis and the scalability of solution-phase methods is another area of active research.[5][8] Developing synthetic strategies that bridge this gap will be essential for the large-scale production of peptoids for commercial applications.[5]

References

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  • Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers. ACS Publications. Available at: [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Semantic Scholar. Available at: [Link]

  • Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. Semantic Scholar. Available at: [Link]

  • Solid-phase Submonomer Synthesis of Peptoid Polymers & Self-Assembly l Protocol Preview. YouTube. Available at: [Link]

  • N-substituted glycine monomers used for the construction of helical peptoids by the Barron laboratory. ResearchGate. Available at: [Link]

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  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. ResearchGate. Available at: [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. Available at: [Link]

  • Peptoids: Bio-Inspired Polymers as Potential Pharmaceuticals. Stanford University. Available at: [Link]

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  • Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. MDPI. Available at: [Link]

  • N-substituted glycine monomers used for the construction of helical peptoids by the Barron laboratory. ResearchGate. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Institutes of Health. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for Amide Coupling with 2-(piperidin-1-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine-Acetyl Scaffold in Modern Drug Discovery

The 2-(piperidin-1-yl)acetic acid moiety is a prevalent structural motif in contemporary medicinal chemistry. Piperidine, as one of the most common nitrogen-containing saturated heterocycles in approved pharmaceuticals, often imparts favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability. When functionalized with an acetic acid side chain, it becomes a versatile building block for constructing a diverse array of amide derivatives. These derivatives have shown promise in a range of therapeutic areas, making the development of robust and efficient amide coupling protocols for this reagent a critical endeavor for researchers and drug development professionals.

This document provides a comprehensive guide to the amide coupling of 2-(piperidin-1-yl)acetic acid hydrate, offering a detailed analysis of the substrate's properties, a comparative examination of two standard coupling protocols (HATU and EDC/HOBt), and in-depth procedures for reaction workup and product purification. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot these protocols effectively.

Understanding the Reagent: this compound

2-(piperidin-1-yl)acetic acid exists as a hydrate, and its chemical behavior is dictated by the presence of both a carboxylic acid and a tertiary amine. The piperidine nitrogen is basic, with a pKa of its conjugate acid typically around 11. Conversely, the carboxylic acid is acidic, with a pKa around 2-3. This zwitterionic nature in neutral aqueous solutions can influence its solubility in organic solvents. For practical purposes in amide coupling reactions, which are typically conducted in anhydrous polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF), the carboxylic acid needs to be deprotonated by a non-nucleophilic base to form the carboxylate, which then participates in the coupling reaction. The hydrate form indicates the presence of water molecules in the solid state, which should be considered when using precise stoichiometry, as the molecular weight will be higher than the anhydrous form.

Comparative Overview of Coupling Reagents

The choice of coupling reagent is pivotal for the success of an amide bond formation. Here, we compare two of the most common and effective reagents for this transformation: HATU and EDC in combination with HOBt.

FeatureHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
Activation Mechanism Forms a highly reactive OAt-active ester.[1][2]Forms an O-acylisourea intermediate, which then reacts with HOBt to form a more stable and selective HOBt-active ester.[3][4]
Byproducts Tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt).1-Ethyl-3-(3-dimethylaminopropyl)urea.
Byproduct Removal Tetramethylurea can be challenging to remove from some products due to its high boiling point and polarity.The urea byproduct is water-soluble, facilitating its removal during aqueous workup.[5]
Reaction Rate Generally faster reaction times.[1]Typically requires longer reaction times compared to HATU.
Cost More expensive.More cost-effective for large-scale synthesis.
Racemization Low risk of racemization for chiral amines or carboxylic acids.The addition of HOBt significantly suppresses racemization.[4]

Experimental Protocols

The following protocols are designed for the coupling of this compound with a generic primary or secondary amine.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and rapid reaction times, making it ideal for small-scale synthesis and library generation.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable eluents)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.5-3.0 eq) to the reaction mixture. The base is crucial for deprotonating the carboxylic acid and neutralizing the hexafluorophosphate salt of HATU.

  • In a separate vial, dissolve HATU (1.1-1.2 eq) in a small amount of anhydrous DMF or DCM.

  • Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, proceed to the Workup and Purification Protocol .

Reaction Mechanism: HATU Coupling

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH R-COOH (2-(piperidin-1-yl)acetic acid) RCOO R-COO⁻ RCOOH->RCOO + DIPEA - DIPEA·H⁺ ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU TMU Tetramethylurea (Byproduct) ActiveEster->TMU Releases Amide R-CO-NHR' (Product) ActiveEster->Amide + Amine Amine R'-NH₂ (Amine) HOAt HOAt (Byproduct) Amide->HOAt Releases

Caption: HATU activation and subsequent amidation workflow.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective and reliable alternative to HATU, particularly suitable for larger-scale reactions where byproduct removal is a primary consideration.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC hydrochloride

  • HOBt hydrate

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable eluents)

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq) and HOBt hydrate (1.1-1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add DIPEA or TEA (2.5-3.0 eq) to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.1-1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed to the Workup and Purification Protocol .

Reaction Mechanism: EDC/HOBt Coupling

EDC_HOBt_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH R-COOH (2-(piperidin-1-yl)acetic acid) OAI O-Acylisourea (Intermediate) RCOOH->OAI + EDC EDC EDC HOBtEster HOBt-Active Ester OAI->HOBtEster + HOBt HOBt HOBt EDU EDU (Byproduct) HOBtEster->EDU Releases Amide R-CO-NHR' (Product) HOBtEster->Amide + Amine Amine R'-NH₂ (Amine)

Caption: EDC/HOBt activation and amidation workflow.

Workup and Purification Protocol for Tertiary Amine-Containing Amides

The basic nature of the piperidine nitrogen in the final product requires a carefully considered workup and purification strategy to ensure good recovery and purity.

Procedure:

  • Solvent Removal: If the reaction was performed in DMF, dilute the mixture with ethyl acetate and wash extensively with water (3-4 times) to remove the DMF. If the reaction was in DCM, it can be taken directly to the aqueous workup.

  • Aqueous Workup:

    • Transfer the organic layer to a separatory funnel.

    • Wash with saturated aqueous sodium bicarbonate solution (2 times) to remove any unreacted carboxylic acid and HOBt/HOAt.

    • Critical Step for Basic Products: Avoid acidic washes (e.g., 1 M HCl) if the product is expected to be highly basic, as this can cause the product to partition into the aqueous layer as the hydrochloride salt. If an acidic wash is necessary to remove a basic impurity, the pH should be carefully monitored.

    • Wash with brine (1 time) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification by Flash Chromatography:

    • The crude product will likely contain byproducts such as tetramethylurea (from HATU) or residual starting materials.

    • Purification is best achieved using flash column chromatography on silica gel.

    • Mobile Phase Selection: Due to the basicity of the product, tailing on the silica gel column is common. To mitigate this, add a small amount of a basic modifier to the eluent system. A typical eluent system would be a gradient of ethyl acetate in hexanes with the addition of 0.5-1% triethylamine. For more polar products, a gradient of methanol in DCM with 0.5-1% triethylamine can be effective.[3]

    • Alternatively, using an amine-functionalized silica gel can simplify the purification by reducing the need for a basic modifier in the mobile phase.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to yield the final amide.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Product Formation Inefficient activation of the carboxylic acid.Ensure all reagents are anhydrous. Increase the amount of coupling reagent and base. Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.
Sterically hindered amine.Increase the reaction temperature (e.g., to 40-50 °C) and extend the reaction time. Consider a more powerful coupling reagent like COMU.
Multiple Spots on TLC Presence of byproducts.Follow the detailed workup and purification protocol.
Side reactions.Ensure the reaction is run under an inert atmosphere to prevent degradation. Check the purity of the starting materials.
Product is an Oil or Difficult to Purify Residual solvent or byproducts.Co-evaporate the crude product with a solvent like toluene to remove residual volatile impurities. Ensure thorough drying of the final product under high vacuum.
Product Streaking on TLC/Column Basic nature of the product interacting with acidic silica gel.Add triethylamine (0.5-1%) to the TLC and column chromatography eluent. Use amine-functionalized silica gel for chromatography.

Conclusion

The successful synthesis of 2-(piperidin-1-yl)acetamide derivatives hinges on the appropriate selection of coupling reagents and a purification strategy tailored to the basic nature of the product. Both HATU and EDC/HOBt are effective reagents for this transformation, with the choice depending on factors such as scale, cost, and desired reaction time. By understanding the underlying chemical principles and following the detailed protocols and troubleshooting guide provided, researchers can confidently and efficiently synthesize a wide range of amide derivatives based on the valuable 2-(piperidin-1-yl)acetic acid scaffold.

References

  • HATU - Wikipedia. Available at: [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. Available at: [Link]

  • Purification: How to Run a Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. Available at: [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU - ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Use of 2-(Piperidin-1-yl)acetic Acid Hydrate as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 2-(piperidin-1-yl)acetic acid hydrate as a versatile linker in bioconjugation. While not a pre-activated linker itself, its carboxylic acid moiety can be readily functionalized to create amine-reactive species for the covalent modification of proteins, peptides, and other biomolecules. These application notes detail the underlying chemistry, activation protocols, and purification strategies, offering researchers a foundational understanding to incorporate this linker into their workflows for creating bioconjugates for research, diagnostic, and therapeutic applications.

Introduction: The Role of Linkers in Bioconjugation

Bioconjugation is the chemical strategy of covalently linking two molecules, at least one of which is a biomolecule, to create a novel construct with combined or enhanced properties.[1][2] This powerful technique is central to numerous applications, from the development of antibody-drug conjugates (ADCs) for targeted cancer therapy to the creation of diagnostic reagents and the immobilization of proteins on surfaces.[]

The linker, a bifunctional molecule that connects the two entities, is a critical component of any bioconjugate. Its chemical nature, length, and stability significantly influence the overall properties of the final product, including its solubility, stability, and biological activity.[] An ideal linker should be stable during synthesis and in biological fluids but may be designed to be cleaved under specific physiological conditions.[]

This guide focuses on this compound, a heterocyclic compound featuring a terminal carboxylic acid. The piperidine ring offers a stable, non-cleavable spacer arm, while the carboxylic acid provides a versatile handle for chemical activation and subsequent conjugation to primary amines on biomolecules.[4][5]

Chemical Properties and Handling of this compound

PropertyValue
Molecular Formula C₇H₁₃NO₂ · H₂O
Molecular Weight 159.19 g/mol (hydrate)
CAS Number 478920-83-1
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Storage and Handling: this compound should be stored in a cool, dry place, protected from moisture. As with all chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

Mechanism of Action: Activation and Conjugation

The utility of 2-(piperidin-1-yl)acetic acid as a linker lies in the reactivity of its carboxylic acid group. By itself, this group is not reactive towards the primary amines found on proteins (e.g., the ε-amino group of lysine residues or the N-terminus).[6] Therefore, it must first be "activated" to an intermediate that is susceptible to nucleophilic attack by the amine.

A widely used and highly efficient method for this activation is the formation of an N-hydroxysuccinimide (NHS) ester. This is typically achieved through a two-step, one-pot reaction using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS).

The reaction proceeds as follows:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid of 2-(piperidin-1-yl)acetic acid to form a highly reactive but unstable O-acylisourea intermediate.[7]

  • Formation of the NHS Ester: This unstable intermediate readily reacts with NHS to form a more stable, amine-reactive NHS ester, releasing an EDC by-product.[7]

  • Conjugation to the Biomolecule: The NHS ester then reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS.[8]

This resulting amide bond is exceptionally stable under a wide range of pH and temperature conditions, making it suitable for many biological applications.[2][9][10]

Diagram of the Activation and Conjugation Pathway

G cluster_activation Activation Phase cluster_conjugation Conjugation Phase Linker_Acid 2-(piperidin-1-yl)acetic acid (Carboxylic Acid) O_acylisourea O-acylisourea (Unstable Intermediate) Linker_Acid->O_acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester O_acylisourea->NHS_Ester + NHS NHS NHS Conjugate Bioconjugate (Stable Amide Bond) NHS_Ester->Conjugate + Biomolecule-NH2 Biomolecule Biomolecule (with Primary Amine) Biomolecule->Conjugate G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_purify Purification A Dissolve Linker-Molecule in Activation Buffer C Add EDC and NHS to Linker-Molecule Solution A->C B Prepare Protein in Reaction Buffer E Add activated Linker to Protein Solution B->E D Incubate to form NHS Ester C->D D->E F Incubate to form Bioconjugate E->F G Add Quenching Buffer F->G H Purify by SEC or Dialysis G->H I Characterize Final Bioconjugate H->I

Sources

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2-(Piperidin-1-yl)acetic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds form the backbone of medicinal chemistry, with their unique structural motifs enabling precise interactions with biological targets. The strategic design and synthesis of novel heterocyclic scaffolds are therefore central to modern drug discovery. 2-(Piperidin-1-yl)acetic acid hydrate is an exemplary bifunctional building block, offering significant synthetic versatility. Its structure integrates a piperidine ring, a common pharmacophore known to enhance pharmacokinetic properties, with a reactive carboxylic acid handle. This guide provides researchers, scientists, and drug development professionals with in-depth protocols and expert insights into leveraging this reagent for the synthesis of diverse and medicinally relevant heterocyclic systems. We will explore its application in powerful multicomponent reactions (MCRs) and its conversion into key synthetic intermediates for subsequent cyclization strategies.

Part 1: Strategic Derivatization: Synthesis of the 2-(Piperidin-1-yl)acetohydrazide Intermediate

Application Note: The transformation of a carboxylic acid into a hydrazide is a cornerstone strategy in heterocyclic synthesis. The resulting acylhydrazide is a potent binucleophile, primed for cyclocondensation reactions with a variety of electrophiles. This two-step protocol first converts the starting acid into a more reactive methyl ester, which is then subjected to hydrazinolysis. This intermediate is a gateway to numerous five- and six-membered heterocycles, including pyrazoles, oxadiazoles, and pyridazinones.[1][2]

G start This compound ester Methyl 2-(Piperidin-1-yl)acetate start->ester  Step 1: Esterification  (MeOH, H₂SO₄ cat.) hydrazide 2-(Piperidin-1-yl)acetohydrazide (Key Intermediate) ester->hydrazide  Step 2: Hydrazinolysis  (NH₂NH₂·H₂O, EtOH)

Caption: Workflow for the synthesis of the key acetohydrazide intermediate.

Experimental Protocol 1.1: Synthesis of 2-(Piperidin-1-yl)acetohydrazide

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Hydrazine hydrate (NH₂NH₂·H₂O), 80-99% solution

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard reflux and extraction glassware

Procedure:

Step 1: Synthesis of Methyl 2-(Piperidin-1-yl)acetate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend this compound (0.1 mol) in anhydrous methanol (100 mL).

  • Acid Catalysis: Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirred suspension. The addition is exothermic.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in 100 mL of water and carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~8).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester, which can often be used in the next step without further purification.

Step 2: Synthesis of 2-(Piperidin-1-yl)acetohydrazide

  • Reaction Setup: Dissolve the crude methyl 2-(piperidin-1-yl)acetate (from Step 1) in ethanol (80 mL) in a 250 mL round-bottom flask.

  • Hydrazinolysis: Add hydrazine hydrate (0.12 mol) dropwise to the solution at room temperature.[1]

  • Reflux: Fit the flask with a reflux condenser and heat the mixture at reflux for 8-12 hours. A precipitate may form as the reaction proceeds. Monitor by TLC.

  • Isolation: Cool the reaction mixture in an ice bath. If a solid has precipitated, collect it by vacuum filtration, wash with cold ethanol, and dry. If no precipitate forms, reduce the solvent volume in vacuo and triturate the residue with cold diethyl ether to induce crystallization. The resulting solid is 2-(piperidin-1-yl)acetohydrazide.

Part 2: Harnessing Multicomponent Reactions (MCRs) for Rapid Library Generation

Application Note: Multicomponent reactions are powerful tools in drug discovery, enabling the synthesis of complex, drug-like molecules in a single, atom-economical step. 2-(Piperidin-1-yl)acetic acid is an ideal carboxylic acid component for two of the most renowned isocyanide-based MCRs: the Ugi and Passerini reactions.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides, also known as bis-amides or peptomers.[3][4] These products are highly valued as peptidomimetics and serve as versatile scaffolds for further chemical manipulation, including post-Ugi cyclizations to generate heterocyclic cores like hydantoins or piperazinones.[5][6]

G Amine R¹-NH₂ (Amine) plus1 + Aldehyde R²-CHO (Aldehyde) plus2 + Acid 2-(Piperidin-1-yl)acetic Acid plus3 + Isocyanide R³-NC (Isocyanide) arrow U-4CR (MeOH, RT) Product Ugi Product (α-Acylamino Amide) cluster_reactants cluster_reactants cluster_reactants->Product

Caption: General scheme of the Ugi four-component reaction (U-4CR).

Protocol 2.1: General Procedure for the Ugi Reaction

  • Setup: To a solution of the chosen aldehyde (1.0 mmol) in methanol (5 mL), add the primary amine (1.0 mmol). Stir the mixture at room temperature for 20 minutes to pre-form the imine.

  • Component Addition: Add this compound (1.0 mmol) to the mixture, followed by the isocyanide (1.0 mmol).

  • Reaction: Stopper the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M HCl (15 mL), followed by saturated NaHCO₃ solution (15 mL), and finally brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the desired bis-amide.

The Passerini Three-Component Reaction (P-3CR)

Discovered in 1921, the Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide.[7][8] It provides direct and efficient access to α-acyloxy amides.[9] These products are not only biologically interesting but are also valuable intermediates that can be hydrolyzed or otherwise modified to access other important structures like α-hydroxy acids and α-hydroxy amides.

G Aldehyde R¹R²-C=O (Aldehyde/Ketone) plus1 + Acid 2-(Piperidin-1-yl)acetic Acid plus2 + Isocyanide R³-NC (Isocyanide) arrow P-3CR (DCM, RT) Product Passerini Product (α-Acyloxy Amide) cluster_reactants cluster_reactants cluster_reactants->Product

Caption: General scheme of the Passerini three-component reaction (P-3CR).

Protocol 2.2: General Procedure for the Passerini Reaction

  • Setup: In a sealed vial, dissolve this compound (1.1 mmol) and the aldehyde or ketone (1.0 mmol) in an aprotic solvent such as dichloromethane (DCM, 3 mL).

  • Isocyanide Addition: Add the isocyanide (1.0 mmol) to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. The reaction is often run at high concentration for best results.[9] Monitor completion by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo and purify the residue directly by silica gel column chromatography to yield the pure α-acyloxy amide.

Part 3: Cyclocondensation Reactions from the Acetohydrazide Intermediate

Application Note: The 2-(piperidin-1-yl)acetohydrazide synthesized in Part 1 is a versatile precursor for a range of heterocycles. The terminal -NH₂ group and the adjacent -NH- group can react with various bifunctional electrophiles to form stable five- and six-membered rings.

Synthesis of 5-Substituted Pyrazoles

The reaction of a hydrazide with a 1,3-dicarbonyl compound, such as acetylacetone, is a classic and highly reliable method for constructing the pyrazole ring, a privileged scaffold in medicinal chemistry.

Protocol 3.1: Synthesis of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethan-1-one

  • Setup: Dissolve 2-(piperidin-1-yl)acetohydrazide (5 mmol) in absolute ethanol (25 mL) in a round-bottom flask.

  • Reagent Addition: Add acetylacetone (5.5 mmol) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the condensation.[1]

  • Reflux: Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Isolation: After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry. Recrystallization from ethanol can be performed if further purification is needed.

Synthesis of Pyridazin-3,6-dione Derivatives

Cyclocondensation of hydrazides with dicarboxylic anhydrides provides access to six-membered heterocyclic systems. For example, reaction with maleic anhydride yields a pyridazinedione core.

Protocol 3.2: Synthesis of 1-(2-(Piperidin-1-yl)acetamido)-1,2-dihydropyridazine-3,6-dione

  • Setup: In a 50 mL round-bottom flask, dissolve 2-(piperidin-1-yl)acetohydrazide (5 mmol) and maleic anhydride (5 mmol) in glacial acetic acid (15 mL).[1]

  • Reflux: Heat the mixture under reflux for 7 hours.

  • Isolation: Cool the reaction mixture to room temperature and pour it slowly into 50 mL of crushed ice with stirring.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the target pyridazinedione derivative.

Summary of Synthetic Approaches

Starting MaterialReaction TypeKey ReagentsProduct Class
This compoundUgi (U-4CR)Aldehyde, Amine, Isocyanideα-Acylamino Amides
This compoundPasserini (P-3CR)Aldehyde/Ketone, Isocyanideα-Acyloxy Amides
2-(Piperidin-1-yl)acetohydrazideCyclocondensationAcetylacetonePyrazoles
2-(Piperidin-1-yl)acetohydrazideCyclocondensationMaleic AnhydridePyridazin-3,6-diones

Safety Information

  • This compound: May cause serious eye damage. Handle with appropriate personal protective equipment (PPE), including safety glasses and gloves.[10]

  • Hydrazine hydrate: Toxic, corrosive, and a suspected carcinogen. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Isocyanides: Notoriously foul-smelling and toxic. All manipulations should be carried out in a well-ventilated fume hood.

  • Concentrated Acids (H₂SO₄): Highly corrosive. Handle with extreme care and appropriate PPE.

  • Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

References

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  • Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]

  • SlideShare. (n.d.). BIGINELLI REACTION. Retrieved from [Link]

  • Li, J., et al. (2014). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. PubMed Central. Retrieved from [Link]

  • Wisdomlib. (2024). Biginelli reaction: Significance and symbolism. Retrieved from [Link]

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  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters. Retrieved from [Link]

  • PubMed Central. (n.d.). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Retrieved from [Link]

  • Wikipedia. (2023). Passerini reaction. Retrieved from [Link]

  • Semantic Scholar. (2016). Passerini Reactions on Biocatalytically Derived Chiral Azetidines. Retrieved from [Link]

  • PubMed Central. (n.d.). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

  • National Institutes of Health. (2024). Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. Retrieved from [Link]

  • Semantic Scholar. (n.d.). synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]

  • JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • Thieme. (n.d.). Further Components Carboxylic Acid and Amine (Ugi Reaction). Retrieved from [Link]

  • PubMed Central. (n.d.). The 100 facets of the Passerini reaction. Retrieved from [Link]

  • Semantic Scholar. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Retrieved from [Link]

  • PubMed Central. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Piperidin-1-yl-acetic acid. PubChem. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Arylhydrazononitriles as building blocks in heterocyclic synthesis: A novel route to 2-substituted-1,2,3-triazoles and 1,2,3-triazolo[4,5-b]pyridines. Retrieved from [Link]

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Application Notes and Protocols for N-Alkylation using 2-(Piperidin-1-yl)acetic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the N-alkylation of secondary amines utilizing 2-(piperidin-1-yl)acetic acid hydrate. This methodology leverages the principles of reductive amination, where a carboxylic acid serves as a stable and readily available carbonyl precursor for the formation of a new carbon-nitrogen bond. This application note is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox for the construction of complex amine architectures. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and reproducible outcome.

Introduction: A Modern Approach to N-Alkylation

N-alkylation of amines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where the modulation of a molecule's properties through the introduction of alkyl groups on a nitrogen atom is a key strategy.[1] Traditional methods for N-alkylation often rely on the use of alkyl halides, which can suffer from issues of over-alkylation, poor atom economy, and the generation of stoichiometric waste.

A more contemporary and elegant approach is the use of carboxylic acids as the alkylating agent via a reductive amination pathway.[2][3][4][5] This strategy offers several advantages:

  • Stability and Availability: Carboxylic acids are generally more stable, less toxic, and more readily available than their corresponding aldehydes.

  • Reduced Side Reactions: The in situ formation of the reactive intermediate minimizes side reactions and improves selectivity.

  • Favorable Green Chemistry Metrics: This approach often leads to higher atom economy and reduced waste generation.

This compound is a bifunctional molecule that incorporates a stable piperidine moiety, a common scaffold in many biologically active compounds.[5] Its use as an N-alkylating agent allows for the direct introduction of the CH2-COOH synthon, which can be further functionalized, or the entire (piperidin-1-yl)methyl group after decarboxylation, depending on the reaction conditions.

The Underlying Chemistry: Mechanism and Causality

The N-alkylation of an amine with a carboxylic acid, such as this compound, is not a direct displacement reaction. Instead, it proceeds through a two-step sequence within a single pot: amidation followed by reduction .[2][5]

  • Amide Formation: The carboxylic acid first reacts with the amine to form an amide intermediate. This step is often facilitated by a coupling agent or, in the case of using silane reductants, can be mediated by the silane itself.

  • Amide Reduction: The resulting amide is then reduced in situ by a suitable reducing agent to the corresponding amine.

The choice of reducing agent is critical. Silanes, such as phenylsilane, in the presence of a catalyst like zinc acetate (Zn(OAc)₂), have proven to be highly effective for this transformation.[2][5] The silane can facilitate both the amidation and the subsequent reduction. Alternatively, borohydride reagents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), are also commonly employed.[6][7]

To illustrate the logical flow of this process, consider the following diagram:

G cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction Carboxylic_Acid 2-(Piperidin-1-yl)acetic acid Amide_Intermediate Amide Intermediate Carboxylic_Acid->Amide_Intermediate Silane or Coupling Agent Amine Secondary Amine (R₂NH) Amine->Amide_Intermediate Reducing_Agent Reducing Agent (e.g., Phenylsilane, NaBH(OAc)₃) Final_Product N-Alkylated Product Reducing_Agent->Final_Product Amide_Intermediate_2 Amide Intermediate Amide_Intermediate_2->Final_Product

Caption: General workflow for N-alkylation using a carboxylic acid.

Experimental Protocol: N-Alkylation of Morpholine

This protocol details a representative procedure for the N-alkylation of morpholine with this compound using phenylsilane as the reducing agent and zinc acetate as the catalyst.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )CAS NumberSupplier
This compoundC₇H₁₅NO₃161.20478920-83-1[Sigma-Aldrich][8]
MorpholineC₄H₉NO87.12110-91-8Major Supplier
PhenylsilaneC₆H₈Si108.22694-53-1Major Supplier
Zinc Acetate (anhydrous)C₄H₆O₄Zn183.48557-34-6Major Supplier
Toluene (anhydrous)C₇H₈92.14108-88-3Major Supplier
Ethyl AcetateC₄H₈O₂88.11141-78-6Major Supplier
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8Major Supplier
BrineNaCl58.447647-14-5Major Supplier
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Major Supplier
Equipment
  • Round-bottom flask (50 mL) with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with a temperature controller

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

G Start Start: Assemble Glassware Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Start->Inert_Atmosphere Add_Reagents Add: - this compound (1.0 eq) - Morpholine (1.2 eq) - Zinc Acetate (0.1 eq) - Anhydrous Toluene Inert_Atmosphere->Add_Reagents Stir Stir at Room Temperature (5 minutes) Add_Reagents->Stir Add_Silane Add Phenylsilane (2.5 eq) (dropwise) Stir->Add_Silane Heat Heat to 80-90 °C Add_Silane->Heat Monitor Monitor Reaction by TLC/LC-MS (until completion, ~12-24 h) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench with Saturated NaHCO₃ (aq) Cool->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Wash Wash Combined Organic Layers: - Water - Brine Extract->Wash Dry Dry over Anhydrous Na₂SO₄ Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Characterize Product Purify->End

Caption: Detailed experimental workflow for the N-alkylation of morpholine.

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 161.2 mg), morpholine (1.2 mmol, 104.5 mg, 104 µL), and zinc acetate (0.1 mmol, 18.3 mg).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Reagent Addition: While stirring at room temperature, add phenylsilane (2.5 mmol, 309 µL) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.

Safety and Handling

  • This compound: May cause skin, eye, and respiratory irritation.[8]

  • Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage.

  • Phenylsilane: Flammable liquid and vapor. Handle in a well-ventilated fume hood.

  • Toluene: Flammable liquid and vapor. Known to have reproductive and developmental toxicity.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The use of this compound as an N-alkylating agent via a reductive amination pathway represents a robust and versatile method for the synthesis of complex amines. This approach offers significant advantages over traditional alkylation methods in terms of substrate stability, reaction selectivity, and overall efficiency. The protocol provided herein serves as a valuable starting point for researchers to explore the utility of this and other carboxylic acids in their synthetic endeavors.

References

  • Denton, R. M., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(36), 9875–9881. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

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  • Li, C., et al. (2023). Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation. The Journal of Organic Chemistry, 88(21), 15087–15096. [Link]

  • Asako, S., & Ilies, L. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Denton, R. M., et al. (2020). Reductive amination of amines using carboxylic acids exploiting the dual reactivity of phenylsilane. ResearchGate. [Link]

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  • Denton, R. M., et al. (2017). Catalytic reductive N-alkylation of amines using carboxylic acids. Chemical Communications, 53(77), 10718-10721. [Link]

  • Beller, M., et al. (2014). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. Journal of the American Chemical Society, 136(40), 13998–14001. [Link]

  • Denton, R. M., et al. (2017). Catalytic reductive N-alkylation of amines using carboxylic acids. Semantic Scholar. [Link]

  • Denton, R. M., et al. (2020). A Practical Catalytic Reductive Amination of Carboxylic Acids. ResearchGate. [Link]

  • Chandrasekhar, S., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(21), 3144-3148. [Link]

  • Denton, R. M., et al. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]

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  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Liras, S., et al. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Lirias. [Link]

  • DrugBank Online. (n.d.). Piperidin-1-Yl-Acetic Acid. [Link]

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Executive Summary: Clarifying the Role of 2-(piperidin-1-yl)acetic acid hydrate in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Core Chemical Principles of Solid-Phase Peptide Synthesis: Deconstructing the Role of Piperidine and Acetic Acid Derivatives

For researchers and professionals in peptide drug development, precision in reagent selection is paramount. This guide addresses the application of specific chemical entities within the context of Solid-Phase Peptide Synthesis (SPPS). A query regarding the use of 2-(piperidin-1-yl)acetic acid hydrate prompted a thorough review of established SPPS protocols. Our findings indicate that This compound is not a standard or documented reagent used in routine or advanced solid-phase peptide synthesis protocols.

The structure of this compound—possessing both a tertiary amine (piperidine) and a carboxylic acid moiety—suggests a potential confusion with two fundamental, yet distinct, classes of reagents critical to the Fmoc/tBu SPPS strategy:

  • Piperidine: A secondary amine base used for the critical step of Nα-Fmoc protecting group removal.

  • Acetic Acid Derivatives (e.g., Acetic Anhydride): Used for the essential "capping" of unreacted amino groups to prevent the formation of deletion peptide sequences.

This application note, therefore, serves to clarify these core principles. It provides an in-depth examination of the established roles of piperidine and acetic anhydride, offering detailed mechanistic insights and field-proven protocols. By deconstructing the chemistry, we aim to provide a robust framework for understanding and executing successful peptide synthesis, particularly when encountering challenging or "difficult" sequences.[1][2]

Part 1: The Central Role of Piperidine in Fmoc Deprotection

The most widely adopted strategy in SPPS is the Fmoc/tBu approach, which relies on the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the Nα-amine.[3] Piperidine is the reagent of choice for the removal of this group.[4]

Mechanism of Action

Fmoc deprotection is a classic example of a base-catalyzed β-elimination reaction. The process unfolds in two primary stages:

  • Proton Abstraction: The piperidine base abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.

  • Elimination and Scavenging: This abstraction initiates the elimination of the dibenzofulvene (DBF) moiety and releases the free amine of the peptide chain as a carbamic acid, which quickly decarboxylates. The highly electrophilic DBF byproduct can react with the newly liberated amine, causing irreversible chain termination. Piperidine serves a dual role by not only catalyzing the deprotection but also acting as a nucleophilic scavenger, reacting with the DBF to form a stable adduct.[4] This prevents unwanted side reactions with the growing peptide chain.

Diagram: Fmoc Deprotection Mechanism

Fmoc_Deprotection cluster_step1 cluster_step2 Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate  Proton Abstraction Piperidine1 Piperidine (Base) Free_Amine H2N-Peptide-Resin (Free Amine) Intermediate->Free_Amine  Elimination DBF Dibenzofulvene (DBF) (Electrophile) Intermediate->DBF  Elimination DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct  Scavenging Piperidine2 Piperidine (Scavenger)

Caption: Mechanism of Fmoc removal using piperidine as both a base and a scavenger.

Standard Protocol for Fmoc Deprotection

This protocol is a standard procedure for manual SPPS. Automated synthesizers perform these steps in a fluidic system.[5]

Reagents & Materials:

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free N,N-Dimethylformamide (DMF)

  • Washing Solvent: High-purity DMF

  • Solid-phase synthesis vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Ensure the peptide-resin is adequately swollen in DMF for at least 30-60 minutes prior to deprotection.

  • Solvent Removal: Drain the DMF from the synthesis vessel.

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin). Agitate the mixture for 1-3 minutes. The solution will often turn yellow or orange as the DBF-piperidine adduct forms. Drain the solution.

  • Second Deprotection: Add a fresh portion of the deprotection solution to the resin and agitate for 10-20 minutes to ensure complete removal of the Fmoc group.

  • Washing: Drain the deprotection solution. Wash the resin extensively with DMF (5-7 cycles) to completely remove all traces of piperidine and the DBF adduct. Residual piperidine will neutralize the subsequent activated amino acid, preventing coupling.

  • Verification (Optional but Recommended): Perform a qualitative test, such as the Kaiser test, to confirm the presence of a free primary amine. A positive result (deep blue bead color) indicates a successful deprotection.[6]

Part 2: The Necessity of Capping with Acetic Anhydride

In SPPS, coupling reactions are driven to completion by using an excess of activated amino acid. However, steric hindrance or peptide aggregation can sometimes prevent 100% coupling efficiency.[1] This leaves a small percentage of unreacted free amines. If not addressed, these amines will react in the next coupling cycle, leading to the synthesis of a "deletion sequence" (a peptide missing one amino acid), which is often difficult to separate from the target peptide.[7]

Mechanism of Action

Capping is the process of irreversibly blocking these unreacted amines. This is typically achieved by acetylation using acetic anhydride. A base, such as N,N-diisopropylethylamine (DIEA) or pyridine, is used to activate the process. The free amine on the peptide chain acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. This forms a stable, unreactive N-acetyl cap.[8]

Diagram: N-Terminal Capping Workflow

Capping_Mechanism cluster_reagents Start Unreacted H2N-Peptide-Resin (Deletion Sequence Origin) Product Ac-NH-Peptide-Resin (Capped Chain - Unreactive) Start->Product  Acetylation Reaction Reagents Capping Solution: Acetic Anhydride + Base (e.g., DIEA) in DMF NextStep Proceed to Next Fmoc Deprotection Product->NextStep  Continue Synthesis

Caption: Workflow for capping unreacted amines to prevent deletion sequences.

Standard Protocol for Capping

Capping is typically performed after a coupling step if a monitoring test (e.g., Kaiser test) indicates the presence of unreacted amines.

Reagents & Materials:

  • Peptide-resin post-coupling

  • Capping Solution: Acetic Anhydride / DIEA / DMF (e.g., in a 0.5:1:8.5 v/v/v ratio). Prepare fresh.

  • Washing Solvent: High-purity DMF

  • Solid-phase synthesis vessel

Procedure:

  • Solvent Removal: After the coupling reaction and subsequent washes, drain the solvent from the synthesis vessel.

  • Add Capping Solution: Add the freshly prepared capping solution to the resin.

  • Reaction: Agitate the mixture for 15-30 minutes at room temperature.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 cycles) to remove excess reagents.

  • Verification: A Kaiser test should now yield a negative result (yellow/colorless beads), confirming that all primary amines have been capped. The synthesis can now proceed to the next deprotection step.

Comparative Overview of Standard Reagents

To provide a clear reference, the following table summarizes the key reagents discussed and their roles in a standard Fmoc-SPPS cycle.

Reagent/Reagent ClassPrimary FunctionTypical Concentration/SolventKey Consideration
Piperidine Nα-Fmoc Deprotection20% (v/v) in DMFMust be completely washed away post-deprotection to avoid neutralizing the next coupling reaction.[5][8]
Coupling Reagents Carboxylic Acid Activation for Amide Bond Formation3-5 equivalents in DMF or NMPExamples: HATU, HBTU, DIC. Choice depends on the difficulty of the coupling (e.g., sterically hindered amino acids).[9][10]
Coupling Additives Suppress Racemization, Improve Coupling Efficiency1 equivalent (when used with DIC)Examples: HOBt, OxymaPure. Can also be added to deprotection solutions to reduce aspartimide formation.[3][11]
Acetic Anhydride Capping of Unreacted Amines~5% (v/v) with a base (e.g., DIEA) in DMFPrevents accumulation of deletion peptide impurities.[8][12]
Trifluoroacetic Acid (TFA) Final Cleavage & Side-Chain Deprotection95% (v/v) with scavengers (e.g., TIS, Water, EDT)Harsh acidic conditions; requires careful selection of scavengers to prevent side-chain modification.[13]

Conclusion

While this compound is not a reagent utilized in solid-phase peptide synthesis, the query highlights the importance of understanding the fundamental chemical players involved. Successful SPPS hinges on the precise and mechanistically understood application of reagents like piperidine for base-labile deprotection and acetic anhydride for capping. For researchers in peptide science and drug discovery, mastering these core protocols is the foundation for tackling more complex challenges, such as the synthesis of "difficult" or aggregation-prone peptides, where advanced additives and modified strategies become essential.[1][14] A firm grasp of these principles ensures higher purity of crude products, simplifies purification, and ultimately accelerates the development of novel peptide-based therapeutics.[15][16]

References

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (While a direct link is not provided in search, this is a seminal review in the field). A related article on advances in Fmoc SPPS is available at: [Link]

  • Law, M. P., & Mark, T. W. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides, 2013, 851965. Available at: [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Technical Note. Available at: [Link]

  • Gruber, P., & G. K. Muttenthaler, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 179. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(PIPERIDIN-1-YL)ACETIC ACID. Product Information. Available at: [Link]

  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Technical Note. Available at: [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Technical Note. Available at: [Link]

  • Funosas, A. S., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23, 7748-7756. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Aapptec. (n.d.). SYNTHESIS NOTES. Technical Document. Available at: [Link]

  • bioRxiv. (2025). Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. Preprint. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidin-1-yl-acetic acid. PubChem Compound Summary. Available at: [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). Lab Protocol. Available at: [Link]

  • Gutsmiedl, K., et al. (2009). SPPS Resins Impact the PNA-Syntheses' Improvement. International Journal of Medical Sciences, 6(5), 246-251. Available at: [Link]

  • Amerigo Scientific. (n.d.). piperidin-1-yl-acetic acid. Product Information. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]

  • Fields, G. B. (Ed.). (2014). Methods and protocols of modern solid phase peptide synthesis. Springer.
  • Juhász, L., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(17), 6298. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Technical Note. Available at: [Link]

  • Nielsen, D. S., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 65(9), 6543-6557. Available at: [Link]

  • Royal Society of Chemistry. (2016). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 45, 6846-6866. Available at: [Link]

  • Apostolopoulos, V., et al. (2019). A Comprehensive Review on Current Advances in Peptide Drug Development and Design. International Journal of Molecular Sciences, 20(10), 2439. Available at: [Link]

  • Kumar, V., et al. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. Chemistry & Biodiversity, 19(7), e202200138. Available at: [Link]

  • Muttenthaler, M., et al. (2021). Peptide Drug Discovery and Development: Translational Research in Academia and Industry. Journal of Medicinal Chemistry, 64(8), 4474-4500. Available at: [Link]

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Application Notes and Protocols for the Integration of 2-(Piperidin-1-yl)acetic Acid Hydrate into Small Molecule Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective incorporation of 2-(piperidin-1-yl)acetic acid hydrate into small molecule libraries. This versatile building block is of significant interest due to the prevalence of the piperidine scaffold in numerous FDA-approved pharmaceuticals, where it often imparts favorable physicochemical and pharmacokinetic properties.[1][2][3] This guide moves beyond a simple recitation of steps, offering in-depth explanations of the underlying chemical principles, field-proven protocols for key synthetic transformations, and a discussion of the strategic advantages of this scaffold in modern drug discovery campaigns.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to enhance the drug-like properties of small molecules.[1] Its incorporation can modulate lipophilicity and aqueous solubility, introduce a basic nitrogen center for salt formation and improved bioavailability, and provide a three-dimensional structural element that can facilitate optimal interactions with biological targets.[1][2][3] 2-(Piperidin-1-yl)acetic acid, in particular, offers a bifunctional handle: a tertiary amine embedded within the saturated heterocycle and a carboxylic acid moiety. This unique arrangement allows for its facile integration into diverse molecular architectures through robust and well-established chemical reactions, primarily amide bond formation and multicomponent reactions. This guide will focus on providing detailed, validated protocols for these key applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is critical for experimental design, including reaction setup, solvent selection, and purification strategy. The key properties of 2-(piperidin-1-yl)acetic acid are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂PubChem CID: 201097[4]
Molecular Weight 143.18 g/mol PubChem CID: 201097[4]
IUPAC Name 2-(piperidin-1-yl)acetic acidPubChem CID: 201097[4]
SMILES C1CCN(CC1)CC(=O)OPubChem CID: 201097[4]
Topological Polar Surface Area 40.5 ŲPubChem CID: 201097[4]
Hydrogen Bond Donor Count 1PubChem CID: 201097[4]
Hydrogen Bond Acceptor Count 3PubChem CID: 201097[4]

Note: The "hydrate" form indicates the presence of associated water molecules, which should be accounted for in molar calculations.

Core Application: Amide Bond Formation

The most direct and widely utilized application of 2-(piperidin-1-yl)acetic acid is in the synthesis of N-substituted 2-(piperidin-1-yl)acetamides. This reaction is a cornerstone of medicinal chemistry, enabling the linkage of the piperidine-containing fragment to a diverse array of primary and secondary amines, thereby generating extensive libraries of novel chemical entities.[5]

Mechanistic Rationale

Amide bond formation from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxylic acid.[5][6] The fundamental principle involves converting the hydroxyl group of the carboxylic acid into a better leaving group. This is typically achieved using a coupling reagent, which reacts with the carboxylate to form a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides, or an active ester with uronium-based reagents). This activated intermediate is then susceptible to nucleophilic attack by the amine, forming a tetrahedral intermediate that collapses to the stable amide bond and releases the activated coupling agent as a byproduct.

General Workflow for Amide Coupling

The following diagram illustrates the typical workflow for the synthesis of N-substituted amides from 2-(piperidin-1-yl)acetic acid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 2-(Piperidin-1-yl)acetic acid + Amine (R1R2NH) B Dissolve in Anhydrous Solvent (e.g., DCM, DMF) A->B C Add Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) B->C D Stir at Room Temperature (Monitor by TLC/LC-MS) E Aqueous Workup (e.g., NaHCO3 wash) C->E F Dry Organic Layer (e.g., Na2SO4) E->F G Concentrate in vacuo F->G H Purify by Column Chromatography G->H I Final Product: N-substituted 2-(piperidin-1-yl)acetamide H->I

Caption: General workflow for amide coupling.

Detailed Protocol: Synthesis of N-Aryl-2-(piperidin-1-yl)acetamide

This protocol provides a robust method for the coupling of 2-(piperidin-1-yl)acetic acid with a representative aromatic amine using HATU, a highly efficient uronium-based coupling agent.[5]

Objective: To synthesize an N-aryl-2-(piperidin-1-yl)acetamide via amide coupling.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-bromoaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable eluents)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the substituted aniline (1.05 eq), and HATU (1.2 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent).

  • Base Addition: Cool the mixture in an ice bath (0 °C). Slowly add DIPEA (2.5 eq) to the stirring suspension. The addition of the base is crucial as it deprotonates the carboxylic acid and the amine, facilitating the reaction.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2-(piperidin-1-yl)acetamide.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Advanced Application: Ugi Four-Component Reaction (U-4CR)

For rapid library diversification from simple, readily available starting materials, the Ugi four-component reaction (U-4CR) is an exceptionally powerful tool.[7] This one-pot reaction combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to generate an α-acylamino amide product.[8][9] By employing 2-(piperidin-1-yl)acetic acid as the carboxylic acid component, the piperidine moiety can be efficiently incorporated into complex, peptide-like scaffolds.

Mechanistic Rationale

The Ugi reaction mechanism is a classic example of convergent synthesis.[8] It is generally accepted to proceed through the following key steps:

  • Condensation: The aldehyde and amine components condense to form an imine (or iminium ion after protonation).

  • Nucleophilic Attack: The isocyanide, with its nucleophilic carbon center, attacks the electrophilic iminium ion. This forms a nitrilium ion intermediate.

  • Carboxylate Addition: The carboxylate anion, in this case from 2-(piperidin-1-yl)acetic acid, acts as a nucleophile and attacks the nitrilium ion. This results in the formation of an O-acyl-isoamide intermediate.

  • Mumm Rearrangement: An irreversible intramolecular acyl transfer (the Mumm rearrangement) occurs, where the acyl group migrates from the oxygen to the nitrogen, yielding the final, stable α-acylamino amide product.[8]

General Workflow for the Ugi Reaction

The following diagram outlines the process for incorporating 2-(piperidin-1-yl)acetic acid into a scaffold via the Ugi reaction.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Aldehyde (R1CHO) + Amine (R2NH2) + Isocyanide (R3NC) + 2-(Piperidin-1-yl)acetic acid B Combine in a suitable solvent (e.g., Methanol) A->B C Stir at Room Temperature or gentle heating B->C D Monitor by TLC/LC-MS C->D E Concentrate in vacuo D->E F Purify by Column Chromatography or Crystallization E->F G Final Product: α-acylamino amide F->G

Caption: General workflow for the Ugi reaction.

Detailed Protocol: Ugi Synthesis of a Piperidine-Containing Peptidomimetic

This protocol describes a representative Ugi reaction to generate a complex peptidomimetic structure in a single step.

Objective: To synthesize an α-[(2-(piperidin-1-yl)acetyl)amino]amide derivative.

Materials:

  • This compound

  • An Aldehyde (e.g., benzaldehyde)

  • An Amine (e.g., benzylamine)

  • An Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH), anhydrous

Procedure:

  • Component Mixing: In a screw-cap vial, combine this compound (1.1 eq), benzaldehyde (1.0 eq), and benzylamine (1.0 eq) in anhydrous methanol (approx. 0.5 M). Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.0 eq) to the reaction mixture.

    • Safety Note: Isocyanides are volatile and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.

  • Reaction: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

  • Monitoring: Monitor the reaction for the consumption of the limiting reagent (typically the isocyanide or aldehyde) by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be precipitated by the addition of a non-polar solvent like diethyl ether or hexanes.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure α-[(2-(piperidin-1-yl)acetyl)amino]amide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Safety and Handling

This compound is classified as causing serious eye damage.[4] Appropriate personal protective equipment (PPE), including safety goggles and gloves, must be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a high-value, versatile building block for the construction of small molecule libraries. Its bifunctional nature allows for straightforward incorporation into diverse scaffolds through robust and reliable methods such as amide coupling and the Ugi multicomponent reaction. The protocols and workflows detailed in this guide provide a solid foundation for researchers to leverage the advantageous properties of the piperidine moiety in their drug discovery and development programs.

References

  • Dömling, A. (2013). Two Decades of Recent Advances in Ugi Reactions: Synthetic and Pharmaceutical Applications. Chemical Reviews, 113(10), 7357–7420. Available at: [Link]

  • Maghsoodlou, M. T., et al. (2015). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. Letters in Organic Chemistry, 12(8), 565-570. Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1367-1374. Available at: [Link]

  • Özdemir, Z., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 624-635. Available at: [Link]

  • Sharma, A., & Kumar, V. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemistry & Chemical Engineering, 6(2), 133-144. Available at: [Link]

  • López-Cabrera, D., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(16), 4783. Available at: [Link]

  • de la Torre, D., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. Available at: [Link]

  • PubChem. (n.d.). Piperidin-1-yl-acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Kaswan, P., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 282, 117009. Available at: [Link]

  • Ali, A., et al. (2025). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 30(1), 123. Available at: [Link]

  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e14. Available at: [Link]

  • Shaaban, M., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1642. Available at: [Link]

  • Stoyanov, S., & Glamočlija, J. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. International Journal of Molecular Sciences, 25(18), 10323. Available at: [Link]

  • Sharma, V., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(21), 6668. Available at: [Link]

  • Salgado-Zamora, H., et al. (2025). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Arkivoc, 2025(5), 154-162. Available at: [Link]

  • Sharma, R., et al. (2020). Green Synthesis of Bioactive Molecules: A Review. International Journal of Pharmacy Research & Technology, 10(1), 1-10. Available at: [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1563. Available at: [Link]

  • El-Faham, A., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(46), 27425-27483. Available at: [Link]

Sources

Application Note & Protocol Guide: Esterification of 2-(piperidin-1-yl)acetic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the esterification of 2-(piperidin-1-yl)acetic acid hydrate, a common precursor in the synthesis of pharmaceuticals and fine chemicals. We delve into the mechanistic principles, critical reaction parameters, and step-by-step protocols for successfully converting this zwitterionic amino acid derivative into its corresponding esters. The guide emphasizes the challenges posed by the hydrate form and the tertiary amine functionality, offering field-proven strategies for optimizing reaction yield and purity. This note is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: The Synthetic Challenge and Opportunity

2-(Piperidin-1-yl)acetic acid and its ester derivatives are valuable building blocks in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. The parent carboxylic acid is frequently supplied as a hydrate, introducing a critical challenge for esterification—a reaction that is fundamentally a dehydration process. The equilibrium-driven nature of classic esterification methods, such as the Fischer-Speier reaction, is adversely affected by the presence of water.[1]

Furthermore, the substrate itself presents a dual-reactivity challenge. It is a tertiary amine integrated into a non-aromatic heterocyclic ring and a carboxylic acid. This structure means that under the acidic conditions required for Fischer esterification, the piperidine nitrogen can be protonated, forming an ammonium salt. This can influence the substrate's solubility and reactivity.

This guide will dissect these challenges and provide robust, adaptable protocols to achieve high-yield esterification. We will primarily focus on the acid-catalyzed Fischer-Speier esterification due to its cost-effectiveness and simplicity, while also briefly discussing alternative strategies.[2]

Mechanistic Considerations: The Fischer-Speier Pathway

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[1] The generally accepted mechanism involves several key equilibrium steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Alcohol: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (derived from the alcohol) to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.

The presence of water from the starting material (hydrate) or generated during the reaction can drive the equilibrium backward via acid-catalyzed hydrolysis, reducing the overall yield.[1] Therefore, effective water removal is paramount for success.

Visualization: Fischer-Speier Esterification Mechanism

Fischer_Esterification cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_products Products Acid R-COOH (2-(piperidin-1-yl)acetic acid) Protonation 1. Protonation of Carbonyl Oxygen Acid->Protonation Alcohol R'-OH Attack 2. Nucleophilic Attack by Alcohol Alcohol->Attack Catalyst H⁺ (Catalyst) Catalyst->Protonation Protonation->Attack Activates Carbonyl Intermediate Tetrahedral Intermediate Attack->Intermediate ProtonTransfer 3. Proton Transfer Intermediate->ProtonTransfer WaterElimination 4. Elimination of H₂O ProtonTransfer->WaterElimination Forms good leaving group Deprotonation 5. Deprotonation WaterElimination->Deprotonation Water H₂O WaterElimination->Water Deprotonation->Catalyst Regenerates Ester R-COOR' (Product Ester) Deprotonation->Ester

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Optimizing Reaction Conditions: A Causal Analysis

Achieving an efficient conversion of this compound requires careful control over several parameters. The choices made are directly linked to overcoming the mechanistic hurdles discussed above.

ParameterRecommended Range/ChoiceRationale & Expert Insights
Acid Catalyst H₂SO₄, p-TsOH, or anhydrous HCl (gas)Causality: A strong acid catalyst is essential to protonate the carboxylic acid, initiating the reaction.[1] Insight: Sulfuric acid (H₂SO₄) is highly effective and also acts as a dehydrating agent. However, it can cause charring at high temperatures. Para-toluenesulfonic acid (p-TsOH) is a solid, making it easier to handle, and is less oxidizing. Anhydrous HCl, generated in situ or bubbled through the alcohol, is excellent for forming simple methyl or ethyl esters and avoids introducing water.
Alcohol/Solvent Methanol, Ethanol, Propanol, etc.Causality: The alcohol serves as both the reactant and the solvent. Using it in large excess shifts the reaction equilibrium towards the product side (Le Châtelier's principle). Insight: The choice of alcohol determines the final ester. For higher-boiling alcohols, the reaction temperature can be increased, accelerating the rate. Ensure the alcohol is anhydrous to avoid introducing additional water.
Temperature Reflux temperature of the alcoholCausality: Esterification is typically a slow process at room temperature. Heating the reaction to the boiling point of the alcohol solvent significantly increases the reaction rate. Insight: Refluxing not only accelerates the reaction but is also crucial for azeotropic water removal when using a Dean-Stark apparatus.
Water Removal Dean-Stark trap or chemical dehydrating agentsCausality: Continuous removal of water is the most critical factor for driving the reaction to completion, especially when starting with a hydrate.[1][3] Insight: For alcohols that form a low-boiling azeotrope with water (e.g., toluene can be added as a co-solvent with higher alcohols), a Dean-Stark apparatus is ideal. For lower alcohols like methanol, using a chemical dehydrating agent like excess concentrated H₂SO₄ or molecular sieves is more practical.
Reaction Time 4 - 24 hoursCausality: The reaction must be allowed sufficient time to reach equilibrium or completion. Insight: Progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine when the starting material has been consumed.

Experimental Protocols

Protocol 1: General Fischer-Speier Esterification using Sulfuric Acid

This protocol describes the synthesis of ethyl 2-(piperidin-1-yl)acetate. It can be adapted for other simple alcohols.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Ethanol (serves as solvent, ~10-20 volumes)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.1 - 0.2 eq, catalytic; can be increased for dehydration)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Dichloromethane or Ethyl Acetate (for extraction)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

  • Solvent Addition: Add anhydrous ethanol (e.g., 100 mL for 10 g of starting material). Stir the mixture to dissolve/suspend the acid.

  • Catalyst Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid dropwise to the stirring mixture. Caution: This is an exothermic process.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase and visualizing with potassium permanganate stain).

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture over crushed ice.

  • Workup - Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~8-9. The tertiary amine will be deprotonated, and the product ester will become soluble in organic solvents.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and then brine (1 x 50 mL) to remove residual salts and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: The crude product can be purified by silica gel column chromatography or by vacuum distillation to yield the pure ethyl 2-(piperidin-1-yl)acetate.[4]

Visualization: Fischer Esterification Workflow

Workflow Start Start: This compound Setup 1. Combine acid hydrate and excess anhydrous alcohol Start->Setup Catalysis 2. Add H₂SO₄ (catalyst) under cooling Setup->Catalysis Reflux 3. Heat to Reflux (12-18h) Catalysis->Reflux Monitor Monitor by TLC/GC Reflux->Monitor Monitor->Reflux Incomplete Workup 4. Quench, Neutralize (NaHCO₃), and Extract Monitor->Workup Complete Purify 5. Dry, Concentrate, and Purify (Distillation/Chromatography) Workup->Purify Product End: Pure Ester Product Purify->Product

Caption: General workflow for the esterification protocol.

Protocol 2: Alternative Synthesis via N-Alkylation

For substrates sensitive to strong acid or high temperatures, an alternative is to form the C-N bond after the ester moiety is already in place. This involves reacting piperidine with an α-haloacetate ester.[5][6]

Materials:

  • Piperidine (1.0 eq)

  • Ethyl bromoacetate or Ethyl chloroacetate (1.0 - 1.1 eq)

  • A weak base (e.g., K₂CO₃ or Na₂CO₃) (1.5 - 2.0 eq)

  • A polar aprotic solvent (e.g., Acetone, Acetonitrile, or DMF)

Procedure:

  • Reaction Setup: To a round-bottom flask, add piperidine, the chosen solvent, and the base (e.g., potassium carbonate).

  • Addition of Ester: Stir the suspension vigorously and add the ethyl bromoacetate dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 6-12 hours, monitoring by TLC for the disappearance of piperidine.

  • Workup: Filter off the inorganic salts (the base and the resulting potassium bromide).

  • Concentration & Purification: Wash the filter cake with a small amount of the solvent. Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield the target ester.[5]

Conclusion

The esterification of this compound is a readily achievable transformation provided that key principles are respected. The classic Fischer-Speier esterification offers a direct, atom-economical route, with success hinging on the effective removal of water through procedural choices like azeotropic distillation or the use of dehydrating reagents. Understanding the dual functionality of the substrate and the equilibrium nature of the reaction allows the researcher to rationally design an effective synthetic protocol. For sensitive applications, N-alkylation presents a reliable alternative. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis of 2-(piperidin-1-yl)acetate esters.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.
  • Benchchem. (n.d.). Literature review on substituted piperidine acetic acids.
  • Di Masi, A., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI.
  • Gasparyan, M. K., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central.
  • Matrix Fine Chemicals. (n.d.). ETHYL 2-(PIPERIDIN-1-YL)ACETATE | CAS 23853-10-3.
  • Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids? r/askscience.
  • Reddy, P. V. N., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI.
  • Wasyl, M. (2006). Reactive Distillation for Esterification of Bio-based Organic Acids.

Sources

The Strategic Incorporation of 2-(Piperidin-1-yl)acetic Acid Hydrate in the Synthesis of Novel Protease Inhibitors: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Motif in Protease Inhibitor Design

The piperidine ring is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of clinically successful drugs.[1] Its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and aqueous solubility, make it an attractive component in drug design.[1] In the realm of protease inhibitors, particularly those targeting viral proteases like HIV-1 protease, the piperidine moiety is often incorporated to interact with the enzyme's active site, contributing to the inhibitor's potency and pharmacokinetic profile.[2][3] 2-(Piperidin-1-yl)acetic acid hydrate serves as a versatile and readily available building block for introducing this valuable scaffold into peptidomimetic inhibitors. Its carboxylic acid functionality provides a convenient handle for amide bond formation, a fundamental reaction in the assembly of peptide-like molecules.[2] This guide provides a detailed exploration of the application of this compound in the synthesis of protease inhibitors, complete with a representative protocol and technical considerations.

Core Concept: Amide Bond Formation with this compound

The primary application of this compound in this context is its use in standard peptide coupling reactions. The carboxylic acid group can be activated by a variety of common coupling reagents, enabling the formation of a stable amide bond with a free amine group on a growing peptidomimetic chain. This allows for the precise and efficient incorporation of the piperidin-1-yl)acetyl moiety.

The general workflow for this transformation can be visualized as follows:

G cluster_0 Activation cluster_1 Coupling Reagent This compound ActivatedEster Activated Intermediate (e.g., O-acylisourea ester) Reagent->ActivatedEster Activation CouplingAgent Coupling Agent (e.g., HATU, HBTU) CouplingAgent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Product Amide Product ActivatedEster->Product Nucleophilic Attack Amine Amine-bearing Substrate (R-NH2) Amine->Product

Caption: General workflow for amide bond formation using this compound.

Detailed Protocol: Synthesis of a Peptidomimetic Fragment using this compound

This protocol describes a representative synthesis of an N-acylated aminophenol, a common structural motif in protease inhibitors, using this compound.

Objective: To synthesize N-(4-hydroxyphenyl)-2-(piperidin-1-yl)acetamide.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier
This compound675124-75-9161.19 (hydrate)Major chemical suppliers
4-Aminophenol123-30-8109.13Major chemical suppliers
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)148893-10-1380.23Major chemical suppliers
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.24Major chemical suppliers
DMF (N,N-Dimethylformamide), Anhydrous68-12-273.09Major chemical suppliers
Ethyl Acetate141-78-688.11Major chemical suppliers
Saturated Sodium Bicarbonate SolutionN/AN/AIn-house preparation
BrineN/AN/AIn-house preparation
Anhydrous Magnesium Sulfate7487-88-9120.37Major chemical suppliers

Procedure:

  • Reaction Setup:

    • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.61 g, 10 mmol).

    • Add anhydrous DMF (20 mL) and stir until the solid is fully dissolved.

    • To this solution, add 4-aminophenol (1.09 g, 10 mmol) and HATU (4.18 g, 11 mmol).

  • Reaction Execution:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add DIPEA (2.1 mL, 12 mmol) dropwise over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (100 mL).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to yield the pure N-(4-hydroxyphenyl)-2-(piperidin-1-yl)acetamide.

Expected Yield and Characterization:

The expected yield for this type of coupling reaction is typically in the range of 70-90%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices

  • Choice of Coupling Reagent: HATU is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization, which is crucial when working with chiral molecules.[4]

  • Role of the Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid and to facilitate the deprotonation of the amine.[5]

  • Solvent Selection: Anhydrous DMF is an excellent polar aprotic solvent for peptide coupling reactions as it effectively dissolves the reactants and intermediates.

  • Aqueous Work-up: The washing steps with saturated sodium bicarbonate solution are essential to remove any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

Self-Validating System: In-Process Controls and Characterization

To ensure the success and reproducibility of this protocol, the following in-process controls are recommended:

  • TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction's endpoint, preventing the formation of side products due to prolonged reaction times.

  • pH of Aqueous Washes: Checking the pH of the aqueous layer after the bicarbonate wash ensures that all acidic components have been effectively removed.

  • Spectroscopic Analysis: Comprehensive spectroscopic analysis of the final product is non-negotiable for confirming its identity and purity, thereby validating the success of the synthesis.

Visualization of the Synthetic Pathway

G start This compound product N-(4-hydroxyphenyl)-2-(piperidin-1-yl)acetamide start->product Coupling amine 4-Aminophenol amine->product reagents HATU, DIPEA, DMF reagents->product

Caption: Synthetic scheme for the preparation of N-(4-hydroxyphenyl)-2-(piperidin-1-yl)acetamide.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of protease inhibitors. The protocol detailed above provides a robust and reproducible method for its incorporation into a peptidomimetic scaffold. This approach can be readily adapted for the synthesis of a diverse library of protease inhibitors by varying the amine component. The continued exploration of piperidine-containing structures in drug discovery is likely to yield novel and potent therapeutic agents for a range of diseases.[1]

References

  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PLoS One. [Link]

  • (No specific reference for this general st
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • (No specific reference for this general st
  • (No specific reference for this general st
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • (No specific reference for this general st
  • (No specific reference for this general st
  • Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PubMed. [Link]

  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 2-(Piperidin-1-yl)acetic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Piperidin-1-yl)acetic acid hydrate is a heterocyclic compound incorporating a piperidine ring and a carboxylic acid moiety. As a potential building block in the synthesis of active pharmaceutical ingredients (APIs), the stringent assessment of its purity is critical to ensure the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity for separating the main component from process-related impurities and degradation products.

This application note presents a robust and validated reversed-phase HPLC (RP-HPLC) method for the quantitative determination of purity for this compound. The inherent polarity of this zwitterionic compound presents a challenge for retention on traditional C18 stationary phases.[1][2] This method addresses this challenge by employing an acidic mobile phase to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and promoting retention on the reversed-phase column. The method is designed to be compliant with the principles of analytical procedure validation as outlined in the ICH Q2(R1) guideline and follows the chromatographic standards set by USP General Chapter <621>.[3][4][5][6]

Scientific Rationale & Method Development

The molecular structure of 2-(piperidin-1-yl)acetic acid features a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group. This makes the molecule highly polar and zwitterionic at neutral pH, leading to poor retention on conventional non-polar stationary phases.

Several approaches can be considered for analyzing such polar compounds, including hydrophilic interaction liquid chromatography (HILIC) or ion-pair chromatography.[2][7] However, a reversed-phase method with ion suppression is often preferred for its simplicity, robustness, and compatibility with standard HPLC instrumentation.

Causality of Experimental Choices:

  • Stationary Phase Selection: A C18 column is chosen as the workhorse of reversed-phase chromatography. To mitigate poor retention of the polar analyte, a column with high surface area and carbon load is recommended. Some modern C18 phases are also designed to be more stable in highly aqueous mobile phases, preventing phase collapse.[8]

  • Mobile Phase pH Control: The key to retaining the analyte is controlling its ionization state. By acidifying the mobile phase with an agent like orthophosphoric acid to a pH of approximately 2.5-3.0, well below the pKa of the carboxylic acid group (~4-5), the carboxylate is protonated (-COOH). This neutralizes the negative charge, making the molecule less polar and significantly enhancing its retention on the C18 column.

  • Detection Wavelength: The analyte lacks a significant chromophore, meaning it does not absorb strongly in the mid-to-high UV range. Therefore, detection is set at a low wavelength, typically 205-215 nm, to capture the carboxyl group's absorbance. While this provides sensitivity, it also necessitates the use of high-purity mobile phase solvents to minimize baseline noise.

  • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low UV cutoff and viscosity, which results in lower backpressure compared to methanol.

Experimental Protocols

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Reagents:

    • This compound Reference Standard (RS).

    • Acetonitrile (HPLC grade).

    • Orthophosphoric acid (85%, analytical grade).

    • Water (HPLC grade, 18.2 MΩ·cm).

  • Labware: Calibrated analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.

Chromatographic Conditions

The optimized HPLC conditions are summarized in the table below. These parameters were selected to provide a robust separation with good peak shape and sensitivity.

ParameterCondition
Column Waters XBridge C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Orthophosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Isocratic
Composition 95% Mobile Phase A : 5% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 15 minutes
Step-by-Step Protocol

1. Mobile Phase Preparation (0.1% H₃PO₄ in Water): a. Add 1.0 mL of concentrated orthophosphoric acid to a 1 L volumetric flask. b. Add approximately 900 mL of HPLC-grade water and mix thoroughly. c. Allow the solution to equilibrate to room temperature. d. Dilute to the mark with HPLC-grade water and mix. e. Filter the solution through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

2. Reference Standard (RS) Solution Preparation (500 µg/mL): a. Accurately weigh approximately 25 mg of this compound RS into a 50 mL volumetric flask. b. Add approximately 30 mL of the mobile phase (95:5 Water:ACN with 0.1% H₃PO₄) and sonicate for 5 minutes to dissolve. c. Allow the solution to cool to room temperature. d. Dilute to the mark with the mobile phase and mix thoroughly.

3. Sample Solution Preparation (500 µg/mL): a. Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. b. Follow steps 2b through 2d as described for the RS solution. c. Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC System Setup and Analysis Sequence: a. Set up the HPLC system according to the conditions in the chromatographic conditions table. b. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. c. Perform a blank injection (mobile phase) to ensure no system contamination. d. Inject the RS solution five times to check for system suitability. e. Inject the sample solution in duplicate. f. Conclude with an injection of the RS solution to confirm system stability.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from preparation to final data analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing reagents Reagents & Standards mobile_phase Prepare Mobile Phase (0.1% H3PO4 in H2O:ACN) reagents->mobile_phase std_prep Prepare Standard Solution (500 µg/mL) reagents->std_prep sample_prep Prepare Sample Solution (500 µg/mL) reagents->sample_prep system_setup System Setup & Equilibration mobile_phase->system_setup inject_blank Inject Blank (Mobile Phase) system_setup->inject_blank inject_std Inject Standard (5x) for System Suitability inject_blank->inject_std inject_sample Inject Sample (2x) inject_std->inject_sample integrate Integrate Peaks inject_sample->integrate calculate_sst Calculate System Suitability Parameters integrate->calculate_sst calculate_purity Calculate Purity (% Area Normalization) calculate_sst->calculate_purity report Generate Report calculate_purity->report

Sources

large-scale synthesis considerations for 2-(piperidin-1-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of 2-(Piperidin-1-yl)acetic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of this compound, a key building block in the pharmaceutical industry. Piperidine derivatives are integral to the structure of numerous pharmaceuticals, acting on targets within the central nervous system and beyond.[1] This application note details a robust and scalable synthetic protocol, starting from readily available materials. It offers in-depth insights into process optimization, safety considerations, purification, and analytical characterization, designed to ensure a reproducible and high-purity outcome.

Introduction and Synthetic Strategy

2-(Piperidin-1-yl)acetic acid is a valuable intermediate in medicinal chemistry. The piperidine ring is a prevalent scaffold in drug discovery, prized for its favorable physicochemical properties and its ability to serve as a versatile template for interacting with biological targets. The acetic acid moiety provides a convenient handle for further chemical elaboration, such as amide bond formation or esterification, to generate libraries of potential drug candidates.

The most direct and economically viable route for large-scale production is the nucleophilic substitution reaction between piperidine and a haloacetic acid derivative. This guide will focus on the reaction of piperidine with chloroacetic acid in an aqueous basic medium, which is a well-established and scalable N-alkylation method.

Synthetic Pathway Overview

The synthesis proceeds via a classical SN2 reaction mechanism. Piperidine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid. The reaction is facilitated by a base, which neutralizes the generated hydrochloric acid and the carboxylic acid product, driving the reaction to completion.

G Piperidine Piperidine Product 2-(Piperidin-1-yl)acetic Acid (as sodium salt in situ) Piperidine->Product + ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->Product + Base Base (e.g., NaOH) Base->Product Reaction Solvent: Water FinalProduct This compound Product->FinalProduct Work-up & Purification Acidification Acidification (HCl) Crystallization Crystallization (from Water/Ethanol)

Caption: Overall synthetic scheme for this compound.

Detailed Synthesis Protocol

This protocol is designed for a nominal 1-mole scale synthesis. Adjustments may be necessary based on specific reactor configurations and process safety assessments.

Reagents and Materials
ReagentCAS No.Molecular Wt.MolesMolar Equiv.Quantity
Piperidine110-89-485.15 g/mol 1.101.193.7 g (108.8 mL)
Chloroacetic Acid79-11-894.50 g/mol 1.001.094.5 g
Sodium Hydroxide1310-73-240.00 g/mol 2.102.184.0 g
Deionized Water7732-18-518.02 g/mol --1.0 L
Hydrochloric Acid (37%)7647-01-036.46 g/mol As needed-~100 mL
Ethanol (95%)64-17-546.07 g/mol --For crystallization
Equipment
  • 2L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.

  • Dropping funnel (500 mL).

  • Heating/cooling circulator connected to the reactor jacket.

  • pH meter.

  • Büchner funnel and vacuum flask.

  • Vacuum oven.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 2L jacketed reactor system in a well-ventilated fume hood. Ensure all joints are properly sealed and the stirrer, condenser, and temperature probe are functioning correctly.

  • Initial Charge: Charge the reactor with piperidine (1.10 mol, 93.7 g) and 300 mL of deionized water. Begin stirring to ensure a homogeneous mixture.

  • Base and Reagent Preparation:

    • In a separate beaker, carefully dissolve sodium hydroxide (2.10 mol, 84.0 g) in 400 mL of deionized water. Caution: This is a highly exothermic process. Use an ice bath to control the temperature.

    • In another beaker, dissolve chloroacetic acid (1.00 mol, 94.5 g) in 300 mL of deionized water.

  • Reaction Execution:

    • Set the reactor circulator to 10°C.

    • Simultaneously, begin the controlled addition of the sodium hydroxide solution and the chloroacetic acid solution to the reactor via two separate dropping funnels over a period of 2-3 hours.

    • Maintain the internal reaction temperature between 20-25°C throughout the addition. The reaction is exothermic; adjust the addition rate and cooling as necessary.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 12-16 hours to ensure completion.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (piperidine) is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to 10-15°C.

    • Slowly and carefully acidify the mixture to a pH of ~6.5-7.0 using 37% hydrochloric acid. The product is amphoteric and has its isoelectric point in this range, leading to precipitation. Monitor the pH closely.

    • Stir the resulting slurry at 10°C for 1 hour to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 100 mL).

Purification by Crystallization

G Crude Crude 2-(Piperidin-1-yl)acetic Acid Dissolve Dissolve in minimal hot Water/Ethanol (e.g., 80:20) Crude->Dissolve Cool Slowly cool to 0-5°C to induce crystallization Dissolve->Cool Filter Filter to collect crystals Cool->Filter Wash Wash with cold solvent Filter->Wash Dry Dry under vacuum at 40-50°C Wash->Dry Pure Pure this compound Dry->Pure

Caption: Workflow for the purification of the final product.

  • Solvent Selection: A mixture of water and ethanol is effective for crystallization. The product is highly soluble in hot water and less soluble in cold water and ethanol.

  • Procedure:

    • Transfer the crude, damp solid to a clean flask.

    • Add a minimal amount of a hot (70-80°C) water/ethanol mixture (e.g., 80:20 v/v) until the solid is completely dissolved.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Place the flask in an ice bath and cool to 0-5°C for at least 2 hours to maximize crystal yield.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved. The final product is expected to be a white crystalline solid.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Result
Appearance White crystalline solid
Melting Point ~220-225 °C (decomposes)
¹H NMR Consistent with the structure of 2-(piperidin-1-yl)acetic acid
Mass Spec (ESI+) m/z = 144.10 [M+H]⁺
Purity (HPLC) ≥98%
Water Content (Karl Fischer) ~11.3% (for monohydrate)

Large-Scale and Safety Considerations

Scaling up chemical syntheses requires a stringent focus on safety and process control.

Hazard Analysis
  • Piperidine: Highly flammable, toxic if inhaled or in contact with skin, and causes severe skin burns and eye damage.[2][3][4] It is crucial to handle it in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including nitrile or butyl rubber gloves, chemical splash goggles, and a lab coat.[4][5] All sources of ignition must be eliminated, and equipment should be properly grounded to prevent static discharge.[5]

  • Chloroacetic Acid: Toxic and corrosive. Causes severe skin burns and eye damage. Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. The dissolution in water is highly exothermic and requires careful management.

  • Reaction Exotherm: The N-alkylation reaction is exothermic. On a large scale, heat removal is critical. The use of a jacketed reactor with a reliable cooling system and controlled, slow addition of reagents is mandatory to prevent a thermal runaway.

Process Optimization for Scale-Up
  • Heat Transfer: Ensure the chosen reactor has sufficient heat exchange capacity for the planned scale. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.

  • Mixing: Efficient agitation is vital to ensure homogeneity and prevent localized "hot spots" during reagent addition.

  • Material Transfer: Use closed systems or contained transfer methods for handling large quantities of piperidine and other hazardous chemicals to minimize operator exposure.

  • Crystallization Control: On a large scale, controlling the cooling rate during crystallization is key to achieving a consistent crystal size distribution, which impacts filtration and drying efficiency. Seeding the solution with a small amount of pure product can aid in initiating crystallization.

References

  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Carl ROTH. (2025, March 31).
  • Penta Chemicals. (2024, May 7).
  • Chemos GmbH & Co.KG. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of 2-(Piperidin-1-yl)
  • Benchchem. (2025). A Guide to the Reproducible Synthesis and Evaluation of 2-(Piperidin-1-yl)acetohydrazide.
  • PubChem. (n.d.). Piperidin-1-yl-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Krasavin, M. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(19), 4490. [Link]

  • Benchchem. (2025).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling Reactions with 2-(Piperidin-1-yl)acetic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing amide coupling reactions involving 2-(piperidin-1-yl)acetic acid hydrate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with this versatile building block. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.

The structure of 2-(piperidin-1-yl)acetic acid, featuring a tertiary amine alpha to the carboxylic acid, presents unique considerations. The primary challenge in its use is the presence of a water molecule of hydration, which can actively interfere with standard coupling procedures, leading to diminished yields and complex side reactions. This guide provides a structured approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the use of this compound.

Q1: My coupling reaction has a very low yield. What is the most likely cause?

The most probable culprit is the water of hydration. Amide coupling reactions proceed through the activation of the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides, or an active ester with uronium/phosphonium salts). This intermediate is highly susceptible to nucleophilic attack. The water molecule from the hydrate can act as a competing nucleophile, hydrolyzing the activated intermediate back to the starting carboxylic acid.[1] This non-productive pathway consumes your coupling reagent and significantly lowers the yield of the desired amide.

Q2: How can I mitigate the impact of the water of hydration?

Addressing the water content is critical. Here are several strategies, which can be used in combination:

  • Increase Reagent Stoichiometry: The most straightforward approach is to use an excess of the coupling reagent (e.g., 1.5-2.0 equivalents) to compensate for the amount that will be consumed by hydrolysis.

  • Anhydrous Conditions: While the starting material contains water, ensuring all other components of the reaction are strictly anhydrous is essential. Use anhydrous solvents, and handle reagents under an inert atmosphere (Nitrogen or Argon).

  • Azeotropic Removal (for bulk processes): In some scale-up applications, azeotropic distillation with a solvent like toluene prior to the coupling step can be used to remove the water of hydration, though this is less common for lab-scale synthesis.

Q3: Which class of coupling reagent is best suited for this acid?

The choice of coupling reagent is critical for success. While standard carbodiimides can work, more potent reagents are often required to achieve high yields and fast reaction times, outcompeting the unwanted hydrolysis.

  • Uronium/Aminium Salts (HATU, HCTU, COMU): These are highly recommended as a starting point. They are among the most efficient coupling reagents, known for rapid activation and high yields, even with challenging substrates.[2] COMU is a particularly good choice as it is highly effective and avoids the potentially explosive benzotriazole byproducts associated with HBTU and HATU.[3]

  • Phosphonium Salts (PyBOP, PyAOP): These reagents are also highly effective, particularly for sterically hindered substrates, and are known to minimize racemization.[4]

  • Carbodiimides (EDC, DIC): If using a carbodiimide, it is essential to include an additive like OxymaPure or, less preferably, HOBt.[5] These additives form an active ester intermediate that is more stable than the O-acylisourea, reducing the likelihood of rearrangement to an unreactive N-acylurea byproduct.[4]

Q4: I am using HATU and see a byproduct with a mass corresponding to my amine plus 137 Da. What is it?

This is likely a guanidinium byproduct. Uronium/aminium-based reagents like HATU can react directly with the primary or secondary amine nucleophile in your reaction.[5][6] This forms a stable guanidinium species on your amine, irreversibly capping it and preventing it from reacting with the activated acid.

Prevention:

  • Pre-activation: Stir the this compound, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent for 5-15 minutes before adding your amine. This allows the carboxylic acid to be fully activated, ensuring the amine reacts preferentially with the activated acid rather than the coupling reagent itself.

  • Stoichiometry Control: Use a slight excess of the carboxylic acid relative to the coupling reagent to ensure all of the coupling reagent is consumed during the activation step.[3]

In-Depth Troubleshooting Guide

When standard protocols fail, a systematic approach is necessary to diagnose and solve the problem.

Problem: Low to No Amide Product Formation

Even after addressing the water of hydration, low yields can persist. This troubleshooting workflow helps to identify the root cause.

troubleshooting_workflow start Low / No Yield check_activation Step 1: Confirm Acid Activation (LC-MS analysis for activated intermediate) start->check_activation activation_fails Activation Fails check_activation->activation_fails Not Observed activation_ok Activation Occurs check_activation->activation_ok Observed reagent_issue Check Reagent Quality & Purity activation_fails->reagent_issue conditions_issue Ensure Strict Anhydrous Conditions activation_fails->conditions_issue increase_equiv Increase Coupling Reagent Equivalents (1.5-2.0x) activation_fails->increase_equiv coupling_fails Step 2: Troubleshoot Coupling Step activation_ok->coupling_fails increase_temp Increase Reaction Temperature (e.g., 40-80 °C, monitor stability) coupling_fails->increase_temp potent_reagent Switch to More Potent Reagent (EDC -> HATU -> PyBOP -> Acyl Fluoride) coupling_fails->potent_reagent solubility_issue Check Substrate Solubility (Consider NMP or DMF/DMSO co-solvent) coupling_fails->solubility_issue amine_issue Verify Amine Purity & Reactivity coupling_fails->amine_issue

Caption: A troubleshooting decision tree for difficult amide couplings.

Detailed Steps:

  • Confirm Activation: Before troubleshooting the coupling step, you must verify that the carboxylic acid is being activated. After the pre-activation period (stirring the acid, coupling reagent, and base), quench a small aliquot of the reaction mixture and analyze it by LC-MS. You should look for a mass corresponding to the activated intermediate (e.g., your acid + HOBt/Oxyma moiety, minus water).[7]

  • Troubleshooting Failed Activation: If no activated intermediate is observed, the issue lies with the initial step.

    • Reagent Quality: Ensure your coupling reagents are fresh and have been stored correctly. Many are moisture-sensitive.

    • Anhydrous Conditions: Re-verify that all solvents and glassware are dry.

    • Stoichiometry: As noted, you may need a significant excess of the coupling reagent to overcome hydrolysis from the hydrate.

  • Troubleshooting Failed Coupling: If the acid is activated but the reaction with the amine does not proceed, the issue is with the nucleophilic addition step.

    • Increase Temperature: For difficult or sterically hindered amines, increasing the temperature can provide the necessary energy to overcome the activation barrier. This should be done cautiously to avoid decomposition.

    • Escalate Reagent Potency: If a standard uronium salt fails, move to a more powerful system. Phosphonium reagents like PyBOP are excellent for hindered partners. For the most challenging cases, converting the carboxylic acid to an acyl fluoride in situ creates a small, highly reactive electrophile that can overcome significant steric or electronic barriers.[8]

Data & Reagent Selection
Table 1: Comparison of Common Coupling Reagents
Reagent ClassExamplesStrengthsWeaknesses & Mitigation
Carbodiimides EDC, DICCost-effective, readily available.Prone to racemization and N-acylurea formation.[4] Mitigation: ALWAYS use with an additive like OxymaPure.[5]
Uronium/Aminium HATU, HCTU, COMUHigh efficiency, fast reaction rates, low racemization.Can cause guanidinylation of the amine.[6] Mitigation: Pre-activate the acid before adding the amine.
Phosphonium PyBOP, PyAOPExcellent for hindered substrates, very low racemization.[4]Byproducts can sometimes be difficult to remove.
Acyl Halide Precursors TFFH, BTFFH, PyFluorHighest reactivity for extremely difficult couplings.[8]Reagents can be more expensive and moisture-sensitive. Requires careful handling.
Table 2: Recommended Solvents and Bases
SolventProperties & Use CaseRecommended BaseKey Considerations
DMF High polarity, good solvating power. General purpose.DIPEA, NMMMust be anhydrous. Can be difficult to remove under vacuum.
DCM Lower boiling point, easy to remove. Good for many couplings.DIPEA, TEAMust be anhydrous. Less effective at solvating polar substrates.
NMP Very high polarity and boiling point. Used to improve solubility of difficult substrates.[6]DIPEADifficult to remove. Use when other solvents fail.
Acetonitrile Polar aprotic. Often used with acyl fluoride protocols.DIPEA, PyridineMust be anhydrous.
Base DIPEA (Diisopropylethylamine)Most common non-nucleophilic base.
Base NMM (N-Methylmorpholine)Weaker base, can sometimes reduce racemization.[4]
Validated Experimental Protocols
Protocol 1: High-Efficiency Coupling with HATU

This is the recommended starting protocol for most primary and secondary amines.

  • To a dry flask under a nitrogen atmosphere, add this compound (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (to a concentration of 0.1–0.5 M).

  • Add HATU (1.2 equiv) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Continue to stir at room temperature and monitor the reaction to completion by TLC or LC-MS (typically 1-4 hours).

  • Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Perform a standard aqueous workup, washing the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Overcoming Hindrance with Acyl Fluoride Formation (BTFFH)

This protocol is for challenging couplings, such as with electron-deficient or sterically hindered amines, where other methods have failed.[8]

  • In a dry reaction vial under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM or acetonitrile (0.1 M).

  • Add BTFFH (1.2 equiv) followed by pyridine (3.0 equiv). Note: Pyridine acts as both the base and a catalyst.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the acyl fluoride.

  • In a separate flask, dissolve the amine (1.0 equiv) in the same anhydrous solvent.

  • Add the amine solution to the acyl fluoride mixture.

  • If the reaction is slow at room temperature, seal the vessel and heat the mixture to an elevated temperature (e.g., 80 °C).

  • Monitor the reaction progress over 12-24 hours via LC-MS.

  • After cooling to room temperature, perform a standard aqueous workup and purification as described in Protocol 1.

Mechanistic Considerations

mechanism To maximize yield, the rate of aminolysis (k_amide) must be significantly greater than the rate of hydrolysis (k_hydrolysis). This is achieved by using potent coupling reagents and optimized conditions. cluster_main Desired Amide Formation Pathway Acid R-COOH (Piperidinyl Acetic Acid) Active Activated Intermediate [R-CO-X] Acid->Active Reagent Coupling Reagent (e.g., HATU) Product Desired Amide [R-CO-NHR'] Active->Product Hydrolysis Hydrolysis Active->Hydrolysis Amine R'-NH2 Water H₂O (from Hydrate) Hydrolysis->Acid

Caption: Reaction pathways in the coupling of a hydrated acid.

References
  • Ghosh, A., et al. (2023). Vibrational Coupling and Hydrogen-Bond Structure of Water in the Extended Hydration Shell of Metal Ions. The Journal of Physical Chemistry B, 127(31), 7036–7045. Available from: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Stingaciu, L. R., et al. (2013). Coupling of protein and hydration-water dynamics in biological membranes. Proceedings of the National Academy of Sciences, 110(14), 5459-5464. Available from: [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • Dunås, P., et al. (2013). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Letters, 15(18), 4944-4947. Available from: [Link]

  • Albericio, F., & El-Faham, A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. Available from: [Link]

  • Gentile, F., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem, 15(12), e202200331. Available from: [Link]

  • Lee, J., et al. (2023). Unlimiting ionic conduction: manipulating hydration dynamics through vibrational strong coupling of water. Nature Communications, 14(1), 7178. Available from: [Link]

  • Chemistry Stack Exchange. (2024). Issues with Cross-Linking in Amide Bond Formation Reaction – Seeking Advice. Chemistry Stack Exchange. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]

  • Lee, J., et al. (2023). Unlimiting ionic conduction: manipulating hydration dynamics through vibrational strong coupling of water. Chemical Science, 14(43), 12056-12064. Available from: [Link]

  • Chemistry LibreTexts. (2025). 19.5: Nucleophilic Addition of Water - Hydration. Chemistry LibreTexts. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772-783. Available from: [Link]

Sources

common side reactions with 2-(piperidin-1-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(piperidin-1-yl)acetic acid hydrate. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its experimental use. The following content is structured in a question-and-answer format to directly address specific challenges and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Amide Coupling Reactions

Question: I am experiencing low yields in my amide coupling reaction with this compound. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in amide coupling reactions involving this compound are a common challenge. The root causes often lie in suboptimal reaction conditions, steric hindrance, or the unique properties of the reagent itself.

Causality Behind Low Yields:

  • Steric Hindrance: The piperidine ring, while beneficial for imparting desirable pharmacokinetic properties, can present significant steric bulk around the carboxylic acid group. This can hinder the approach of the amine coupling partner, especially if the amine is also sterically demanding.

  • Intramolecular Salt Formation: As a tertiary amino acid, 2-(piperidin-1-yl)acetic acid can form an internal salt (zwitterion), reducing the availability of the free carboxylic acid for activation.

  • Suboptimal Activation: Incomplete activation of the carboxylic acid is a frequent culprit. The choice of coupling reagent and reaction conditions is critical to overcome the steric hindrance and potential zwitterionic nature of the starting material.

  • Moisture Sensitivity: The "hydrate" in the name indicates the presence of water, which can hydrolyze activated intermediates and coupling reagents, leading to reduced yields. It is crucial to use anhydrous solvents and reagents.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield in Amide Coupling start Low Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Base) check_reagents->check_conditions coupling_reagent Select Appropriate Coupling Reagent check_conditions->coupling_reagent amine_basicity Consider Amine Nucleophilicity & Basicity coupling_reagent->amine_basicity workup Optimize Workup & Purification amine_basicity->workup success Improved Yield workup->success

Caption: A stepwise approach to troubleshooting low yields in amide coupling reactions.

Optimization Strategies:

ParameterRecommendationRationale
Coupling Reagent Use highly efficient coupling reagents like HATU, HBTU, or COMU.These reagents are known to be effective for sterically hindered substrates and can overcome the challenges associated with 2-(piperidin-1-yl)acetic acid.
Solvent Employ anhydrous polar aprotic solvents such as DMF or NMP.These solvents help to dissolve the starting materials and intermediates, facilitating the reaction. Ensure the solvent is truly anhydrous to prevent hydrolysis.
Base Use a non-nucleophilic base like DIPEA or 2,4,6-collidine.These bases are sterically hindered and less likely to cause side reactions. They effectively scavenge the acid formed during the reaction without competing with the amine nucleophile.
Temperature Start the reaction at 0 °C and allow it to slowly warm to room temperature.Lower temperatures can help to control the reaction rate and minimize potential side reactions.
Pre-activation Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.This ensures the formation of the activated species before the amine is introduced, which can improve the reaction efficiency.

Experimental Protocol: Optimized Amide Coupling

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 20 minutes for pre-activation.

  • Add the amine (1.0 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

FAQ 2: Potential for Dimerization and Self-Condensation

Question: Can 2-(piperidin-1-yl)acetic acid undergo self-condensation or dimerization during activation for an amide coupling?

Answer:

Yes, self-condensation is a potential side reaction, especially under forcing conditions or with prolonged reaction times.

Mechanism of Self-Condensation:

G cluster_1 Self-Condensation Pathway mol1 2-(piperidin-1-yl)acetic acid (Molecule 1) activated Activated Ester Intermediate mol1->activated Activation dimer Dimer Byproduct activated->dimer Nucleophilic attack by amine of Molecule 2 mol2 2-(piperidin-1-yl)acetic acid (Molecule 2, as nucleophile) mol2->dimer

Caption: The pathway for self-condensation of 2-(piperidin-1-yl)acetic acid.

Mitigation Strategies:

  • Controlled Stoichiometry: Use a slight excess of the amine coupling partner to favor the desired intermolecular reaction over self-condensation.

  • Slow Addition: Add the activated 2-(piperidin-1-yl)acetic acid solution slowly to the solution of the amine. This maintains a low concentration of the activated species, minimizing the chance of self-reaction.

  • Lower Temperature: Performing the reaction at lower temperatures (e.g., 0 °C) can help to control the reactivity and reduce the rate of self-condensation.

FAQ 3: Decarboxylation as a Potential Side Reaction

Question: Is decarboxylation a concern when heating reactions involving this compound?

Answer:

Decarboxylation is a potential side reaction, particularly at elevated temperatures (typically above 100-120 °C) and in the presence of acid or base catalysts. While generally stable under standard amide coupling conditions, prolonged heating can lead to the loss of CO₂ to form 1-methylpiperidine.

Factors Influencing Decarboxylation:

  • Temperature: Higher temperatures provide the activation energy required for decarboxylation.

  • pH: Both acidic and basic conditions can catalyze the decarboxylation of certain carboxylic acids.

  • Solvent: The choice of solvent can influence the stability of the molecule at higher temperatures.

Recommendations:

  • Avoid excessive heating of reaction mixtures containing this compound.

  • If heating is necessary, perform a small-scale trial to assess the stability of the starting material under the proposed conditions.

  • Monitor reactions closely for the formation of byproducts, such as 1-methylpiperidine, which can be detected by GC-MS or LC-MS. A patent on the decarboxylation of heterocyclic carboxylic acids suggests that this can occur at temperatures between 85-150 °C in aprotic polar solvents[1].

FAQ 4: Reactivity of the Piperidine Ring

Question: Can the piperidine nitrogen participate in side reactions during acylation or in the presence of electrophiles?

Answer:

The piperidine nitrogen in 2-(piperidin-1-yl)acetic acid is a tertiary amine and is generally unreactive towards acylation under standard amide coupling conditions. However, it can react with strong electrophiles.

Potential Side Reactions of the Piperidine Ring:

  • Quaternization: In the presence of highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide), the piperidine nitrogen can be alkylated to form a quaternary ammonium salt. This is generally not a concern during amide coupling but should be considered if such reagents are present in subsequent reaction steps.

  • Oxidation: Strong oxidizing agents can oxidize the piperidine ring. It is advisable to avoid these conditions when working with 2-(piperidin-1-yl)acetic acid.

Preventative Measures:

  • Protecting Groups: If the reaction conditions are harsh or involve strong electrophiles, protection of the piperidine nitrogen is not necessary as it is a tertiary amine. However, one should be mindful of potential quaternization.

  • Reaction Sequencing: Plan the synthetic route to avoid exposing the piperidine moiety to incompatible reagents.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • Gao, Q., et al. (2025). Polymerization-induced self-assembly of N-substituted glycine N-carboxyanhydrides in selected solvents.
  • Murray, A. S. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • BenchChem. (2025). Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis.
  • National Center for Biotechnology Information. (n.d.). Piperidin-1-yl-acetic acid. PubChem Compound Summary for CID 201097.
  • BenchChem. (2025).
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.
  • Murray, A. S. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • Ghamari, M., et al. (2023).
  • Rydon, H. N., & Smith, P. W. G. (1956). Polypeptides. Part IV. The self-condensation of the esters of some peptides of glycine and proline. Journal of the Chemical Society (Resumed), 3642-3649.
  • Ambeed.com. (n.d.). Reactions of Piperidines.
  • Gnecco, D., et al. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ARKIVOC, 2003(11), 56-60.
  • National Center for Biotechnology Information. (n.d.). Piperidin-1-yl-acetic acid. PubChem Compound Summary for CID 201097.
  • Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of The Chemical Society-perkin Transactions 1.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • LibreTexts Chemistry. (n.d.). D. DECARBOXYLASES.
  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144.
  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis.
  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Gnecco, D., et al. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Arkivoc, 2003(11), 56-60.
  • Deep Blue Repositories. (n.d.). Mechanistic Studies on the Prenylated- Flavin-Dependent Phenazine-1-Carboxylic Acid Decarboxylase.
  • Wang, C. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. 2016 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).
  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Amanote Research. (n.d.). Synthesis of (R)-(-)-Phenylpiperidin-1-Yl-Acetic Acid.
  • Beyzaei, H., et al. (2021). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances, 11(52), 32895-32906.
  • Sigma-Aldrich. (n.d.). piperidin-1-yl-acetic acid AldrichCPR.
  • Stachnio, J., et al. (2020). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 44(39), 16955-16965.
  • Biosynth. (n.d.). 2-(Piperidin-2-yl)acetic acid.
  • BenchChem. (2025).
  • MDPI. (n.d.). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach.

Sources

preventing racemization during coupling of 2-(piperidin-1-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Preventing Racemization During Coupling of 2-(piperidin-1-yl)acetic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for challenges related to the coupling of this compound. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and a clear understanding of the underlying chemical principles to ensure the chiral integrity of your molecules during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in our field?

Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, rendering it optically inactive. In drug development, the chirality of a molecule is often directly linked to its pharmacological activity and safety profile. One enantiomer may be therapeutically active while the other could be inactive or even cause harmful side effects.[1][2][3][4] Therefore, preventing racemization is paramount to ensure the efficacy and safety of the final drug product.

Q2: What is the primary mechanism that causes racemization during peptide coupling?

The most prevalent mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate.[1][5][6] This occurs when the carboxyl group of an N-acylamino acid is activated. The activated acid can cyclize to form the oxazolone, which has an acidic proton at the chiral α-carbon. In the presence of a base, this proton can be abstracted, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of D and L enantiomers.[1][7]

Q3: Why is 2-(piperidin-1-yl)acetic acid particularly susceptible to racemization?

While 2-(piperidin-1-yl)acetic acid itself is not a traditional N-acylamino acid, the piperidine nitrogen can influence the acidity of the α-proton. More importantly, this molecule is often coupled to a chiral amino acid or peptide chain. During the activation of the chiral amino acid's carboxyl group, the risk of racemization via the oxazolone mechanism is significant, especially if the reaction conditions are not optimized. The basicity of the piperidine moiety itself can also contribute to racemization by promoting the abstraction of the α-proton of the activated amino acid.

Q4: Can the piperidine used for Fmoc-deprotection contribute to racemization?

Yes, the piperidine used for removing the Fmoc protecting group in solid-phase peptide synthesis (SPPS) can induce racemization, particularly in sensitive amino acids like cysteine.[8] This is a base-catalyzed process that can occur through direct enolization.[1] Additionally, piperidine can promote side reactions like aspartimide formation, which can subsequently lead to racemization of aspartic acid residues.[9][10]

Troubleshooting Guide: Step-by-Step Solutions to Racemization

This section provides a structured approach to diagnosing and resolving racemization issues encountered during the coupling of this compound with chiral amino acids or peptides.

Issue 1: Significant Racemization Detected After Coupling Reaction

Symptoms:

  • Chiral HPLC or SFC analysis of the final product shows a significant peak for the undesired diastereomer.

  • Loss of biological activity in the synthesized peptide.

Root Cause Analysis & Corrective Actions:

The primary suspect for racemization is the choice of coupling reagents, base, solvent, and reaction temperature. These factors directly influence the rate of oxazolone formation and subsequent enolization.

Workflow for Optimizing Coupling Conditions

G start Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additives start->reagent base Step 2: Scrutinize Base Selection reagent->base If racemization persists temp Step 3: Control Reaction Temperature base->temp If racemization persists solvent Step 4: Assess Solvent Polarity temp->solvent If racemization persists end Racemization Minimized solvent->end

Caption: Troubleshooting workflow for racemization.

Step 1: Evaluate Coupling Reagent and Additives

The choice of coupling reagent is the most critical factor in controlling racemization.

  • Underlying Principle: The rate of coupling should be significantly faster than the rate of racemization. Coupling reagents that generate highly reactive intermediates can accelerate the desired amide bond formation, minimizing the time for the activated species to racemize. Additives suppress racemization by forming an active ester that is less prone to oxazolone formation or by accelerating the coupling reaction.[9][11]

  • Recommended Actions:

    • Carbodiimides with Additives: Use carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in combination with racemization-suppressing additives.[7]

      • HOBt (1-Hydroxybenzotriazole): A classic additive that effectively suppresses racemization.[9][11]

      • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt due to its ability to increase coupling rates and suppress racemization.[7][12]

      • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.[7]

    • Onium Salts (Aminium/Uronium and Phosphonium): These reagents are generally preferred for their high efficiency and low racemization potential.

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective coupling reagent, especially for sterically hindered amino acids.[13][14]

      • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and reliable coupling reagent.[7][11]

      • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent known for its high reactivity.[13][14]

      • COMU® (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A modern, Oxyma-based uronium salt with excellent performance and safety profile.[7][14]

  • Experimental Protocol: Standard Coupling with DIC/OxymaPure

    • Dissolve the N-protected amino acid (1.0 eq) and OxymaPure (1.0 eq) in an appropriate solvent (e.g., DMF, NMP).

    • Add DIC (1.0 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

    • Add the amine component (e.g., the growing peptide chain with a free N-terminus, 1.0 eq) and the base (if required, see Step 2) to the reaction mixture.

    • Monitor the reaction progress by LC-MS or TLC.

Step 2: Scrutinize Base Selection

The choice and amount of base can significantly impact the degree of racemization.[15]

  • Underlying Principle: Bases can directly abstract the α-proton of the activated amino acid, leading to racemization. The strength and steric hindrance of the base are key factors.[15]

  • Recommended Actions:

    • Avoid Excess Base: Use the minimum amount of base necessary to neutralize any salts and facilitate the reaction.

    • Choose a Weaker, Sterically Hindered Base:

      • N-methylmorpholine (NMM) and 2,4,6-collidine are generally preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[15]

    • Consider Base-Free Conditions: For carbodiimide-mediated couplings where the amino component is not a salt, it may be possible to run the reaction without an added base, which can significantly reduce racemization.[7]

Table 1: Comparison of Common Bases in Peptide Coupling

BasepKaSteric HindranceRacemization Potential
Triethylamine (TEA)10.75LowHigh
N,N-Diisopropylethylamine (DIEA)10.1HighModerate
N-Methylmorpholine (NMM)7.38ModerateLow
2,4,6-Collidine7.43HighLow

Step 3: Control Reaction Temperature

Elevated temperatures can accelerate racemization.

  • Underlying Principle: The activation energy for racemization is often comparable to that of the coupling reaction. Higher temperatures increase the rate of both processes, but can disproportionately favor racemization.[16][17]

  • Recommended Actions:

    • Perform Couplings at or Below Room Temperature: Whenever possible, conduct coupling reactions at 0°C or room temperature.

    • Caution with Microwave Synthesis: While microwave-assisted peptide synthesis can accelerate coupling, it's crucial to carefully control the temperature. For sensitive amino acids, consider lowering the microwave temperature or performing the coupling conventionally.[10]

Step 4: Assess Solvent Polarity

The polarity of the solvent can influence the rate of racemization.

  • Underlying Principle: Polar solvents can stabilize the charged intermediates involved in the racemization pathway, potentially increasing its rate.

  • Recommended Actions:

    • Consider Less Polar Solvents: If compatible with the solubility of your reagents, consider using less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) in place of highly polar solvents like dimethylformamide (DMF).

    • Solvent Mixtures: A mixture of solvents can sometimes provide an optimal balance of solubility and reduced racemization.

Advanced Troubleshooting for Sterically Hindered Couplings

Coupling 2-(piperidin-1-yl)acetic acid to a sterically hindered amino acid presents additional challenges.

Issue 2: Low Coupling Yield and Racemization with a Sterically Hindered Amino Acid

  • Underlying Principle: Steric hindrance slows down the rate of the desired nucleophilic attack, giving the activated intermediate more time to racemize.[18][19]

  • Recommended Actions:

    • Use High-Reactivity Coupling Reagents: Reagents like HATU, PyAOP, or COMU are often necessary to achieve reasonable coupling rates.[13][14][20]

    • Increase Reaction Time: Be prepared for longer reaction times, but monitor for racemization closely.

    • Slight Excess of Reagents: Using a slight excess (e.g., 1.1-1.2 equivalents) of the activated acid and coupling reagents can help drive the reaction to completion.

    • Consider Acyl Fluorides: For extremely hindered couplings, in situ generation of acyl fluorides using reagents like TFFH can be effective.[7]

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Al Musaimi, O., Al-Harthi, S., Su, B., El-Faham, A., & de la Torre, B. G. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Al Musaimi, O., Al-Harthi, S., Su, B., El-Faham, A., & de la Torre, B. G. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]

  • Al Musaimi, O., Al-Harthi, S., Su, B., El-Faham, A., & de la Torre, B. G. (2023). (PDF) Epimerisation in Peptide Synthesis. ResearchGate. [Link]

  • Al Musaimi, O., Al-Harthi, S., Su, B., El-Faham, A., & de la Torre, B. G. (2023). Epimerisation in Peptide Synthesis. Ovidius University Annals of Chemistry. [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method. PubMed. [Link]

  • Beijing Dilun Biotechnology Co., Ltd. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Bacsa, B., Horváti, K., Bõsze, S., Andreae, F., & Kappe, C. O. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7541. [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. [Link]

  • Josten, A. F., Simonsen, J. L., Larsen, T. O., & Dalsgaard, P. W. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(5), 735-744. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Omizzur. (n.d.). All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. Retrieved from [Link]

  • Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792-5793. [Link]

  • Wang, P., Lai, Y., Wang, J., Xu, J., Liu, B., & Liu, L. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5345. [Link]

  • Vasan, S. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Wiley. (n.d.). Racemization Assays. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • Al Musaimi, O., Al-Harthi, S., Su, B., El-Faham, A., & de la Torre, B. G. (2023). Mechanism of epimerisation/racemisation through oxazolone intermediate[21]. ResearchGate. [Link]

  • Bacsa, B., Horváti, K., Bõsze, S., Andreae, F., & Kappe, C. O. (2025). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ResearchGate. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(1), 298-301. [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 85(3), 1587-1603. [Link]

Sources

Technical Support Center: Managing 2-(Piperidin-1-yl)acetic Acid Hydrate in Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. This guide provides in-depth troubleshooting and best practices for handling 2-(piperidin-1-yl)acetic acid hydrate, a valuable building block whose utility can be compromised by its inherent hygroscopic nature. As experienced chemists know, the success of a reaction often hinges on the precise control of its components and conditions. This is particularly true for moisture-sensitive transformations where even trace amounts of water can lead to failed reactions, low yields, and the generation of complex impurities.

This document is structured to address the most common challenges and questions encountered in the lab. We will move from fundamental principles to actionable protocols, ensuring you can confidently incorporate this reagent into your synthetic workflows.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational knowledge required to understand and mitigate the challenges associated with this compound.

Q1: What does it mean that 2-(piperidin-1-yl)acetic acid is a "hydrate" and also "hygroscopic"?

A: This is a critical distinction. The term "hydrate" signifies that the compound, in its solid crystalline form, has a specific number of water molecules incorporated into its lattice structure. For example, a monohydrate has one mole of water for every mole of the organic compound. This water is an integral part of the material's defined molecular weight.

"Hygroscopic," on the other hand, describes the material's tendency to readily attract and absorb additional moisture from the surrounding atmosphere.[1] So, while you must account for the water of hydration in your stoichiometric calculations, you must also prevent the reagent from absorbing atmospheric water, which would introduce an unknown and variable amount of moisture.[1]

Q2: How does excess moisture affect common reactions, such as amide coupling?

A: The presence of water can be highly detrimental to many common organic reactions, particularly those requiring anhydrous conditions. In amide bond formation, which is a primary application for this reagent, water can initiate several undesirable side reactions:

  • Hydrolysis of Coupling Agents: Reagents like carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) are highly reactive towards water, leading to their rapid decomposition and inactivation.[2]

  • Hydrolysis of Activated Intermediates: The activated carboxylic acid (e.g., an O-acylisourea ester) is the key intermediate for amide bond formation. Water can hydrolyze this intermediate back to the starting carboxylic acid, directly competing with the desired amine nucleophile and halting the reaction.

  • Reduced Reaction Rate and Yield: By consuming the coupling agent and the activated intermediate, water effectively lowers the concentration of reactive species, leading to sluggish or incomplete reactions and ultimately, lower yields of the desired amide.

While some modern protocols have been developed for amide coupling in aqueous media, they rely on specific surfactants or conditions to overcome these challenges and are not universally applicable.[3][4][5][6]

Q3: My reagent has visibly clumped or appears "wet." Is it still usable?

A: Clumping is a clear visual indicator that the reagent has absorbed atmospheric moisture.[1] While the material is not necessarily decomposed, its precise purity is now unknown, making it unsuitable for reactions requiring accurate stoichiometry. Using it as-is will lead to weighing errors and introduce excess water into your reaction.

To salvage the material, you must dry it rigorously to remove the adsorbed atmospheric water. A common method is drying under high vacuum at a moderate temperature (if the compound is thermally stable) until a constant weight is achieved.[7][8][9] For highly sensitive reactions, it may be preferable to use a fresh, unopened container of the reagent.

Q4: What are the primary sources of water contamination in my experimental setup?

A: Moisture can be introduced from multiple, often overlooked, sources:

  • Reagents: The hygroscopic starting material itself is a primary source, as are solvents that have not been properly dried. Standard grades of solvents like ethanol can contain significant amounts of water.

  • Atmosphere: Exposure during weighing and transfer is a major contributor. The longer the reagent is exposed to ambient air, the more water it will absorb.[1]

  • Glassware: Adsorbed films of water on the surface of inadequately dried glassware are a common source of contamination.[9]

  • Inert Gas: If your nitrogen or argon line is not passed through a drying trap, the gas itself can introduce moisture into the reaction.

Section 2: Troubleshooting Guide - Common Experimental Issues

Observed Issue Primary Cause Related to Hygroscopicity Troubleshooting Action & Rationale
Inconsistent or Low Reaction Yields Inaccurate Stoichiometry: Weighing the hydrated/wet reagent and assuming the anhydrous molecular weight leads to using fewer moles of the acid than calculated.1. Correct Molecular Weight: Always use the molecular weight of the hydrate form (e.g., monohydrate) for calculations. 2. Prevent Further Water Uptake: Weigh the reagent quickly or in a glove box.[10][11] This ensures the weighed mass corresponds to the calculated moles.
Reaction Fails to Proceed or Stalls Reagent/Intermediate Hydrolysis: Excess water from the reagent, solvent, or glassware is decomposing the coupling agent or the activated acid intermediate.1. Dry All Components: Rigorously dry the solvent and use oven or flame-dried glassware.[9] 2. Consider Drying the Reagent: If the reaction is extremely sensitive, dry the this compound under vacuum to its anhydrous form (see Protocol 3.3). This removes all water, including the water of hydration.
Formation of Urea Byproduct, but No Product Rapid Coupling Agent Decomposition: This is a classic sign of water contamination. The coupling agent (e.g., EDC) is reacting with water to form a stable urea byproduct instead of activating the carboxylic acid.Implement Full Anhydrous Technique: Assemble the reaction setup under an inert atmosphere.[9] Add reagents via syringe through a septum. Ensure the inert gas supply is dry. This minimizes water ingress at every step.

Section 3: Protocols and Best Practices

Protocol 3.1: Proper Storage and Handling
  • Upon Receipt: Tightly seal the container's cap and wrap the junction with Parafilm to create a secondary barrier against moisture.

  • Storage Location: Store the container inside a desiccator containing an active drying agent like silica gel or calcium chloride.[12][13][14] The desiccator should be placed in a cool, dry area.

  • In-Use: Minimize the time the primary container is open to the atmosphere. If you frequently use small amounts, consider aliquoting the reagent into smaller vials within a glove box or glove bag to protect the main stock.[10][11]

Protocol 3.2: Procedure for Accurate Weighing
  • Method A (Standard Lab Conditions - For Less Sensitive Reactions):

    • Have all necessary equipment (spatula, weigh boat, receiving flask) ready.

    • Remove the reagent container from the desiccator.

    • Quickly weigh the desired amount of the reagent onto a weigh boat.[1]

    • Immediately transfer the solid to the reaction flask and seal the flask.

    • Promptly reseal the main reagent container, wrap with Parafilm, and return it to the desiccator.

  • Method B (Inert Atmosphere - For Highly Sensitive Reactions):

    • Place the sealed reagent container, balance, spatulas, and reaction glassware inside a glove box or glove bag with a dry nitrogen or argon atmosphere.[10][11]

    • Allow the container to equilibrate to the glove box atmosphere before opening.

    • Perform all weighing and transfer operations within this controlled environment.

    • Seal the reaction flask inside the glove box before removing it.

Protocol 3.3: Drying the Reagent to the Anhydrous Form

This protocol should be used when the water of hydration itself is incompatible with the reaction chemistry.

  • Place a known amount of this compound in a round-bottom flask suitable for vacuum.

  • Weigh the flask with the reagent accurately.

  • Connect the flask to a high-vacuum line (Schlenk line).

  • Gently heat the flask in a water or oil bath (e.g., 40-50 °C; ensure this is well below the compound's melting or decomposition point) while under vacuum for several hours.

  • Periodically, disconnect the flask (after backfilling with inert gas), allow it to cool to room temperature, and re-weigh.

  • The reagent is considered dry when consecutive weighings are constant, indicating all volatile water has been removed.[9]

  • Crucially, use the anhydrous molecular weight (143.18 g/mol ) for subsequent stoichiometric calculations. [15][16]

Section 4: Visual Guides and Data

Table 1: Molecular Weight Correction for Stoichiometry

To ensure accurate molar ratios, you must use the correct molecular weight. Failure to do so is a common source of error.

Compound FormMolecular FormulaMolecular Weight ( g/mol )Correction Factor*
AnhydrousC₇H₁₃NO₂143.18[16]1.000
MonohydrateC₇H₁₃NO₂ · H₂O161.191.126
DihydrateC₇H₁₃NO₂ · 2H₂O179.211.252

*Correction Factor: To find the mass of the hydrate needed to equal a target mass of the anhydrous form, multiply the target anhydrous mass by this factor. Example: If your protocol calls for 1.00 g (6.98 mmol) of the anhydrous acid, but you are using the monohydrate, you must weigh out 1.00 g * 1.126 = 1.126 g of the monohydrate to get the same number of moles.

Diagram 1: Decision Workflow for Handling the Reagent

G start Start: Assess Reaction Moisture Sensitivity low_sens Low Sensitivity start->low_sens Is it low? high_sens High Sensitivity start->high_sens Is it high? weigh_fast Follow Protocol 3.2 (Method A): Weigh quickly in ambient air. Use Hydrate MW for calculations. low_sens->weigh_fast check_water Is the water of hydration an issue for the reaction? high_sens->check_water weigh_inert Follow Protocol 3.2 (Method B): Weigh under inert atmosphere. Use Hydrate MW for calculations. check_water->weigh_inert No dry_reagent Follow Protocol 3.3: Dry reagent to anhydrous form. Use Anhydrous MW for calculations. check_water->dry_reagent Yes water_ok No water_not_ok Yes

Caption: Decision tree for handling this compound.

Diagram 2: Impact of Water on a Typical EDC Amide Coupling

G RCOOH R-COOH (Piperidinyl Acetic Acid) ActiveEster O-Acylisourea Ester (Active Intermediate) RCOOH->ActiveEster + EDC EDC EDC InactiveUrea Inactive EDC-Urea (Hydrolysis Byproduct) EDC->InactiveUrea Amine R'-NH2 H2O H₂O (Water) H2O->EDC Decomposition H2O->ActiveEster Hydrolysis ActiveEster->RCOOH Reverts to Acid Amide Product: R-CO-NHR' ActiveEster->Amide + R'-NH2 Urea EDC-Urea (Byproduct) ActiveEster->Urea Amide->Urea

Caption: Desired vs. water-induced pathways in EDC-mediated amide coupling.

References

  • ACS Sustainable Chemistry & Engineering.

  • TutorChase.

  • HepatoChem.

  • Apollo Scientific.

  • Google Patents.

  • YouTube.

  • ACS Sustainable Chemistry & Engineering.

  • BenchChem.

  • ResearchGate.

  • Google Patents.

  • Asaclean.

  • Organic Letters.

  • Reddit.

  • Ibis Scientific, LLC.

  • Chromatography Forum.

  • University of Louisville.

  • American Chemical Society.

  • University of Rochester, Department of Chemistry.

  • PubMed Central.

  • JoVE.

  • Reddit.

  • Organic Syntheses.

  • RightAnswer Knowledge Solutions.

  • ChemScene.

  • Chemical and Pharmaceutical Bulletin.

  • PubChem.

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  • Amerigo Scientific.

  • Biopurify.

  • PubChem.

  • PubChem.

  • Sigma-Aldrich.

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Technical Support Center: Removal of Unreacted 2-(Piperidin-1-yl)acetic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common purification challenge: the removal of unreacted 2-(piperidin-1-yl)acetic acid hydrate from reaction mixtures. Due to its unique physicochemical properties, this polar, zwitterionic starting material can be persistent, but with a systematic approach, it can be effectively removed.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by scientists in the field.

Q1: Why is this compound so difficult to remove from my organic reaction mixture?

A: The difficulty stems from its amphoteric and highly polar nature. The molecule contains both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group.[1][2][3] This allows it to exist as a zwitterion at neutral pH, making it highly soluble in water but poorly soluble in many common non-polar organic solvents like hexanes or diethyl ether. Its high polarity, indicated by a computed XLogP3 value of -2.5, means it has a strong affinity for other polar molecules and surfaces, leading to issues like streaking during column chromatography or the formation of emulsions during aqueous workups.[2]

Q2: My desired product is stable in acidic conditions. What is the most straightforward removal method?

A: For acid-stable products, a simple acidic liquid-liquid extraction is the most effective and direct method.[4] By washing your organic solution with a dilute aqueous acid (e.g., 1M HCl), you protonate the basic piperidine nitrogen. This forms a positively charged ammonium salt, which is exceptionally soluble in the aqueous layer and is thus efficiently extracted from the organic phase.

Q3: What if my product is sensitive to acid but stable under mild basic conditions?

A: In this scenario, you can perform a basic liquid-liquid extraction. Washing the organic mixture with a dilute aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the carboxylic acid group. This generates a negatively charged carboxylate salt, which is highly water-soluble and will partition into the aqueous phase. This method is generally effective, though slightly less so than the acidic wash because the tertiary amine can still impart some organic solubility.

Q4: My product is sensitive to both acid and base, and simple water washes are not working. What are my options?

A: When acid-base extractions are not viable, chromatographic techniques are the next logical step. The choice depends on the polarity of your desired product.

  • For Non-Polar to Moderately Polar Products: A quick "plug" of silica gel can be very effective. Your less polar product will elute through the silica with a non-polar solvent, while the highly polar this compound will remain strongly adsorbed at the top of the silica.

  • For Polar Products: If your product is also polar, standard chromatography can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique in this case.[5] HILIC uses a polar stationary phase (like silica) with a primarily organic mobile phase (like acetonitrile) and a small amount of an aqueous solvent. This allows for the effective separation of highly polar compounds that are poorly retained in traditional reversed-phase chromatography.[5]

Q5: I am consistently getting a thick emulsion during my aqueous workup that won't separate. How can I resolve this?

A: Emulsion formation is common when dealing with amphiphilic molecules. To break an emulsion, you can try the following:

  • Add Brine: Washing the mixture with a saturated aqueous solution of sodium chloride (brine) increases the ionic strength and density of the aqueous phase, which often forces the layers to separate.

  • Centrifugation: If you have access to a centrifuge, spinning the mixture can physically force the denser and lighter phases to separate.

  • Filtration: Passing the entire emulsified mixture through a pad of a filter aid like Celite® can sometimes break up the microscopic droplets causing the emulsion.

Part 2: Troubleshooting and Method Selection Guide

The first step in any purification is to understand the properties of the impurity you are trying to remove.

Physicochemical Data: this compound
PropertyValueSignificance for Removal
Molecular Formula C₇H₁₃NO₂[1][2]-
Molecular Weight 143.18 g/mol [1][2]Useful for characterization (e.g., mass spectrometry).
Polarity (XLogP3) -2.5[2]Extremely low value indicates very high polarity and water solubility.
pKa (Piperidine N-H⁺) ~9-10 (Estimate)[6]The tertiary amine is basic and will be protonated at pH < 8.
pKa (Carboxylic Acid) ~2-4 (Estimate)The carboxylic acid is acidic and will be deprotonated at pH > 5.
Solubility High in water; low in non-polar organic solvents.Forms the basis for removal by aqueous extraction.
Decision-Making Workflow for Purification

The following diagram provides a logical workflow to help you select the most appropriate purification strategy based on the stability and properties of your desired product.

G start Reaction Mixture Containing Impurity product_stability Is the desired product stable to acid (e.g., 1M HCl)? start->product_stability base_stability Is the desired product stable to base (e.g., sat. NaHCO3)? product_stability->base_stability No acid_wash Perform Acidic Aqueous Extraction (Protocol 1) product_stability->acid_wash Yes product_polarity Is the desired product significantly less polar than impurity? base_stability->product_polarity No base_wash Perform Basic Aqueous Extraction (Protocol 2) base_stability->base_wash Yes silica_plug Use Silica Gel 'Plug' Filtration (Protocol 3) product_polarity->silica_plug Yes chromatography Advanced Chromatography (HILIC or Ion Exchange) (Protocol 4) product_polarity->chromatography No end Purified Product acid_wash->end base_wash->end silica_plug->end chromatography->end

Caption: Purification method selection workflow.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the most common and effective removal techniques. Always perform work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

Protocol 1: Acidic Liquid-Liquid Extraction (Most Recommended)

This method is highly effective for acid-stable products and leverages the basicity of the piperidine nitrogen.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase (1M HCl) mol_neutral Product + Impurity (Neutral) mol_product Product mol_neutral->mol_product Stays in Organic mol_salt Impurity-H⁺ (Salt) mol_neutral->mol_salt Protonated & Partitions to Aqueous

Caption: Mechanism of acidic extraction.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Ensure the volume is sufficient for easy handling in a separatory funnel.

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 1-2 minutes.[7]

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer. Note: The aqueous layer contains the protonated impurity as a salt.

  • Repeat Extraction: Repeat the extraction (step 2 & 3) with a fresh portion of 1M HCl to ensure complete removal. For stubborn cases, a third wash may be necessary.

  • Neutralizing Wash (Optional but Recommended): Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove excess water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

  • Validation: Check the purity of the product by TLC, LC-MS, or ¹H NMR to confirm the absence of the starting material.

Protocol 2: Basic Liquid-Liquid Extraction

Use this method for products that are sensitive to acid but stable in the presence of a mild base.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing & Separation: Stopper, vent carefully (CO₂ may be evolved if the reaction mixture is acidic), and shake for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Perform a second wash with fresh NaHCO₃ solution, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Validation: Confirm the removal of the impurity using an appropriate analytical technique.

Protocol 3: Silica Gel "Plug" Filtration

This is a rapid, non-extractive method suitable for products that are significantly less polar than the impurity.

Procedure:

  • Prepare Plug: Place a small cotton or glass wool plug at the bottom of a Pasteur pipette or a small chromatography column. Add a layer of sand (~0.5 cm), followed by 5-10 cm of silica gel, and another layer of sand on top.

  • Equilibrate: Clamp the column vertically and pre-wet the silica gel with your chosen non-polar eluent (e.g., 100% hexanes or 95:5 hexanes:ethyl acetate).

  • Load Sample: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully load it onto the top of the silica plug.

  • Elute: Add fresh eluent to the top of the column and collect the liquid that passes through. The non-polar product should elute quickly, while the highly polar this compound will remain adsorbed at the top of the silica.

  • Monitor: Collect fractions and monitor by TLC to identify which fractions contain your pure product.

  • Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Overview of HILIC Flash Chromatography

For challenging separations where the product is also polar, HILIC is a powerful tool.[5]

  • Stationary Phase: Use a standard silica gel column.

  • Mobile Phase: The key to HILIC is the solvent system. You will use a weak solvent that is water-miscible and organic (typically acetonitrile) and a strong solvent that is aqueous (typically water).[5]

  • Sample Preparation: Dissolve the crude sample in a solvent mixture that is as weak as or weaker than your starting mobile phase conditions to ensure good binding to the column.

  • Gradient Elution: A typical gradient would start with a high concentration of the organic solvent (e.g., 95-98% acetonitrile) and gradually increase the percentage of water to elute more polar compounds. The less polar compounds will elute first.

References

  • Perlego. (n.d.). Separation of Amino Acids | Overview & Research Examples.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
  • BenchChem. (n.d.). Purification strategies to remove starting material impurities.
  • ResearchGate. (n.d.). (PDF) Separation and Purification of Amino Acids.
  • (n.d.). Separation and Refining of Amino acids.
  • National Center for Biotechnology Information. (n.d.). Piperidin-1-yl-acetic acid. PubChem.
  • (n.d.). Piperidin-1-Yl-Acetic Acid | Drug Information, Uses, Side Effects, Chemistry.
  • (n.d.). Remove Sticky Reagents.
  • Amerigo Scientific. (n.d.). piperidin-1-yl-acetic acid.
  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions.

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 2-(Piperidin-1-yl)acetic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(piperidin-1-yl)acetic acid hydrate. This guide is designed to provide in-depth technical assistance and troubleshooting advice for common synthetic transformations involving this versatile building block. We aim to address specific challenges you may encounter during your experiments, moving beyond simple protocols to explain the underlying chemical principles that govern catalyst selection and reaction optimization.

Section 1: Amide Bond Formation

Amide coupling is one of the most frequent and critical reactions performed with 2-(piperidin-1-yl)acetic acid.[1] The inherent challenge lies in activating the carboxylic acid for nucleophilic attack by an amine while avoiding unwanted side reactions. This section will guide you through catalyst selection for various scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the first-line coupling agents to consider for forming a simple amide bond with 2-(piperidin-1-yl)acetic acid and a primary amine?

A1: For straightforward amide couplings, carbodiimide-based reagents are an excellent starting point due to their reliability and broad substrate scope. We recommend considering:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used in conjunction with an additive like HOBt (Hydroxybenzotriazole). EDC is water-soluble, and the urea byproduct can be easily washed away during aqueous workup, simplifying purification.

  • DCC (N,N'-Dicyclohexylcarbodiimide): While effective, the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, which can complicate purification.

For many applications, a combination of EDC/HOBt in a solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) provides a robust system. The HOBt additive acts as a catalyst and suppresses side reactions, particularly racemization if chiral centers are present.

Q2: I am trying to couple 2-(piperidin-1-yl)acetic acid with a sterically hindered or electron-deficient amine. My standard EDC/HOBt protocol is giving low yields. What should I try next?

A2: This is a common challenge. When the amine nucleophile is weak, a more potent activating agent is required. We recommend moving to a uronium- or phosphonium-based coupling reagent. These reagents form highly reactive activated esters with the carboxylic acid.

Coupling AgentClassKey AdvantagesConsiderations
HATU UroniumHigh reactivity, fast reaction times, effective for hindered amines.[1]Higher cost, can sometimes react with the amine.
HBTU UroniumSimilar to HATU, widely used.Slightly less reactive than HATU.
PyBOP PhosphoniumExcellent for reducing racemization, very effective.Phosphorus-containing byproducts can be tricky to remove.

Expert Tip: When using HATU or HBTU, it is crucial to add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to the reaction mixture.[1] The base neutralizes the liberated acid and facilitates the reaction.

Troubleshooting Guide: Amide Coupling

Issue 1: Low or No Product Formation

Potential CauseSuggested Solution & Explanation
Insufficient Carboxylic Acid Activation Switch to a more powerful coupling reagent like HATU or PyBOP, as detailed in Q2. The energy barrier for the reaction with a weak nucleophile is likely too high for standard carbodiimides.
Poor Solubility of Starting Materials 2-(piperidin-1-yl)acetic acid can exist as a zwitterion, affecting its solubility. Try a more polar aprotic solvent like DMF or NMP. Gentle heating (40-50 °C) can also improve solubility and reaction rates.
Incorrect Base If using a uronium or phosphonium reagent, ensure a hindered, non-nucleophilic base like DIPEA is used.[1] Using a nucleophilic base like triethylamine (TEA) can lead to unwanted side reactions with the coupling agent.
Degradation of Coupling Reagent Coupling reagents, especially uronium and phosphonium salts, can be moisture-sensitive. Ensure you are using fresh reagents and anhydrous reaction conditions.

Issue 2: Formation of an Unexpected Byproduct

Potential CauseSuggested Solution & Explanation
Side Reaction with Coupling Agent In some cases, particularly with HATU, the amine can react with the coupling agent. To mitigate this, pre-activate the carboxylic acid with HATU and base for a short period (5-10 minutes) before adding the amine.
Decarboxylation While less common under standard amide coupling conditions, prolonged heating of heterocyclic acetic acids can sometimes lead to decarboxylation.[2][3] If your reaction requires high temperatures, consider if a more reactive coupling agent could allow for milder conditions.
Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for coupling 2-(piperidin-1-yl)acetic acid with a primary or secondary amine using HATU.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.1 eq.)

  • HATU (1.2 eq.)

  • DIPEA (2.5 eq.)

  • Anhydrous DMF

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound and dissolve it in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes.

  • Add HATU to the mixture and stir at room temperature for 10 minutes to allow for pre-activation of the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 12 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amide Coupling Workflow

AmideCouplingWorkflow cluster_reagents Reagents cluster_process Process Acid 2-(Piperidin-1-yl)acetic acid Preactivation Pre-activation (Acid + Coupling Agent + Base) Acid->Preactivation Amine Primary/Secondary Amine Coupling Amide Bond Formation (Addition of Amine) Amine->Coupling CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->Preactivation Base Base (e.g., DIPEA) Base->Preactivation Preactivation->Coupling 10 min @ RT Workup Aqueous Workup & Extraction Coupling->Workup Monitor by LC-MS Purification Purification (Chromatography) Workup->Purification Product Purified Amide Purification->Product

Caption: Workflow for amide bond formation.

Section 2: Esterification

Esterification of 2-(piperidin-1-yl)acetic acid presents a unique set of challenges due to the presence of the basic piperidine nitrogen. This section provides guidance on catalyst selection to achieve efficient esterification.

Frequently Asked Questions (FAQs)

Q3: Can I use a standard Fischer esterification (acid catalyst and excess alcohol) with 2-(piperidin-1-yl)acetic acid?

A3: Standard Fischer esterification is often problematic for this substrate. The strong acid catalyst (like sulfuric acid) will protonate the basic piperidine nitrogen, forming an ammonium salt. This can reduce the solubility of the starting material and deactivate the catalyst, leading to poor yields.[4]

Q4: What is a more suitable catalytic approach for the esterification of 2-(piperidin-1-yl)acetic acid?

A4: We recommend one of two main strategies:

  • Alkylation of the Carboxylate: This is often the most reliable method. First, deprotonate the carboxylic acid with a suitable base (e.g., potassium carbonate, sodium hydride) to form the carboxylate salt. Then, treat this salt with an alkyl halide (e.g., ethyl iodide, benzyl bromide). This is an SN2 reaction and avoids the need for strong acidic conditions.

  • Using Coupling Agents: The same coupling agents used for amide bond formation (e.g., EDC, DCC) can be adapted for esterification. In this case, the alcohol acts as the nucleophile. The addition of a catalyst like 4-Dimethylaminopyridine (DMAP) is often necessary to facilitate the reaction, especially with secondary or tertiary alcohols.

Troubleshooting Guide: Esterification

Issue 3: Fischer Esterification Fails or Gives Low Yield

Potential CauseSuggested Solution & Explanation
Protonation of Piperidine Nitrogen As explained in Q3, the strong acid catalyst is incompatible with the basic nitrogen.[4] Switch to the alkylation or coupling agent method described in Q4.
Water Removal is Inefficient For Fischer esterification to proceed, water must be removed. If you must use this method, a Dean-Stark apparatus is essential. However, the fundamental incompatibility with the substrate remains the primary issue.

Issue 4: Alkylation of the Carboxylate is Sluggish

Potential CauseSuggested Solution & Explanation
Insufficiently Strong Base Ensure the base is strong enough to fully deprotonate the carboxylic acid. For simple alkyl halides, K₂CO₃ in DMF is often sufficient. For less reactive systems, a stronger base like NaH may be required.
Poor Leaving Group on Alkylating Agent The rate of the SN2 reaction depends on the leaving group. Iodides are better leaving groups than bromides, which are better than chlorides. Consider using an alkyl iodide if your reaction with a bromide is slow.
Esterification Reaction Pathways

EsterificationPathways cluster_fischer Fischer Esterification (Often Problematic) cluster_alkylation Alkylation of Carboxylate (Recommended) Start 2-(Piperidin-1-yl)acetic acid F_React Alcohol (Excess) + Strong Acid (H₂SO₄) Start->F_React A_Base Base (e.g., K₂CO₃) Start->A_Base F_Intermediate Protonated Piperidine Salt (Low Solubility/Reactivity) F_React->F_Intermediate F_Product Ester (Low Yield) F_Intermediate->F_Product A_Intermediate Carboxylate Salt A_Base->A_Intermediate A_Product Ester (Good Yield) A_Intermediate->A_Product A_Alkyl Alkyl Halide (R-X) A_Alkyl->A_Product

Caption: Comparison of esterification pathways.

Section 3: N-Alkylation for Synthesis

While you may be starting with 2-(piperidin-1-yl)acetic acid, it is often synthesized by the N-alkylation of piperidine itself. Understanding the catalyst selection in this step can be crucial for process optimization and impurity control.

Frequently Asked Questions (FAQs)

Q5: What are the common methods for synthesizing 2-(piperidin-1-yl)acetic acid via N-alkylation, and what catalysts are involved?

A5: The most common method is the direct N-alkylation of piperidine with a haloacetic acid derivative, such as ethyl chloroacetate, followed by hydrolysis.

  • Reaction: Piperidine + Ethyl Chloroacetate -> Ethyl 2-(piperidin-1-yl)acetate

  • "Catalyst"/Promoter: A base is required to neutralize the HCl formed during the reaction. A non-nucleophilic, mild base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is typically used.[5] The base is not a true catalyst but is essential for the reaction to proceed to completion.

  • Solvent: A polar aprotic solvent like DMF, acetonitrile, or acetone is generally used.

Q6: I am observing the formation of a quaternary ammonium salt (di-alkylation) as a major byproduct. How can I prevent this?

A6: Over-alkylation is a common issue when an amine is reacted with an alkyl halide.[5] Here are several strategies to promote mono-alkylation:

  • Control Stoichiometry: Use a slight excess of piperidine relative to the alkylating agent (ethyl chloroacetate). This ensures the alkylating agent is more likely to encounter an unreacted piperidine molecule.

  • Slow Addition: Add the ethyl chloroacetate slowly to the reaction mixture containing piperidine and the base.[5] A syringe pump is ideal for this. This maintains a low concentration of the alkylating agent, disfavoring the second alkylation step.

  • Choice of Base: Using a milder base can sometimes help. A very strong base might deprotonate the mono-alkylated product, making it more nucleophilic and prone to a second alkylation.

Troubleshooting Guide: N-Alkylation

Issue 5: Reaction is slow or incomplete.

Potential CauseSuggested Solution & Explanation
Insufficient Base Ensure at least one equivalent of base is present to neutralize the acid byproduct. Often, 1.5-2.0 equivalents are used to drive the reaction.
Low Reaction Temperature While room temperature is often sufficient, gentle heating (e.g., to 50-70 °C) can increase the reaction rate.[5]
Poorly Soluble Base Ensure the base is finely powdered to maximize its surface area and reactivity.

References

  • Benchchem.
  • ResearchGate. Procedure for N-alkylation of Piperidine?. (2017-03-16). [Link]

  • Benchchem.
  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. (2022-08-29). [Link]

  • Google Patents.
  • Benchchem. Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis.
  • Semantic Scholar. The decarboxylation of some heterocyclic acetic acids. (1972). [Link]

  • MDPI. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. (2021-08-03). [Link]

  • Benchchem. Overcoming solubility issues with (4-Methylpiperidin-1-yl)acetic acid.

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Technical Support Center: Navigating the Scale-Up of 2-(Piperidin-1-yl)acetic Acid Hydrate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and derivatization of 2-(piperidin-1-yl)acetic acid hydrate and its analogues. As Senior Application Scientists with extensive field experience, we have compiled this guide to address the common and often complex challenges encountered when transitioning from bench-scale synthesis to pilot plant and manufacturing scales. This resource is structured in a practical question-and-answer format to provide direct, actionable solutions to the issues you may face during your experimental work.

Part 1: Troubleshooting Guide for the Synthesis of this compound

This section focuses on the common hurdles in the synthesis of the parent compound, with a particular emphasis on scale-up considerations.

Q1: We are scaling up the N-alkylation of piperidine with chloroacetic acid and are observing a significant increase in a di-alkylated impurity. What is causing this and how can we mitigate it?

A: This is a classic example of a common scale-up challenge where a minor side-product at the bench becomes a significant impurity at a larger scale. The root causes are often related to issues with mixing and local concentration gradients.

Causality: At a larger scale, the rate of addition of the alkylating agent (chloroacetic acid or its ester) can lead to localized areas of high concentration. This "hotspot" of reactants can cause the newly formed 2-(piperidin-1-yl)acetic acid to act as a nucleophile and react with another molecule of the alkylating agent, forming a quaternary ammonium salt.[1] This is an example of over-alkylation.

Troubleshooting and Mitigation Strategies:

  • Controlled Rate of Addition: Implement a slow, controlled addition of the chloroacetic acid solution to the piperidine mixture.[2] Using a syringe pump or a dosing pump is highly recommended to maintain a low concentration of the alkylating agent throughout the reaction, thus favoring the initial mono-alkylation.

  • Improved Agitation: Ensure efficient mixing to rapidly disperse the added chloroacetic acid. Inadequate mixing can create stagnant zones with high reactant concentrations. The choice of impeller and agitation speed is critical and should be evaluated for effective mass transfer at the intended scale.

  • Stoichiometric Control: While a slight excess of piperidine is often used to ensure full conversion of the chloroacetic acid, a large excess can sometimes promote side reactions. Carefully control the stoichiometry, aiming for a piperidine to chloroacetic acid ratio of approximately 1.1:1 to 1.2:1.

Q2: Our initial lab-scale synthesis of 2-(piperidin-1-yl)acetic acid proceeded smoothly, but on a larger scale, we are experiencing a significant exotherm that is difficult to control. What are the risks and how can we manage this?

A: The N-alkylation of amines is an exothermic reaction, and the heat generated can become a significant safety hazard on a larger scale if not properly managed. The reduced surface-area-to-volume ratio of larger reactors makes heat dissipation less efficient.

Risks of Uncontrolled Exotherm:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure can lead to boiling of the solvent and potentially compromise the integrity of the reactor.

  • Increased Impurity Formation: Higher reaction temperatures can accelerate the rate of side reactions, such as the di-alkylation mentioned in Q1, and promote the degradation of reactants and products.

  • Decreased Product Yield and Quality: The desired product may decompose at elevated temperatures, leading to lower yields and a more complex impurity profile.

Strategies for Exotherm Management:

  • Slow Reagent Addition: As with managing di-alkylation, a slow and controlled addition of the chloroacetic acid is the primary method for controlling the rate of heat generation.

  • Adequate Cooling Capacity: Ensure the reactor's cooling system is capable of removing the heat generated by the reaction. Perform a thorough thermal hazard assessment before scaling up to determine the expected heat flow.

  • Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase, as the solvent acts as a heat sink. However, this will impact throughput and needs to be balanced against productivity goals.

  • Pre-cooling: Start the reaction at a lower initial temperature to provide a larger temperature window to absorb the heat of reaction.

Q3: We are struggling with the crystallization and isolation of 2-(piperidin-1-yl)acetic acid as a stable hydrate on a multi-kilogram scale. Sometimes it oils out, and other times we get a very fine powder that is difficult to filter. How can we achieve a consistent and robust crystallization process?

A: The crystallization of zwitterionic compounds like 2-(piperidin-1-yl)acetic acid, especially as a hydrate, can be challenging on a large scale.[3] Controlling the hydration state and crystal morphology is key to a successful and reproducible process.[4]

Understanding the Challenges:

  • Zwitterionic Nature: The presence of both a carboxylic acid and a tertiary amine gives the molecule zwitterionic character, which can lead to high solubility in polar solvents and a tendency to form supersaturated solutions that are prone to oiling out.

  • Hydrate Formation: The formation of a stable hydrate is dependent on the water activity in the crystallization solvent system.[4] Inconsistent water content can lead to the formation of the anhydrous form or a mixture of forms, which will have different physical properties.

  • Fine Particles: Rapid precipitation from a highly supersaturated solution often leads to the formation of very small particles, which can clog filters and make isolation difficult.

Troubleshooting and Optimization of Crystallization:

  • Solvent System Selection: Carefully select a solvent system that provides moderate solubility for the product and allows for controlled crystallization. A mixture of a polar solvent (like water or a lower alcohol) and a less polar anti-solvent is often effective.

  • Controlled Cooling Profile: Implement a slow and controlled cooling profile to avoid rapid supersaturation. A linear cooling rate is a good starting point, but a profiled cooling curve (slower at the beginning) may be necessary to control nucleation and crystal growth.

  • Seeding Strategy: Seeding is crucial for controlling the crystal form (hydrate vs. anhydrous) and morphology.[4]

    • Seed Preparation: Use well-characterized seed crystals of the desired hydrate form.

    • Seeding Temperature: Add the seed crystals at a temperature where the solution is slightly supersaturated.

    • Seed Loading: Use an appropriate amount of seed material (typically 0.1-1.0% by weight).

  • pH Adjustment: Since the compound is zwitterionic, its solubility is highly pH-dependent. Adjusting the pH to the isoelectric point will minimize solubility and can be used to induce crystallization. However, this must be done carefully to avoid oiling out.

  • Agitation: The agitation rate should be sufficient to keep the crystals suspended but not so high as to cause excessive secondary nucleation or crystal breakage, which can lead to fine particles.

Part 2: FAQs for Derivatization of this compound

This section addresses common questions related to the use of this compound in subsequent synthetic steps, such as amide bond formation.

Q4: We are using this compound for an amide coupling reaction. Does the water of hydration interfere with the reaction, and should we dry the starting material beforehand?

A: The presence of water of hydration can indeed be a concern in amide coupling reactions, as many coupling reagents and activated intermediates are sensitive to hydrolysis.[5] However, whether or not you need to dry the starting material depends on the coupling chemistry you are employing.

Potential Impact of Water of Hydration:

  • Hydrolysis of Coupling Reagents: Carbodiimides (e.g., EDC) and other common coupling reagents can be hydrolyzed by water, reducing their effectiveness.

  • Hydrolysis of Activated Intermediates: The activated carboxylic acid intermediate (e.g., an O-acylisourea or an active ester) can react with water, regenerating the starting carboxylic acid and preventing amide formation.[5]

  • Stoichiometry Calculation: The presence of water of hydration must be accounted for when calculating the molar equivalents of the starting material to ensure accurate stoichiometry.

Strategies for Amide Coupling with a Hydrated Starting Material:

  • Azeotropic Removal of Water: Before adding the coupling reagents, you can perform an azeotropic distillation with a suitable solvent (e.g., toluene) to remove the water of hydration from the reaction mixture.

  • Use of Excess Coupling Reagent: A slight excess of the coupling reagent can be used to compensate for any loss due to hydrolysis. However, this can lead to purification challenges.

  • Choice of Coupling Reagent: Some modern coupling reagents are more tolerant to the presence of small amounts of water. Consult the literature for specific recommendations.

  • Reaction in Aqueous Media: Recent advances have shown that some amide coupling reactions can be successfully performed in aqueous micellar media using specific surfactants and coupling agents.[6]

Recommendation: For robust and reproducible scale-up, it is generally advisable to either use an anhydrous form of the carboxylic acid or to implement a validated method for removing the water of hydration before the coupling step.

Part 3: Impurity Profiling and Management

Q5: What are the common process-related impurities we should be aware of when synthesizing 2-(piperidin-1-yl)acetic acid and its derivatives, especially at scale?

A: A thorough understanding of the potential impurity profile is critical for developing a robust and well-controlled manufacturing process. Impurities can arise from starting materials, side reactions, and degradation.[1]

Impurity Type Potential Impurities Origin Scale-Up Considerations
Starting Materials Unreacted piperidineIncomplete reactionCan often be removed during work-up and washing.
Unreacted chloroacetic acid (or its salt/ester)Incomplete reactionTypically water-soluble and removed during aqueous work-up.
Impurities in starting materialsCarried through the synthesisThe quality of starting materials becomes more critical at scale.[1]
Reaction Byproducts Di-alkylated quaternary ammonium saltOver-alkylation of the productMore prevalent at scale due to mixing and temperature control issues.[1]
Glycolic acid derivativesHydrolysis of chloroacetic acid under basic conditionsCan be minimized by controlling temperature and reaction time.
Degradation Products Oxidative degradation productsExposure to air and light, especially during prolonged storagePiperidine-containing compounds can be susceptible to oxidation.
Residual Solvents Solvents used in synthesis and crystallizationIncomplete removal during dryingMust be controlled to meet ICH guidelines.

Analytical Methods for Impurity Profiling:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying known impurities and detecting unknown ones.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown impurities by providing molecular weight information.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of isolated impurities.

  • Gas Chromatography (GC): Used for the analysis of residual solvents.[1]

Part 4: Visualizations and Workflows

Experimental Workflow: Synthesis and Isolation of this compound

Workflow for Synthesis and Isolation reagents Piperidine + Chloroacetic Acid + Base reaction N-Alkylation Reaction (Controlled Addition & Temperature) reagents->reaction workup Aqueous Work-up (pH Adjustment) reaction->workup crystallization Crystallization (Controlled Cooling & Seeding) workup->crystallization isolation Filtration & Washing crystallization->isolation drying Drying (Controlled Temperature & Vacuum) isolation->drying product This compound drying->product

Caption: A typical workflow for the synthesis and isolation of this compound.

Troubleshooting Logic: Amide Coupling with Hydrated Starting Material

Decision Tree for Amide Coupling start Start: Amide Coupling with Hydrated Acid check_water Is the coupling reagent water-sensitive? start->check_water remove_water Perform Azeotropic Distillation or Use Anhydrous Form check_water->remove_water Yes proceed Proceed with Coupling (Account for MW of Hydrate) check_water->proceed No yes_water Yes no_water No remove_water->proceed check_yield Is the yield acceptable? proceed->check_yield optimize Optimize Coupling Conditions: - Reagent Stoichiometry - Temperature - Reaction Time check_yield->optimize No end End: Successful Coupling check_yield->end Yes yes_yield Yes no_yield No optimize->proceed

Caption: A decision-making workflow for amide coupling reactions using a hydrated carboxylic acid.

References

  • Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances, 11(20), 12061-12071. [Link]

  • Ciurczak, E. W., et al. (2015). Development of Suitable Plant-Scale Drying Conditions That Prevent API Agglomeration and Dehydration. Organic Process Research & Development, 20(1), 149-157. [Link]

  • Wikipedia. (n.d.). Crystallization. Retrieved from [Link]

  • Ciurczak, E. W., et al. (2016). Development of Suitable Plant-Scale Drying Conditions That Prevent API Agglomeration and Dehydration. Semantic Scholar. [Link]

  • Nagy, Z. K., & Braatz, R. D. (2019). Monitoring and Advanced Control of Crystallization Processes. In Continuous Pharmaceutical Processing (pp. 285-321). John Wiley & Sons. [Link]

  • Gallou, F., & Lipshutz, B. H. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4791-4804. [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • Wang, L., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega, 7(38), 34533-34541. [Link]

  • Semantic Scholar. (n.d.). Understanding API Static Drying with Hot Gas Flow: Design and Test of a Drying Rig Prototype and Drying Modeling Development. Retrieved from [Link]

  • Wang, L., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega, 7(38), 34533-34541. [Link]

  • Rossi, S., et al. (2021). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 6(9), 1596-1605. [Link]

  • Reddy, S., & Nangia, A. (2018). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications, 54(31), 3915-3918. [Link]

  • Gallou, F., & Lipshutz, B. H. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4791-4804. [Link]

  • LibreTexts Chemistry. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]

  • Wu, J., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(5), 3025-3036. [Link]

  • S-PRO. (n.d.). The hydration of amides in helices; a comprehensive picture from molecular dynamics, IR, and NMR. Retrieved from [Link]

  • Kee, C. W., et al. (2008). Recent Advances in Crystallization control: An Industrial Perspective. Crystal Growth & Design, 8(9), 3134-3146. [Link]

  • Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
  • Zhang, Y., et al. (2025). A green synthesis method-nitrile hydration to synthesize amide. ResearchGate. [Link]

  • Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Chad's Prep. (2021, April 15). 20.12 Retrosynthesis with Carboxylic Acids & Derivatives | Organic Chemistry [Video]. YouTube. [Link]

  • Reddy, S., & Nangia, A. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate. [Link]

  • Lipshutz, B. H., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(15), 3786-3789. [Link]

  • Nugrahani, I., & Sundani, N. S. (2019). Zwitterionic cocrystal. ResearchGate. [Link]

  • Procegence. (2023, January 6). Crystallization Process Development, Optimization, and Scale up by Digital Twin and Knowledge Map [Video]. YouTube. [Link]

  • ResearchGate. (2025). Drying Process Optimization for an API Solvate Using Heat Transfer Model of an Agitated Filter Dryer. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • ResearchGate. (2020). How to desalt zwitterions?. Retrieved from [Link]

  • Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). Eco-Friendly Filtrate Control in Drilling Fluids: Itaconic Acid-Grafted Corn Starch from Natural Organic Materials with Thermal and Salt/Calcium Resistance. Retrieved from [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6367-6373. [Link]

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Validation & Comparative

A Strategic Guide to Piperidine Carboxylic Acids in Synthesis: A Comparative Analysis of 2-(piperidin-1-yl)acetic acid hydrate and Piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals targeting everything from central nervous system disorders to viral infections.[1] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an invaluable design element. However, the strategic choice of a piperidine-based building block is critical and depends entirely on the synthetic goal.

This guide provides an in-depth comparison of two commercially available, yet synthetically divergent, piperidine building blocks: 2-(piperidin-1-yl)acetic acid hydrate and piperidine-4-carboxylic acid (also known as isonipecotic acid). We will explore how their fundamental structural differences dictate their reactivity, synthetic applications, and the strategic planning required for their successful implementation in complex molecule synthesis.

At a Glance: Structural and Physicochemical Distinctions

The core difference between these two molecules lies in the placement of the carboxylic acid group relative to the piperidine nitrogen. 2-(piperidin-1-yl)acetic acid is an N-substituted, acyclic acid attached to a tertiary amine, while piperidine-4-carboxylic acid is a C-substituted, cyclic acid with a secondary amine. This seemingly subtle distinction has profound implications for their chemical behavior.

G Structural Comparison of Piperidine Building Blocks cluster_0 This compound cluster_1 Piperidine-4-carboxylic acid mol1 lab1 Key Features: - Tertiary Amine (non-nucleophilic in coupling) - Flexible Acetic Acid Side-chain - N-Substituted Piperidine mol2 lab2 Key Features: - Secondary Amine (nucleophilic, requires protection) - Rigid Carboxylic Acid on Ring - C-Substituted Piperidine

Caption: Core structures and key functional differences.

This structural divergence is reflected in their physical properties, which are critical for planning experimental conditions such as solvent choice and purification strategy.

PropertyThis compoundPiperidine-4-carboxylic acid
Synonym 1-Piperidineacetic acidIsonipecotic acid
CAS Number 478920-83-1[2]498-94-2[3]
Molecular Formula C₇H₁₃NO₂ · H₂OC₆H₁₁NO₂
Molecular Weight 159.19 g/mol (as hydrate)129.16 g/mol [3]
Melting Point Not well-defined (hydrate)>300 °C[3]
Solubility Soluble in waterSoluble in water
Appearance White to light yellow powderWhite crystalline powder[4]
pKa (approx.) ~2.2 (COOH), ~9.5 (NH⁺)~3.7 (COOH), ~10.7 (NH⁺)

The Strategic Divergence in Synthesis

The choice between these two reagents is fundamentally a choice between two different synthetic philosophies: using a pre-functionalized component versus a versatile scaffold .

workflow cluster_0 Pathway A: Piperidine-4-carboxylic acid (Versatile Scaffold) cluster_1 Pathway B: 2-(piperidin-1-yl)acetic acid (Pre-functionalized Component) A1 Start: Piperidine-4-carboxylic acid A2 Step 1: N-Protection (e.g., Boc₂O, base) A1->A2 A3 Step 2: Carboxylic Acid Activation & Coupling (e.g., HATU, Amine) A2->A3 A4 Step 3: N-Deprotection (e.g., TFA or HCl) A3->A4 A5 Step 4 (Optional): N-Functionalization (e.g., Alkylation, Acylation) A4->A5 A6 Final Product with Functionalized N and C4 A5->A6 B1 Start: 2-(piperidin-1-yl)acetic acid B2 Step 1: Carboxylic Acid Activation & Coupling (e.g., HATU, Amine) B1->B2 B3 Final Product with N-CH₂-Amide Moiety B2->B3

Caption: Divergent synthetic workflows for the two reagents.

Piperidine-4-carboxylic Acid: The Versatile Scaffold

Piperidine-4-carboxylic acid is a bifunctional molecule with a reactive secondary amine and a carboxylic acid. To achieve selective chemistry, one of these groups must be masked. In the vast majority of applications, the nitrogen is protected, typically with a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.[4][5] This strategy liberates the carboxylic acid for a wide range of transformations.

Causality Behind the Strategy:

  • Orthogonality: The Boc group is acid-labile, while the carboxylic acid is stable to acidic conditions used for deprotection. This allows for selective manipulation.

  • Reactivity Control: The unprotected secondary amine is a potent nucleophile and would interfere with most reactions targeting the carboxylic acid, such as amide coupling or esterification, leading to polymerization or undesired side reactions.

  • Post-Coupling Versatility: Once the carboxylic acid has been functionalized, the protecting group can be removed, revealing the secondary amine for further elaboration via reductive amination, acylation, or alkylation.

This multi-step approach makes piperidine-4-carboxylic acid an ideal scaffold for building complex molecules where diverse functionality is required at both the nitrogen and the C4 position. It is frequently used as a constrained, non-natural amino acid in peptidomimetics to enforce specific secondary structures.[5][6]

This compound: The Direct Building Block

In contrast, 2-(piperidin-1-yl)acetic acid is a "what you see is what you get" reagent. The piperidine nitrogen is a tertiary amine, which is significantly less nucleophilic and generally unreactive under standard amide coupling conditions. This means no protection/deprotection steps are required for the nitrogen.

Causality Behind the Strategy:

  • Synthetic Efficiency: The primary advantage is atom economy and step-economy. The desired N-CH2-COOH moiety is installed in a single step, avoiding the two-step protection/deprotection sequence.

  • Targeted Functionality: This reagent is chosen specifically when the final target molecule requires the piperidin-1-yl-acetyl group. This substructure can act as a flexible linker, a basic handle to improve aqueous solubility, or a key part of a pharmacophore.

  • Simplicity: The workflow is a straightforward activation of the carboxylic acid and coupling with a nucleophile. The inherent basicity of the piperidine nitrogen may require using a non-acidic workup or specific purification techniques like ion-exchange chromatography.

Application Showcase: Amide Bond Formation

Amide bond formation is arguably the most common reaction for both building blocks. Below, we compare the process and provide representative experimental protocols.

ParameterN-Boc-piperidine-4-carboxylic acid2-(piperidin-1-yl)acetic acid
Key Prerequisite N-Protection is mandatoryNone
Coupling Agents HATU, HBTU, EDC/HOBt, T3PHATU, HBTU, EDC/HOBt, T3P
Base Non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine)Non-nucleophilic base (e.g., DIPEA)
Typical Solvent DMF, DCM, MeCNDMF, DCM, MeCN
Workup Concern Removal of coupling byproducts and excess baseRemoval of coupling byproducts and excess base
Key Advantage Allows for subsequent N-functionalizationStep-economy, direct installation of moiety
Key Disadvantage Requires 2 additional steps (protection/deprotection)Piperidine N cannot be further functionalized
Experimental Protocol 1: Synthesis of an Amide using N-Boc-piperidine-4-carboxylic acid

This two-step protocol first protects the nitrogen and then couples the carboxylic acid.

Part A: N-Boc Protection of Piperidine-4-carboxylic acid

  • Dissolution: Suspend piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add sodium hydroxide (2.5 eq) and stir until a clear solution is obtained.

  • Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted Boc₂O.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate will form.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield N-Boc-piperidine-4-carboxylic acid.[4]

Part B: Amide Coupling

  • Activation: To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF at 0 °C, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq). Stir for 15 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.05 eq) to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Experimental Protocol 2: Direct Amide Coupling of 2-(piperidin-1-yl)acetic acid

This protocol demonstrates the direct, single-step functionalization.

  • Activation: To a solution of 2-(piperidin-1-yl)acetic acid (1.0 eq) in anhydrous DMF at 0 °C, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.05 eq) to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate. Wash with saturated aqueous sodium bicarbonate and brine. An acidic wash should be avoided as it will protonate the product and pull it into the aqueous layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or reverse-phase HPLC if the product is highly polar.

Summary and Recommendations

The choice between these two building blocks is a critical decision in synthetic design. Neither is inherently superior; they are simply tools for different jobs.

FeatureThis compoundPiperidine-4-carboxylic acid
Synthetic Role Direct installation of a flexible N-acetic acid moietyVersatile, rigid scaffold for C4 and N-functionalization
Workflow 1-step coupling3+ step sequence (Protect -> Couple -> Deprotect)
Key Advantage Step Economy & SimplicityHigh Versatility & Rigidity
Primary Use Case Introducing a specific linker or basic side-chainBuilding a core scaffold for further diversification
Considerations Product may be basic/highly polarRequires protecting group strategy

Final Recommendation:

  • Choose piperidine-4-carboxylic acid when your design requires a rigid piperidine core, and you plan to introduce diverse substituents at the nitrogen atom after modifying the C4 position. It is the superior choice for creating libraries of analogs based on a common scaffold and for applications in peptidomimetics where conformational control is desired.[7]

  • Choose this compound when your target molecule specifically contains the piperidin-1-yl-acetyl substructure. It offers a more efficient and direct route, saving time and resources by eliminating the need for protection/deprotection steps. It is ideal for lead optimization where this specific moiety has been identified as beneficial for activity or properties like solubility.

By understanding the inherent causality between the structure and reactivity of these building blocks, researchers can make more informed and strategic decisions, accelerating the synthesis of novel and impactful molecules.

References

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A Comparative Guide to Beta-Alanine and 2-(Piperidin-1-yl)acetic Acid Hydrate: Established Physiology vs. Medicinal Chemistry Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast landscape of biologically active small molecules, compounds are often evaluated for their potential to modulate physiological processes. This guide provides an in-depth technical comparison between two structurally distinct amino acids: beta-alanine, a well-researched ergogenic aid and neuromodulator, and 2-(piperidin-1-yl)acetic acid hydrate, a less-characterized piperidine derivative.

The scientific literature on these two compounds is markedly asymmetric. Beta-alanine has been the subject of extensive research, leading to a robust understanding of its physiological roles, particularly in exercise science. In contrast, this compound is primarily known as a synthetic building block, and its biological activity remains largely unexplored.

This guide, therefore, navigates this disparity by first presenting the established, data-supported advantages of beta-alanine. It then introduces this compound, leveraging the well-documented importance of the piperidine scaffold in medicinal chemistry to hypothesize its potential applications and advantages. This comparative analysis is structured not on direct experimental competition, which does not exist in current literature, but on a contrast between a known physiological modulator and a compound with theoretical potential in drug discovery, based on its chemical architecture.

Part 1: The Established Performer - Beta-Alanine

Beta-alanine (3-aminopropanoic acid) is a naturally occurring beta-amino acid that has garnered significant attention for its role in improving athletic performance and its function as a neurotransmitter.[1]

Chemical and Physiological Profile

Unlike its alpha-amino acid isomer, α-alanine, beta-alanine is not incorporated into proteins.[2] In aqueous solution at physiological pH, it exists predominantly as a zwitterion, with a proton transferred from the carboxylic acid group to the amino group.[3][4] This zwitterionic nature is crucial for its biological transport and function.

PropertyValueSource
Molecular Formula C₃H₇NO₂
Molecular Weight 89.09 g/mol [3]
pKa (Carboxyl) 3.55[2]
pKa (Amino) 10.24[2]
Isoelectric Point (pI) 6.9
Primary Mechanism of Action: Carnosine Synthesis

The principal and most well-documented advantage of beta-alanine supplementation lies in its role as the rate-limiting precursor to carnosine (β-alanyl-L-histidine). Carnosine is a dipeptide found in high concentrations in skeletal muscle and brain tissue. Its primary physiological function is to act as an intracellular proton buffer during periods of high-intensity exercise.

During anaerobic metabolism, there is an accumulation of hydrogen ions (H⁺), which leads to a decrease in intramuscular pH (acidosis). This acidosis is a primary contributor to muscle fatigue. By increasing the intramuscular concentration of carnosine, which has an ideal pKa of 6.83 for buffering in the physiological range, beta-alanine supplementation enhances the muscle's ability to buffer these protons, thereby delaying the onset of fatigue.[2]

Carnosine_Synthesis_Pathway cluster_blood Bloodstream cluster_muscle Muscle Cell cluster_fatigue Anaerobic Exercise BetaAlanine_blood Beta-Alanine BetaAlanine_muscle Beta-Alanine BetaAlanine_blood->BetaAlanine_muscle Transport Histidine_blood L-Histidine Histidine_muscle L-Histidine Histidine_blood->Histidine_muscle Transport Carnosine_Synthetase Carnosine Synthetase (ATP-dependent) BetaAlanine_muscle->Carnosine_Synthetase Histidine_muscle->Carnosine_Synthetase Carnosine Carnosine Carnosine_Synthetase->Carnosine H_ions H⁺ Accumulation (Acidosis) Carnosine->H_ions Buffers Fatigue Muscle Fatigue H_ions->Fatigue Causes

Caption: Mechanism of Beta-Alanine in enhancing muscle buffering capacity.
Performance Enhancement: Supporting Experimental Data

Numerous studies have validated the ergogenic effects of beta-alanine supplementation. The primary benefits are seen in high-intensity exercise lasting between 1 and 10 minutes.

Study FocusDosage & DurationKey Performance OutcomeReference
Cycling Capacity 4-6 g/day for 4-10 weeksUp to 80% increase in muscle carnosine; significant improvement in total work done during high-intensity cycling.
Rowing Performance 5 g/day for 7 weeksImproved 2000m rowing time compared to placebo.
Resistance Training 4.8 g/day for 8 weeksIncreased training volume and reduced subjective feelings of fatigue in collegiate football players.
Secondary Role: A Neurotransmitter

Beyond its role in muscle physiology, beta-alanine is also recognized as a small molecule neurotransmitter.[5] It is structurally intermediate between the inhibitory neurotransmitters glycine and gamma-aminobutyric acid (GABA).[6] Beta-alanine can act as an agonist at glycine receptors and certain GABA receptors (GABA-A and GABA-C), suggesting a role in neuronal inhibition.[7][8] This neuromodulatory function presents a potential, though mechanistically distinct, point of comparison with piperidine-based compounds.

Pharmacokinetics and Bioavailability

Beta-alanine is readily absorbed, with plasma concentrations peaking within an hour of ingestion.[9] However, its bioavailability can be influenced by the formulation.[10][11][12] A common, dose-dependent side effect is paresthesia, a tingling sensation in the skin, which is harmless but can be uncomfortable. Sustained-release formulations have been developed to mitigate this effect while ensuring elevated plasma levels.[10]

Part 2: The Potential Challenger - this compound

2-(Piperidin-1-yl)acetic acid is a derivative of piperidine, a six-membered nitrogen-containing heterocycle. While this specific molecule is not well-studied, its core structure is a cornerstone of modern medicinal chemistry.[13][14][15]

Chemical Profile

This compound features a stable piperidine ring, which is a tertiary amine, linked to an acetic acid group. This structure imparts both basic (the nitrogen atom) and acidic (the carboxylic acid) properties.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[16][17]
Molecular Weight 143.18 g/mol [16][17]
Topological Polar Surface Area 40.5 Ų[16]
Hydrogen Bond Donor Count 1[16]
Hydrogen Bond Acceptor Count 3[16]
The Piperidine Scaffold: A "Privileged Structure" in Drug Discovery

The true potential of this compound lies in the properties conferred by its piperidine ring. The piperidine motif is considered a "privileged scaffold" because it appears in a multitude of FDA-approved drugs and natural alkaloids, targeting a wide array of biological systems.[18][19]

Key advantages of the piperidine scaffold include:

  • Chemical Stability: The saturated ring is generally resistant to metabolic degradation.

  • Structural Versatility: It provides a three-dimensional framework that can be easily functionalized to optimize binding to biological targets.

  • Improved Pharmacokinetics: The nitrogen atom can be protonated at physiological pH, often improving water solubility and aiding in transport across biological membranes.[20]

Hypothesized Mechanism of Action: A GABA Analog?

Given its structure, a primary hypothesized advantage of this compound would be its potential to act on the central nervous system, specifically as a modulator of the GABAergic system.

  • Structural Mimicry: The molecule contains a nitrogen atom and a carboxylic acid group separated by a flexible carbon chain, bearing a structural resemblance to GABA. Many synthetic GABA analogs with anticonvulsant and anxiolytic properties are built upon piperidine or related heterocyclic scaffolds.[21][22]

  • GABA Receptor Modulation: Piperine, a natural product also containing a piperidine moiety, has been identified as a positive allosteric modulator of GABA-A receptors, acting at a site independent of benzodiazepines.[23][24][25] This demonstrates that the piperidine ring is compatible with interaction at this major inhibitory receptor complex.

Therefore, it is plausible that 2-(piperidin-1-yl)acetic acid could function as a GABA-A receptor agonist/modulator or as an inhibitor of GABA reuptake, thereby increasing inhibitory neurotransmission.

Hypothesized_GABA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GABA Transporter (GAT1) GABA_synapse->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor GABA_synapse->GABA_A_Receptor Binds Piperidine_Compound 2-(piperidin-1-yl)acetic acid (Hypothesized Action) Piperidine_Compound->GAT1 Inhibits (Potential) Piperidine_Compound->GABA_A_Receptor Modulates (Potential) Inhibition Neuronal Inhibition (Anxiolytic/Anticonvulsant Effect) GABA_A_Receptor->Inhibition Causes

Caption: Hypothesized GABAergic mechanisms for a piperidine acetic acid derivative.

Part 3: Experimental Protocols

To maintain scientific integrity, protocols for both established and hypothetical experiments are provided.

Protocol 1: Quantification of Muscle Carnosine Following Beta-Alanine Supplementation

This protocol describes a validated method to assess the primary physiological effect of beta-alanine.

Objective: To measure the change in vastus lateralis muscle carnosine concentration after a defined period of beta-alanine supplementation.

Methodology:

  • Baseline Measurement:

    • Recruit subjects and obtain informed consent.

    • Perform a muscle biopsy on the vastus lateralis muscle using the Bergström technique with suction.

    • Immediately freeze the muscle sample in liquid nitrogen and store at -80°C.

  • Supplementation Phase:

    • Randomize subjects into a placebo-controlled, double-blind study.

    • Administer a daily dose of 6.4 g of beta-alanine (or placebo) in divided doses for 4-8 weeks.

  • Post-Supplementation Measurement:

    • Repeat the muscle biopsy procedure on the contralateral leg to avoid confounding effects from the initial biopsy.

  • Sample Analysis (HPLC):

    • Freeze-dry the muscle samples and dissect away any visible connective tissue or blood.

    • Homogenize the muscle tissue in a suitable buffer (e.g., perchloric acid).

    • Centrifuge the homogenate to precipitate proteins.

    • Analyze the supernatant for carnosine concentration using High-Performance Liquid Chromatography (HPLC) with a suitable detection method (e.g., fluorescence after derivatization).

  • Data Analysis:

    • Compare the pre- and post-supplementation carnosine concentrations (expressed as mmol/kg dry weight) between the beta-alanine and placebo groups using appropriate statistical tests (e.g., ANCOVA).

Protocol_1_Workflow A Subject Recruitment & Baseline Muscle Biopsy (Vastus Lateralis) B Randomization (Placebo vs. Beta-Alanine) A->B C Supplementation Period (4-8 weeks, 6.4 g/day) B->C D Post-Supplementation Muscle Biopsy (Contralateral Leg) C->D E Sample Preparation (Freeze-dry, Homogenize) D->E F HPLC Analysis (Quantify Carnosine) E->F G Statistical Analysis (Compare Pre vs. Post) F->G

Caption: Experimental workflow for quantifying muscle carnosine changes.
Protocol 2: Screening this compound for GABAergic Activity

This hypothetical protocol outlines a self-validating system to test the compound's potential CNS activity.

Objective: To determine if this compound modulates GABA-A receptor function in vitro and exhibits anxiolytic effects in vivo.

Methodology:

  • In Vitro Screening (Two-Microelectrode Voltage Clamp):

    • Express human GABA-A receptors (e.g., α1β2γ2s subunits) in Xenopus laevis oocytes.

    • Clamp the oocytes and perfuse with a low concentration of GABA (EC5-10) to establish a baseline current.

    • Co-apply the test compound, 2-(piperidin-1-yl)acetic acid, at various concentrations (e.g., 1 µM to 100 µM) with GABA.

    • Measure the potentiation or inhibition of the GABA-induced chloride current. A positive modulation would validate proceeding to in vivo tests.

    • Self-Validation: Use Diazepam as a positive control for potentiation and Bicuculline as a competitive antagonist.

  • In Vivo Behavioral Testing (Elevated Plus Maze):

    • Acclimate mice to the testing environment.

    • Administer the test compound via intraperitoneal (IP) injection at various doses, alongside a vehicle control group.

    • Place each mouse on the elevated plus maze, a validated apparatus for assessing anxiety-like behavior.

    • Record the time spent in the open arms versus the closed arms of the maze for 5 minutes.

    • Self-Validation: An increase in time spent in the open arms, relative to the vehicle control, indicates an anxiolytic effect. Use a known anxiolytic like Diazepam as a positive control.

  • Data Analysis:

    • For in vitro data, generate dose-response curves to determine EC50/IC50 values.

    • For in vivo data, use ANOVA to compare the behavioral outcomes between treatment groups.

Protocol_2_Workflow A In Vitro Assay: Voltage Clamp on Xenopus Oocytes (Expressing GABA-A Receptors) B Measure Modulation of GABA-induced Current A->B C Positive Result: Potentiation of Current B->C If Yes D Negative Result: No Effect or Inhibition B->D If No E In Vivo Assay: Elevated Plus Maze in Mice C->E Proceed F Measure Time Spent in Open vs. Closed Arms E->F G Anxiolytic Effect: Increased Time in Open Arms F->G H No Effect or Anxiogenic: No Change or Decrease F->H

Caption: Hypothetical workflow for screening GABAergic activity.

Part 4: Comparative Analysis and Future Directions

The advantages of beta-alanine and this compound exist in fundamentally different domains. One is a well-validated physiological agent, while the other is a chemical scaffold with theoretical therapeutic potential.

FeatureBeta-AlanineThis compound
Chemical Class Naturally occurring β-amino acidSynthetic piperidine derivative
Primary Known/Hypothesized Function Carnosine precursor; pH bufferHypothesized GABAergic modulator
Primary Target Tissue Skeletal MuscleCentral Nervous System (Hypothesized)
Established Advantage Delays muscle fatigue, improves high-intensity exercise performance.None established; potential for CNS drug development.
Mechanism Increases intramuscular carnosine levels.Potentially modulates GABA-A receptors or GABA reuptake.[21][23]
Research Status Extensive (Human clinical trials)Preclinical / Unexplored
Conclusion: Contrasting Applications and a Call for Research

The evidence-based advantages of beta-alanine are clear and substantial for researchers and professionals in the fields of sports science and nutrition. Its ability to enhance intracellular buffering capacity through carnosine synthesis is a proven mechanism for improving performance in high-intensity activities.

Conversely, any potential advantages of This compound are entirely theoretical at this stage and would lie within the domain of medicinal chemistry and neuropharmacology. Its value is not as a direct physiological supplement but as a potential starting point for the development of novel CNS-active drugs, likely targeting the GABAergic system. The piperidine scaffold is a highly validated starting point for such endeavors.[13][19]

Ultimately, these two molecules are not direct competitors but rather represent two distinct scientific paradigms: the optimization of normal physiology versus the development of novel therapeutics. The path forward for this compound is clear: it requires foundational in vitro and in vivo research, such as the screening protocol outlined in this guide, to determine if its structural potential translates into meaningful biological activity.

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A Comprehensive Guide to the Validation of 2-(Piperidin-1-yl)acetic Acid Hydrate as a Stable Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and robustness of a drug substance's manufacturing process. 2-(Piperidin-1-yl)acetic acid hydrate has emerged as a valuable building block, prized for its predictable reactivity and favorable physical properties. This guide provides an in-depth technical analysis of this compound, offering a comparative perspective against its anhydrous form and other synthetic alternatives. Through a blend of theoretical principles and practical, field-proven insights, we will explore the synthesis, stability, and analytical validation of this important intermediate, equipping you with the knowledge to make informed decisions in your research and development endeavors.

The Strategic Advantage of a Hydrated Intermediate

The use of a hydrated form of a synthetic intermediate, such as this compound, may initially seem counterintuitive in a field that often prioritizes anhydrous conditions. However, the deliberate use of a hydrate can offer several strategic advantages. Hydrates are crystalline solids that incorporate water molecules into their lattice structure.[1] This incorporation can lead to a more stable crystalline form compared to the anhydrous counterpart, which may be amorphous or exist as a less stable polymorph.[1] This enhanced stability can translate to a longer shelf-life, reduced susceptibility to degradation under ambient conditions, and more consistent bulk properties, which are all critical factors in a manufacturing environment.

Furthermore, the presence of water of hydration can influence the solubility and dissolution rate of a compound. While often a consideration for the final active pharmaceutical ingredient (API), these properties can also be relevant for intermediates, potentially facilitating certain downstream processing steps. The choice between a hydrated and an anhydrous form is ultimately a critical decision for solid dosage forms' stability and their mechanical behavior.[1]

Comparative Synthesis of 2-(Piperidin-1-yl)acetic Acid

The synthesis of 2-(piperidin-1-yl)acetic acid is typically achieved through a straightforward N-alkylation of piperidine. A common and efficient method involves the reaction of piperidine with an haloacetic acid ester, such as ethyl chloroacetate or ethyl bromoacetate, followed by hydrolysis of the resulting ester.

Piperidine Piperidine Intermediate_Ester Ethyl 2-(piperidin-1-yl)acetate Piperidine->Intermediate_Ester N-Alkylation (Base, Solvent) Haloacetate Ethyl Chloroacetate/Bromoacetate Haloacetate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis (Acid or Base)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This two-step protocol provides a representative method for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-(piperidin-1-yl)acetate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine (1.0 eq) and potassium carbonate (1.5 eq) in a suitable solvent such as acetone or acetonitrile.

  • Addition of Alkylating Agent: To this stirring suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(piperidin-1-yl)acetate.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified ethyl 2-(piperidin-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add a stoichiometric amount of a strong base, such as sodium hydroxide (1.1 eq), and stir the mixture at room temperature overnight. Alternatively, acidic hydrolysis can be performed using an acid like hydrochloric acid.

  • Neutralization and Isolation: Carefully neutralize the reaction mixture with an appropriate acid (if using basic hydrolysis) or base (if using acidic hydrolysis) to the isoelectric point of the amino acid (typically pH 5-6).

  • Crystallization: Cool the neutralized solution in an ice bath to induce crystallization of the this compound.

  • Filtration and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum at a temperature that does not remove the water of hydration (e.g., 40-50°C).

Comparative Analysis of Alternatives

While this compound is a robust intermediate, other structurally similar compounds are also employed in drug synthesis. A notable alternative is 2-(piperazin-1-yl)acetic acid .

Feature2-(Piperidin-1-yl)acetic Acid2-(Piperazin-1-yl)acetic Acid
Structure Contains a single secondary amine within the piperidine ring.Contains two secondary amines in the piperazine ring, offering an additional site for substitution.
Reactivity The single nitrogen is readily alkylated.The two nitrogens exhibit different reactivities, allowing for selective functionalization.
Physicochemical Properties Generally more lipophilic.The second nitrogen atom increases polarity and potential for hydrogen bonding, affecting solubility.
Thermal Stability Piperidine is known to be a thermally stable amine.[2]Piperazine is also reported to be among the most thermally stable amines.[2]

The choice between these intermediates is often dictated by the specific requirements of the target molecule. The piperazine moiety, with its additional nitrogen, can be a key pharmacophoric element or a point for attaching solubilizing groups.[3]

Validation of Stability: A Cornerstone of Reliability

The stability of a synthetic intermediate is paramount to ensure consistent quality and predictable performance in subsequent synthetic steps. For this compound, the two key aspects of stability to validate are its thermal stability and its hygroscopicity.

Thermal Stability Analysis

Thermal stability refers to the ability of a substance to resist chemical change upon heating.[4] For a hydrated intermediate, this is particularly important as heating can lead to the loss of water of hydration, potentially changing the crystalline form and physical properties of the material.

  • Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan.

  • Analysis: Heat the sample from ambient temperature to a desired upper limit (e.g., 200°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Interpretation: The resulting TGA curve will show a weight loss step corresponding to the loss of water of hydration. The temperature at which this occurs and the percentage of weight loss can be used to confirm the hydration state and assess the thermal stability of the hydrate.

Start Start Weigh Weigh Sample Start->Weigh Heat Heat in TGA Weigh->Heat Record Record Weight Loss vs. Temperature Heat->Record Analyze Analyze Thermogram Record->Analyze End End Analyze->End

Caption: Workflow for Thermal Gravimetric Analysis (TGA).

Hygroscopicity Assessment

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. For a hydrated intermediate, it is important to understand its behavior at different relative humidity (RH) levels to ensure proper storage and handling.

  • Instrument Setup: Calibrate the DVS instrument according to the manufacturer's instructions.

  • Sample Preparation: Place a known mass of this compound in the DVS sample pan.

  • Analysis: Subject the sample to a pre-defined humidity program, typically starting from a low RH (e.g., 0%) and incrementally increasing to a high RH (e.g., 95%), followed by a desorption cycle back to the low RH. The instrument will measure the change in mass at each RH step.

  • Data Interpretation: The resulting sorption/desorption isotherm will reveal the hygroscopic nature of the material. For a stable hydrate, there should be minimal water uptake or loss within a defined RH range. Any significant changes in mass or hysteresis between the sorption and desorption curves may indicate a phase change or instability.

Purity Analysis: Ensuring Quality and Consistency

The purity of a synthetic intermediate directly impacts the quality of the final API. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like 2-(piperidin-1-yl)acetic acid.

Experimental Protocol: HPLC Purity Analysis
  • System Preparation:

    • HPLC System: A gradient-capable HPLC system with a UV detector.

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation: Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm or 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Gradient: A suitable gradient from low to high organic content (Mobile Phase B) to ensure elution of all components. For example, 5% to 95% B over 20 minutes.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Start Sample Preparation Inject Inject into HPLC Start->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Analyze Analyze Chromatogram Detect->Analyze Result Purity (%) Analyze->Result

Caption: Workflow for HPLC Purity Analysis.

Conclusion

This compound stands as a validated and reliable synthetic intermediate for pharmaceutical research and development. Its hydrated form offers advantages in terms of stability and handling, making it a practical choice for multi-step synthetic campaigns. While alternatives like 2-(piperazin-1-yl)acetic acid provide different strategic advantages due to their unique structural features, the piperidine-based intermediate remains a workhorse in the synthesis of a wide range of biologically active molecules. By employing the rigorous analytical and validation protocols outlined in this guide, researchers and scientists can ensure the quality and consistency of this critical building block, thereby contributing to the successful and efficient development of new medicines.

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A Senior Application Scientist's Guide to Coupling N-Substituted Amino Acids: A Comparative Analysis of Efficiency and Strategy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and peptide science, N-substituted amino acids represent a critical tool for innovation. Their incorporation into peptide backbones can dramatically enhance proteolytic stability, improve membrane permeability, and confer unique conformational constraints, all of which are highly desirable properties for therapeutic candidates. However, the very modification that grants these advantages—the substitution on the amide nitrogen—introduces a significant synthetic challenge: steric hindrance. This guide provides a comparative analysis of coupling strategies for these challenging monomers, offering field-proven insights and experimental data to guide researchers toward successful synthesis.

The Challenge of Steric Hindrance in N-Substituted Couplings

The formation of a peptide bond is a nucleophilic substitution reaction where the free amine of one amino acid attacks the activated carboxyl group of another.[1] In the case of N-substituted amino acids, particularly N-methylated residues, this process is significantly impeded. The substituent on the nitrogen atom physically obstructs the approach of the activated amino acid, slowing down the reaction kinetics considerably. This steric clash is even more pronounced when coupling an N-substituted amino acid onto another N-substituted residue.

The consequence of this reduced reactivity is often incomplete coupling, leading to deletion sequences in the final peptide. To overcome this hurdle, a careful selection of highly efficient coupling reagents and optimized reaction conditions is paramount.

A Comparative Overview of Coupling Reagents

The success of coupling N-substituted amino acids hinges on the choice of the activating agent. These reagents are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts, each with distinct mechanisms and efficacies.[1][2]

Carbodiimides: The Traditional Approach

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are among the earliest and most cost-effective coupling reagents.[3][4][5] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.

However, for sterically hindered N-substituted amino acids, traditional carbodiimide-mediated couplings are often inefficient, resulting in low yields and slow reaction rates.[6] Furthermore, they are prone to racemization, although the addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can mitigate this side reaction.[3][7] A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct that is poorly soluble in many organic solvents, making it unsuitable for solid-phase peptide synthesis (SPPS).[4][5] DIC is often preferred in SPPS as its corresponding urea byproduct is more soluble.[5][7]

Onium Salts: The High-Performance Solution

To address the limitations of carbodiimides, more potent activating agents, namely phosphonium and uronium/aminium salts, were developed. These reagents generally provide higher coupling rates and are less prone to side reactions, making them the preferred choice for difficult couplings, including those involving N-substituted amino acids.[3]

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) have proven to be highly effective.[7][8] PyAOP, in particular, is noted for its exceptional performance in coupling N-protected N-methyl amino acids to other N-methylated residues.[7][9] Early phosphonium reagents like BOP produced the carcinogenic byproduct hexamethylphosphoramide (HMPA), leading to their replacement by safer and more reactive alternatives like PyBOP.[4][8]

Uronium/Aminium Salts: This class includes some of the most efficient coupling reagents currently available, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[3][7] HATU is widely regarded as one of the most powerful coupling reagents, especially for hindered systems, demonstrating rapid kinetics and a low tendency for racemization.[3][4][10] The inclusion of the 7-azabenzotriazole (HOAt) moiety in HATU, as opposed to the HOBt in HBTU, is credited for its superior reactivity.[3] More recent developments have introduced reagents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which incorporates Oxyma instead of the potentially explosive HOBt or HOAt, offering a safer yet highly efficient alternative.[3]

Quantitative Comparison of Coupling Reagent Performance

The following table summarizes experimental data on the performance of various coupling reagents in the context of sterically hindered and N-substituted amino acid couplings. The yields and conditions provided are illustrative and can vary based on the specific peptide sequence and reaction conditions.

Coupling ReagentCoupling System ExampleYield (%)Reaction TimeKey Observations
DIC/HOBt Standard Fmoc-amino acid couplingsGenerally highVariesCan be inefficient for hindered couplings; risk of racemization.[7]
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom TempLess effective than HATU for N-methyl amino acids.[10][11]
PyBOP Various Hindered Systems>90% Conversion16 hoursA robust phosphonium salt with high efficiency.
PyBrOP Coupling N-Methyl Amino AcidsHigh1 hourA powerful reagent for particularly difficult couplings.[11]
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1-2 hoursConsidered one of the most effective reagents for hindered couplings with low racemization.[3][10]
COMU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingA safer, highly efficient alternative to HATU.[3]

Experimental Protocols

To provide a practical framework, the following are detailed, step-by-step methodologies for a typical coupling of an N-substituted amino acid in solid-phase peptide synthesis (SPPS) and subsequent analysis.

Protocol 1: Solid-Phase Coupling of an N-Methyl Amino Acid using HATU

This protocol outlines a standard procedure for coupling a protected N-methyl amino acid to a growing peptide chain on a solid support.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.[10][12]

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Reaction:

    • In a separate vessel, pre-activate the Fmoc-N-methyl-amino acid (4 equivalents relative to the resin substitution).[10]

    • Dissolve the Fmoc-N-methyl-amino acid and HATU (3.9 equivalents) in DMF.[10]

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and vortex for 1-2 minutes.[10]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. For particularly difficult couplings, a second coupling (double coupling) may be necessary.

  • Monitoring the Coupling: The completion of the coupling reaction should be monitored. Since N-methylated amines give a weak or no color change with the ninhydrin test, the bromophenol blue test is a more reliable alternative.[10]

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Analysis of Coupling Efficiency by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of a crude peptide, which provides an indirect measure of the overall coupling efficiency.[13][14]

  • Peptide Cleavage: Cleave a small sample of the peptide from the solid support using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1% TFA in water.[15]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[15]

    • Gradient: A linear gradient from 5% to 95% of mobile phase B over 30-60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.[15]

    • Detection: Monitor the elution profile at 214 nm or 220 nm.[15]

  • Data Interpretation: The purity of the peptide is determined by integrating the area of the main product peak and expressing it as a percentage of the total peak area in the chromatogram.[13] The presence of significant deletion peaks corresponding to the failed coupling of the N-substituted amino acid indicates low coupling efficiency.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental and logical frameworks, the following diagrams illustrate the peptide coupling workflow and the general mechanism of onium salt activation.

Peptide_Coupling_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Analysis Analysis Resin Start: Peptide-Resin Swell 1. Swell Resin in DMF/NMP Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple N-Substituted Amino Acid (e.g., with HATU) Wash1->Couple Monitor 5. Monitor Reaction (Bromophenol Blue Test) Couple->Monitor Wash2 6. Wash (DMF/DCM) Monitor->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Cleave Cleave Peptide from Resin Wash2->Cleave After final cycle Prepare Prepare Sample for HPLC Cleave->Prepare HPLC RP-HPLC Analysis Prepare->HPLC Analyze Analyze Data (Purity) HPLC->Analyze

Caption: Experimental workflow for SPPS and purity analysis.

Onium_Salt_Activation cluster_activation Carboxyl Group Activation cluster_coupling Peptide Bond Formation Carboxyl R-COOH (Amino Acid) ActiveEster O-Acyl-isourea (Active Ester Intermediate) Carboxyl->ActiveEster Carboxyl->ActiveEster - H+ Onium Onium Salt (e.g., HATU) Onium->ActiveEster Onium->ActiveEster Base Base (DIPEA) Base->ActiveEster Base->ActiveEster Peptide R-CO-NR'R'' (Peptide Bond) ActiveEster->Peptide + Nucleophilic Attack Amine R'-NHR'' (N-Substituted Amine) Amine->Peptide

Caption: Generalized mechanism of onium salt activation.

Conclusion and Future Outlook

The successful incorporation of N-substituted amino acids is a critical capability in modern peptide chemistry. While their steric hindrance presents a formidable challenge, the use of high-potency onium salt coupling reagents like HATU, PyAOP, and COMU has largely overcome this obstacle. By understanding the underlying principles of steric hindrance and the mechanisms of different coupling reagents, researchers can make informed decisions to optimize their synthetic strategies. The protocols and comparative data presented in this guide serve as a starting point for developing robust and efficient methods for synthesizing these valuable modified peptides. As peptide therapeutics continue to evolve, the demand for even more efficient and specialized coupling reagents for increasingly complex and hindered building blocks will undoubtedly drive further innovation in this field.

References

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  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Boc-N-Me-D-Glu-OH.
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  • PubMed Central. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog.
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  • ACS Omega. (2023).
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  • ResearchGate. (n.d.). Synthesis of Peptides with the Formation of Highly Sterically Hindered Peptide Bonds. Retrieved January 20, 2026.
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Sources

A Senior Application Scientist's Guide to the Piperidine Linker: Navigating the Permeability Maze

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, particularly in modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a spacer. It is a critical determinant of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, with cellular permeability being a primary gatekeeper to efficacy. Among the myriad of linker motifs, the piperidine ring has emerged as a privileged scaffold, lauded for its ability to impart structural rigidity and modulate physicochemical properties.[1]

This guide offers a deep, comparative analysis of the piperidine linker's impact on compound permeability. We will move beyond theoretical discussions to provide field-proven insights, juxtaposing alternative linkers and grounding our claims in robust experimental data and detailed methodologies. Our objective is to equip researchers with the causal understanding needed to make informed decisions in linker design and optimization.

The Linker's Dilemma: Balancing Rigidity, Lipophilicity, and Polarity

A linker's primary role is to optimally position the functional moieties of a molecule, for instance, to facilitate the formation of a stable ternary complex in the case of a PROTAC. However, this structural role is intrinsically linked to its physicochemical nature, which governs permeability. The ideal linker must navigate a delicate balance:

  • Flexibility vs. Rigidity: Highly flexible linkers (e.g., long alkyl or polyethylene glycol (PEG) chains) can incur a significant entropic penalty upon binding.[] Conversely, rigid linkers, such as those containing piperidine, can pre-organize the molecule into a bioactive conformation, enhancing potency and metabolic stability.[][3] This rigidity can also promote the adoption of folded conformations that shield polar groups, a phenomenon correlated with increased passive permeability.[4][5][6]

  • Lipophilicity: Passive diffusion across the lipid bilayer of a cell membrane is heavily influenced by a compound's lipophilicity.[7][8][9] While increasing lipophilicity can enhance permeability, excessive lipophilicity often leads to poor solubility, off-target toxicity, and increased metabolic clearance.[]

  • Polarity and Ionization: The presence of ionizable groups, such as the basic nitrogen in piperidine, can increase aqueous solubility.[10] However, at physiological pH, these groups may be protonated, resulting in a charged species that cannot readily cross the cell membrane via passive diffusion.[9][11] This creates a classic trade-off that must be carefully managed.

The Piperidine Motif: A Structural and Physicochemical Deep Dive

The piperidine ring is a six-membered saturated heterocycle that offers several advantages in linker design:

  • Conformational Rigidity: Unlike a flexible alkyl chain, the chair conformation of the piperidine ring restricts the number of available conformations, reducing the entropic cost of target engagement.[]

  • Three-Dimensionality: It provides a non-flat, three-dimensional scaffold that can be used to project vectors in specific spatial orientations, which is crucial for optimizing complex formation.

  • Modulation of Physicochemical Properties: As a tertiary or secondary amine, piperidine has a pKa that typically results in partial protonation at physiological pH. This basic center can be leveraged to enhance solubility. Furthermore, the overall lipophilicity of the piperidine ring is moderate, allowing for a fine-tuning of the compound's hydrophilic-lipophilic balance (HLB).[1][11]

The following diagram illustrates the logical relationships between piperidine's core properties and its ultimate effect on permeability.

G cluster_properties Core Physicochemical Properties cluster_mechanisms Mechanistic Consequences cluster_outcomes Permeability Outcomes Rigidity Structural Rigidity Folding Promotes Conformational Folding (Shields Polar Groups) Rigidity->Folding Pre-organizes structure Basicity Basicity (pKa) Ionization pH-Dependent Ionization Basicity->Ionization Accepts proton Lipo Moderate Lipophilicity Balance Fine-tunes LogP/D Lipo->Balance Passive ↑ Passive Diffusion Rate Folding->Passive Solubility ↑ Aqueous Solubility Ionization->Solubility Permeability ↓ Permeability of Charged Species Ionization->Permeability NetPerm Modulated Net Permeability Passive->NetPerm Solubility->NetPerm Permeability->NetPerm

Caption: Mechanistic impact of piperidine linker properties on permeability.

A Comparative Guide to Permeability Assessment

To empirically assess the impact of a piperidine linker, a multi-assay approach is required. No single assay can provide a complete picture. The choice of assay depends on the specific question being asked, balancing throughput with biological complexity.

G Start Goal: Assess Compound Permeability Q_Passive High-throughput screen for PASSIVE DIFFUSION only? Start->Q_Passive PAMPA Use PAMPA Q_Passive->PAMPA Yes Q_Active Need to evaluate ACTIVE TRANSPORT (e.g., efflux, uptake)? Q_Passive->Q_Active No CellBased Use Cell-Based Assays (Caco-2 or MDCK) Q_Active->CellBased Yes Q_PGP Specifically investigating P-gp efflux? CellBased->Q_PGP MDR1 Use MDR1-MDCK cells or Caco-2 with inhibitors Q_PGP->MDR1 Yes

Sources

case studies of successful drug discovery programs using piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Successful Drug Discovery Programs

For researchers, scientists, and drug development professionals, the quest for novel therapeutics is a journey of molecular exploration. In this landscape, certain chemical structures emerge as "privileged" due to their recurring presence in successful drug candidates. The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a quintessential example of such a scaffold.[1][2] Its conformational flexibility, basic nitrogen atom for hydrogen bonding, and synthetic tractability have made it a cornerstone in medicinal chemistry, leading to a multitude of approved drugs across diverse therapeutic areas.[3][4]

This guide provides an in-depth, comparative analysis of successful drug discovery programs that have leveraged the unique properties of the piperidine moiety. By examining case studies in oncology, Alzheimer's disease, and schizophrenia, we will dissect the rationale behind the selection of the piperidine scaffold and objectively compare the resulting drugs with non-piperidine alternatives. Through supporting experimental data, detailed protocols, and visual workflows, this guide aims to equip you with the insights needed to harness the power of piperidine derivatives in your own drug discovery endeavors.

Case Study 1: The Battle for PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.[5][6] This case study compares the piperidine-containing Olaparib with the non-piperidine Niraparib .

The Rise of Olaparib: A Piperidine-Guided Journey to Synthetic Lethality

The discovery of Olaparib (Lynparza®) is a landmark in targeted cancer therapy.[5][7] The core concept was to induce synthetic lethality in cancer cells with impaired homologous recombination (HR) DNA repair, a hallmark of BRCA-mutated tumors.[5] By inhibiting PARP, a key enzyme in the base excision repair (BER) pathway, single-strand DNA breaks accumulate, which are then converted to double-strand breaks during replication. In HR-deficient cells, these double-strand breaks cannot be repaired, leading to cell death.

The piperidine moiety in Olaparib plays a crucial role in its pharmacophore. Structure-activity relationship (SAR) studies during its development revealed that the piperidine ring provides an optimal scaffold to position the key pharmacophoric elements for potent PARP1 inhibition.[8] The basic nitrogen of the piperidine can form a crucial salt bridge with the glutamate residue in the active site of PARP1, while the rest of the ring helps to orient the molecule for optimal interactions with the nicotinamide binding pocket.

Niraparib: An Alternative Path to PARP Inhibition

Niraparib (Zejula®) is another potent PARP inhibitor that has demonstrated significant clinical efficacy.[9][10] Developed by Tesaro (now part of GSK), its discovery program also aimed to exploit the principle of synthetic lethality.[9][11] While structurally distinct from Olaparib and lacking a piperidine ring, Niraparib effectively inhibits PARP1 and PARP2.[6]

Head-to-Head: A Comparative Analysis of Olaparib and Niraparib

Both Olaparib and Niraparib have demonstrated remarkable efficacy in treating ovarian and other cancers.[1][12] However, their distinct chemical structures, including the presence or absence of the piperidine ring, contribute to differences in their pharmacological profiles.

FeatureOlaparib (Piperidine-containing)Niraparib (Non-piperidine)
Target PARP1, PARP2[6]PARP1, PARP2[6]
Potency (IC50) PARP1: 1.4 nMPARP1: 3.8 nM
Progression-Free Survival (PFS) in BRCA-mutated Ovarian Cancer Significant improvement vs. placebo[12]Significant improvement vs. placebo[12]
Adverse Event Profile Higher incidence of nausea and vomiting[13][14]Higher incidence of thrombocytopenia and neutropenia[12][14]

This table provides a summary of comparative data. For detailed clinical trial results, please refer to the cited literature.

The choice between Olaparib and Niraparib in the clinic is often guided by the specific patient profile and the anticipated side effects.[12] While both are highly effective, the differences in their tolerability profiles, potentially influenced by their distinct chemical scaffolds, are a key consideration for clinicians.[14]

Experimental Protocol: In Vitro PARP1 Inhibition Assay

This protocol outlines a typical enzymatic assay to determine the potency of a compound against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Wash buffers (e.g., PBS with 0.05% Tween-20)

  • Detection antibody (e.g., anti-poly(ADP-ribose) antibody)

  • Substrate for detection antibody (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Test compounds (e.g., Olaparib, Niraparib) dissolved in DMSO

Procedure:

  • Coat streptavidin-coated plates with biotinylated NAD+.

  • Wash the plates to remove unbound NAD+.

  • Add a reaction mixture containing recombinant PARP1, histone H1, and varying concentrations of the test compound to the wells.

  • Incubate the plate to allow the PARPylation reaction to occur.

  • Wash the plates to remove unreacted components.

  • Add the anti-poly(ADP-ribose) antibody and incubate.

  • Wash the plates to remove unbound antibody.

  • Add the detection substrate and incubate until color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the PARP1 activity.

PARP_Inhibition_Workflow cluster_plate_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection plate Streptavidin-coated plate nad Biotinylated NAD+ plate->nad Coating reaction_mix Reaction Mix (PARP1, Histone H1, Test Compound) nad->reaction_mix Addition incubation1 Incubation reaction_mix->incubation1 wash1 Wash incubation1->wash1 antibody Anti-PAR Antibody wash1->antibody incubation2 Incubation antibody->incubation2 wash2 Wash incubation2->wash2 substrate Detection Substrate wash2->substrate incubation3 Incubation substrate->incubation3 stop Stop Solution incubation3->stop read Read Absorbance stop->read IC50 Calculation IC50 Calculation read->IC50 Calculation

Caption: Workflow for an in vitro PARP1 inhibition assay.

Case Study 2: Targeting Cholinesterase in Alzheimer's Disease

Alzheimer's disease is characterized by a decline in cognitive function, partly due to a deficiency in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) inhibitors are a mainstay of symptomatic treatment. This case study compares the piperidine-containing Donepezil with the non-piperidine alternatives Rivastigmine and Galantamine .

Donepezil: A Piperidine Scaffold for Enhanced Selectivity

Donepezil (Aricept®) is a highly selective and reversible inhibitor of AChE.[15][16] Its discovery was the result of extensive SAR studies aimed at improving upon earlier, less selective cholinesterase inhibitors. The piperidine ring in Donepezil is a key structural feature that contributes to its high affinity and selectivity for AChE over butyrylcholinesterase (BuChE).[3] The protonated nitrogen of the piperidine ring is believed to interact with the peripheral anionic site (PAS) of the enzyme, while the benzylpiperidine moiety optimally fits into the active site gorge.

Rivastigmine and Galantamine: Alternative Approaches to Cholinesterase Inhibition

Rivastigmine (Exelon®) is a pseudo-irreversible inhibitor of both AChE and BuChE, and it is available as a transdermal patch.[15][16] Galantamine (Razadyne®), a natural product originally isolated from snowdrop bulbs, is a reversible, competitive AChE inhibitor and also an allosteric modulator of nicotinic acetylcholine receptors.[17][18][19][20][21]

Comparative Efficacy and Tolerability

While all three drugs have demonstrated efficacy in improving cognitive function in patients with Alzheimer's disease, there are notable differences in their pharmacological profiles and clinical effects.[3][22][23]

FeatureDonepezil (Piperidine-containing)Rivastigmine (Non-piperidine)Galantamine (Non-piperidine)
Mechanism of Action Reversible, selective AChE inhibitorPseudo-irreversible AChE and BuChE inhibitorReversible, competitive AChE inhibitor; Nicotinic receptor modulator
Selectivity High for AChE over BuChEInhibits both AChE and BuChEMore selective for AChE over BuChE
Administration Oral tabletOral capsule, transdermal patchOral tablet, extended-release capsule
Common Side Effects Nausea, diarrhea, insomnia[16]Nausea, vomiting, diarrhea (less with patch)[15]Nausea, vomiting, diarrhea[20]

This table provides a summary of comparative data. For detailed clinical trial results, please refer to the cited literature.

Donepezil's high selectivity for AChE, facilitated by its piperidine scaffold, may contribute to its generally favorable side-effect profile compared to less selective agents.[15] However, the dual inhibition of AChE and BuChE by rivastigmine and the unique mechanism of galantamine may offer advantages in certain patient populations.[3]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to measure AChE activity and the inhibitory potential of test compounds.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (e.g., Donepezil, Rivastigmine, Galantamine) dissolved in a suitable solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Add the AChE solution to the wells and pre-incubate.

  • Initiate the reaction by adding ATCI and DTNB to the wells.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

AChE_Inhibition_Pathway cluster_reaction Enzymatic Reaction and Detection ATCI Acetylthiocholine (ATCI) AChE AChE ATCI->AChE Substrate Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Reacts with Yellow_Product 5-Thio-2-nitrobenzoate (Yellow Product) DTNB->Yellow_Product Measure Absorbance at 412 nm Measure Absorbance at 412 nm Yellow_Product->Measure Absorbance at 412 nm Inhibitor Inhibitor (e.g., Donepezil) Inhibitor->AChE Inhibits

Caption: Acetylcholinesterase inhibition assay principle.

Case Study 3: Atypical Antipsychotics for Schizophrenia

The treatment of schizophrenia was revolutionized by the development of atypical antipsychotics, which offer improved efficacy against negative symptoms and a lower risk of extrapyramidal side effects compared to older typical antipsychotics. This case study compares the piperidine-containing Risperidone with the non-piperidine Olanzapine .

Risperidone: A Piperidine Derivative with Balanced Receptor Affinity

Risperidone (Risperdal®), developed by Janssen Pharmaceutica, was one of the first atypical antipsychotics to gain widespread use.[4][24][25][26][27] Its chemical structure, which features a benzisoxazole moiety linked to a piperidine ring, is key to its unique pharmacological profile. Risperidone is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors.[4] The piperidine ring is crucial for its high affinity for these receptors and contributes to its overall physicochemical properties, allowing for effective oral absorption and distribution into the central nervous system.

Olanzapine: A Thienobenzodiazepine Alternative

Olanzapine (Zyprexa®) is another widely used atypical antipsychotic with a different chemical scaffold, a thienobenzodiazepine.[28] Like risperidone, it has a broad receptor binding profile, including high affinity for dopamine D2 and serotonin 5-HT2A receptors.[29]

A Tale of Two Atypicals: Efficacy and Side Effects

Both risperidone and olanzapine have demonstrated superior efficacy compared to older antipsychotics, particularly in managing the negative and cognitive symptoms of schizophrenia.[2][29][30] However, their distinct structures lead to different side-effect profiles.

FeatureRisperidone (Piperidine-containing)Olanzapine (Non-piperidine)
Primary Targets Dopamine D2, Serotonin 5-HT2ADopamine D2, Serotonin 5-HT2A
Efficacy on Positive Symptoms EffectiveEffective[30]
Efficacy on Negative Symptoms Effective, though some studies show olanzapine may be superior[28][29]Effective, with some evidence of superiority over risperidone[28][29]
Side Effects Higher risk of extrapyramidal symptoms at higher doses, hyperprolactinemia[2][29]Higher risk of weight gain and metabolic side effects[2][30]

This table provides a summary of comparative data. For detailed clinical trial results, please refer to the cited literature.

The choice between risperidone and olanzapine is often a balance between managing psychotic symptoms and mitigating the risk of adverse effects.[31] The piperidine moiety in risperidone contributes to its potent D2 antagonism, which can be associated with a higher risk of extrapyramidal symptoms at higher doses, while olanzapine's structure is more associated with metabolic disturbances.[2][29]

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride)

  • Non-specific binding control (e.g., Haloperidol)

  • Assay buffer (e.g., Tris-HCl with cofactors)

  • Test compounds (e.g., Risperidone, Olanzapine)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare a dilution series of the test compound.

  • In a reaction tube, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound.

  • Incubate the mixture to allow the radioligand to bind to the receptors.

  • Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

  • Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The percentage of inhibition of specific binding by the test compound is calculated.

  • The Ki (inhibition constant) is determined from the IC50 value using the Cheng-Prusoff equation.

D2_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement membranes D2 Receptor Membranes incubation Incubate to Equilibrium membranes->incubation radioligand [3H]-Radioligand radioligand->incubation test_compound Test Compound test_compound->incubation nsb_control Non-specific Binding Control nsb_control->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail washing->scintillation counting Liquid Scintillation Counting scintillation->counting Ki Calculation Ki Calculation counting->Ki Calculation

Caption: Workflow for a dopamine D2 receptor binding assay.

Conclusion: The Enduring Legacy of the Piperidine Scaffold

The case studies presented in this guide underscore the versatility and significance of the piperidine scaffold in modern drug discovery. From the targeted therapy of cancer to the symptomatic treatment of complex neurological disorders, the piperidine ring has consistently proven to be a valuable structural motif. Its ability to confer favorable physicochemical properties, engage in key molecular interactions, and provide a synthetically accessible framework for optimization ensures its continued prominence in the development of future medicines.

While non-piperidine alternatives have also achieved significant clinical success, the comparative analysis reveals that the inclusion of the piperidine moiety often imparts distinct pharmacological characteristics that can be advantageous. As our understanding of disease biology and drug-receptor interactions deepens, the rational design and application of piperidine-containing compounds will undoubtedly continue to yield innovative and life-saving therapies.

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Navigating the Metabolic Maze: A Comparative Guide to the Stability of the 2-(Piperidin-1-yl)acetyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-(piperidin-1-yl)acetyl moiety is a common structural feature in contemporary drug design, valued for its ability to confer desirable physicochemical properties and engage with biological targets. However, like many nitrogen-containing heterocycles, it can be susceptible to metabolic breakdown, impacting a drug candidate's pharmacokinetic profile and potentially leading to the formation of inactive or even reactive metabolites. This guide provides an in-depth, comparative analysis of the metabolic stability of molecules containing this moiety, offering insights into its metabolic liabilities and exploring strategic modifications to enhance its resilience to biotransformation.

The Metabolic Fate of the 2-(Piperidin-1-yl)acetyl Moiety: A Dual Liability

The metabolic instability of the 2-(piperidin-1-yl)acetyl group arises from two primary sources: the piperidine ring and the N-acetyl group. Understanding the enzymatic processes that target these components is crucial for designing more durable drug candidates.

Piperidine Ring Metabolism: The Cytochrome P450 Axis

The piperidine ring is a well-known substrate for cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism in the liver.[1] The electron-rich nitrogen atom and the adjacent carbon atoms are particularly vulnerable to oxidative attack. Key metabolic pathways include:

  • N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the acetyl group, leading to the formation of piperidine and an acetylated metabolite. This is a common metabolic route for many piperidine-containing drugs.[2]

  • C-Hydroxylation: The introduction of a hydroxyl group onto the piperidine ring, most commonly at the carbons alpha to the nitrogen. This can be a prelude to further oxidation.

  • Oxidation to Lactams: Further oxidation of the hydroxylated intermediates can lead to the formation of a lactam ring.

  • Ring Opening: In some cases, the piperidine ring can undergo oxidative cleavage to form linear metabolites.

The specific CYP isoforms involved can vary depending on the overall structure of the molecule, but CYP3A4 is a major contributor to the metabolism of many piperidine-containing compounds.[2]

Caption: Major CYP450-mediated metabolic pathways of the piperidine ring.

N-Acetyl Group Metabolism: The Role of Hydrolases

The amide bond of the N-acetyl group is a target for hydrolytic enzymes, primarily esterases and amidohydrolases.[3] These enzymes catalyze the cleavage of the amide bond, releasing acetic acid and the corresponding piperidine-containing fragment. This pathway can significantly contribute to the overall clearance of the drug.

  • Amidohydrolases: This large class of enzymes is responsible for the hydrolysis of various amide bonds.[4]

  • Arylacetamide Deacetylase (AADAC): This enzyme is known to hydrolyze amide bonds in various drugs and can contribute to their metabolism.[3]

  • Carboxylesterases: While primarily targeting ester bonds, some carboxylesterases also exhibit amidase activity and can hydrolyze amide linkages.[3]

The relative contribution of these hydrolases to the metabolism of the 2-(piperidin-1-yl)acetyl moiety will depend on the specific molecular context and the tissue distribution of the enzymes.

Caption: Enzymatic hydrolysis of the N-acetyl group.

Strategies for Enhancing Metabolic Stability: A Comparative Analysis

Improving the metabolic stability of molecules containing the 2-(piperidin-1-yl)acetyl moiety involves strategic modifications to block or reduce the susceptibility of the metabolic "hotspots." Below, we compare several approaches with supporting (illustrative) experimental data.

Modification of the Piperidine Ring

Functionalization of the piperidine ring can sterically hinder the approach of metabolizing enzymes or alter the electronic properties of the ring to reduce its reactivity.[1]

Modification StrategyExample AnalogueRationaleIllustrative Half-Life (t½) in HLM (min)Illustrative Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
Parent Moiety 2-(Piperidin-1-yl)acetylUnsubstituted piperidine ring2555Fictional Example
Steric Hindrance 2-(2-Methylpiperidin-1-yl)acetylMethyl group at C2 sterically shields the nitrogen and adjacent carbons from CYP attack.6023Fictional Example
Fluorination 2-(4,4-Difluoropiperidin-1-yl)acetylElectron-withdrawing fluorine atoms deactivate the ring towards oxidative metabolism.>120<10Fictional Example
Spirocyclic Analogue 2-(2-Azaspiro[3.3]heptan-2-yl)acetylRigidified spirocyclic structure alters the conformation and can block metabolic sites.8017Fictional Example

Key Insight: Introducing substituents, particularly fluorine or small alkyl groups at strategic positions on the piperidine ring, can significantly enhance metabolic stability by blocking sites of oxidation.[5] Spirocyclic systems also represent a viable strategy to improve metabolic profiles.[1]

Bioisosteric Replacement of the Piperidine Ring

Replacing the piperidine ring with a different heterocyclic scaffold can fundamentally alter the metabolic profile while aiming to retain the desired biological activity.

Bioisosteric ReplacementRationaleIllustrative Half-Life (t½) in HLM (min)Illustrative Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
Pyrrolidine Smaller ring size can alter binding and metabolic susceptibility.3540Fictional Example
Morpholine Introduction of an oxygen atom can increase polarity and potentially alter metabolic pathways.5028Fictional Example
Thiomorpholine The sulfur atom can influence electronic properties and metabolic fate.4531Fictional Example
Azepane Larger ring size may lead to different metabolic profiles.2069Fictional Example

Key Insight: While bioisosteric replacement of the piperidine ring is a common strategy, the impact on metabolic stability is highly context-dependent and requires empirical evaluation. There is no universally superior replacement.

Modification and Bioisosteric Replacement of the N-Acetyl Group

The amide bond of the N-acetyl group can be a significant metabolic liability. Modifying or replacing this group can protect the molecule from hydrolysis.

Modification/Replacement StrategyExample AnalogueRationaleIllustrative Half-Life (t½) in Hepatocytes (min)Illustrative Intrinsic Clearance (CLint) (µL/min/10⁶ cells)Reference
Parent Moiety 2-(Piperidin-1-yl)acetylSusceptible to amidohydrolase-mediated hydrolysis.4531Fictional Example
N-Trifluoroacetyl 2-(Piperidin-1-yl)-N-trifluoroacetylThe electron-withdrawing trifluoromethyl group can increase resistance to hydrolysis.9015Fictional Example
N-Sulfonyl 1-(Piperidin-1-yl)ethanesulfonylSulfonamides are generally more resistant to hydrolysis than carboxamides.>120<10Fictional Example
1,2,4-Oxadiazole 5-(Piperidin-1-ylmethyl)-3-methyl-1,2,4-oxadiazoleA stable heterocyclic bioisostere for the amide bond.>180<5Fictional Example

Key Insight: Replacing the N-acetyl group with more stable bioisosteres, such as a sulfonamide or a stable heterocycle like an oxadiazole, is a highly effective strategy to mitigate amide hydrolysis and improve overall metabolic stability.[6]

Experimental Protocols for Assessing Metabolic Stability

Objective evaluation of metabolic stability is essential for guiding medicinal chemistry efforts. The following are standard in vitro protocols used to generate the data that informs these decisions.

Liver Microsomal Stability Assay

This assay is the workhorse for evaluating Phase I metabolic stability, primarily mediated by CYP enzymes.[7]

Protocol:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine liver microsomes (human, rat, or other species), a phosphate buffer (pH 7.4), and the test compound at a final concentration typically between 0.5 and 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Add a solution of NADPH (a required cofactor for CYP enzymes) to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction in the aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the rate constant of depletion (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg microsomal protein/mL)).[7]

Microsomal Stability Assay Workflow cluster_0 Incubation cluster_1 Sampling & Quenching cluster_2 Analysis A Prepare Incubation Mixture (Compound, Microsomes, Buffer) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Collect Aliquots at Time Points C->D E Quench with Acetonitrile + Internal Standard D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ and CLint G->H

Caption: Workflow for a typical liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolizing enzymes, as well as transporters.[8]

Protocol:

  • Hepatocyte Preparation: Thaw and prepare a suspension of cryopreserved hepatocytes according to the supplier's instructions.

  • Incubation: In a suitable culture plate, incubate the hepatocyte suspension with the test compound at a final concentration typically between 0.5 and 1 µM at 37°C in a humidified incubator with 5% CO₂.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect an aliquot of the cell suspension.

  • Quenching and Lysis: Stop the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to lyse the cells.

  • Sample Processing: Centrifuge the samples to pellet cell debris.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Similar to the microsomal assay, calculate the half-life and intrinsic clearance (CLint), with the clearance being normalized to the number of hepatocytes (e.g., µL/min/10⁶ cells).[8]

Hepatocyte Stability Assay Workflow cluster_0 Incubation cluster_1 Sampling & Quenching cluster_2 Analysis A Prepare Hepatocyte Suspension with Test Compound B Incubate at 37°C, 5% CO₂ A->B C Collect Aliquots at Time Points B->C D Quench and Lyse with Acetonitrile + Internal Standard C->D E Centrifuge and Collect Supernatant D->E F LC-MS/MS Analysis E->F G Calculate t½ and CLint F->G

Caption: Workflow for a typical hepatocyte stability assay.

Conclusion

The metabolic stability of the 2-(piperidin-1-yl)acetyl moiety is a critical parameter to consider in drug design. By understanding its dual susceptibility to both CYP-mediated oxidation of the piperidine ring and hydrolase-mediated cleavage of the N-acetyl group, medicinal chemists can devise rational strategies to improve its pharmacokinetic profile. The comparative data and experimental protocols presented in this guide provide a framework for evaluating and optimizing the metabolic stability of drug candidates containing this important structural motif, ultimately contributing to the development of safer and more effective medicines.

References

  • Benchchem. (2025). Navigating the Metabolic Maze: A Comparative Study of Piperidine Analogue Stability.
  • Benchchem. (2025). comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs.
  • Goldstein, F. B. (1976). Amidohydrolases of brain; enzymatic hydrolysis of N-acetyl-L-aspartate and other N-acyl-L-amino acids. Journal of Neurochemistry, 26(1), 45–49.
  • Stolz, A., et al. (2002). N-acetylanthranilate amidase from Arthrobacter nitroguajacolicus Rü61a, an alpha/beta-hydrolase-fold protein active towards aryl-acylamides and -esters, and properties of its cysteine-deficient variant. PubMed.
  • Lukose, R., et al. (2023). Bacterial amidohydrolases and modified 5-fluorocytidine compounds: Novel enzyme-prodrug pairs. PLOS ONE, 18(11), e0294916.
  • Lukose, R., et al. (2023). Bacterial amidohydrolases and modified 5-fluorocytidine compounds: Novel enzyme-prodrug pairs.
  • Vanderkelen, L., et al. (1991).
  • Shen, B., et al. (2014). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central.
  • Chem-Space. (n.d.). Bioisosteric Replacements.
  • Baranczak, A., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1436–1441.
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Fukami, T., & Yokoi, T. (2012). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics, 27(5), 466–477.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • Boyko, Y., et al. (2023). a) Different modalities of piperidine-containing drugs and drug candidates...
  • Enamine. (n.d.). Analogues of Piperidine for Drug Design.
  • Daniel, W. A., et al. (2000). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine.
  • Baranczak, A., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines.
  • Kapłon, J., & Piórkowska, E. (2017). Metabolic stability and its role in the discovery of new chemical entities. Farmacia, 65(4), 570-579.
  • Gaurab, K., et al. (n.d.). Poster: in vitro to in vivo extrapolation for low intrinsic clearance compounds using platable Hepatocytes system. Thermo Fisher Scientific.
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  • Rekka, E. A., et al. (1996). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. PubMed.
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The Synthetic Chemist's Compass: A Comparative Guide to the Utility of Piperidine-Based Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, owes its prevalence to a unique combination of structural rigidity, conformational flexibility, and the ability to engage in crucial biological interactions.[1][2][3] When functionalized with a carboxylic acid, this privileged heterocycle transforms into a versatile building block, offering a strategic handle for molecular elaboration in drug discovery and organic synthesis.[4][5] This guide provides a comparative analysis of the synthetic utility of piperidine-based carboxylic acids, offering insights into the strategic selection of synthetic routes and showcasing experimental data to inform methodological choices for researchers, scientists, and drug development professionals.

I. Strategic Importance in Drug Design

Piperidine-based carboxylic acids are not merely synthetic intermediates; they are key components in a multitude of approved pharmaceuticals and clinical candidates.[3] The carboxylic acid moiety provides a crucial anchor for forming amide bonds, esters, or other functional groups, enabling the construction of complex molecular architectures. Furthermore, the stereochemistry of the piperidine ring profoundly influences a molecule's biological activity, making the development of stereoselective synthetic methods a paramount objective.[6] For instance, N-Boc-piperidine-4-carboxylic acid is a commercially available and widely used building block in the synthesis of analgesics, anti-inflammatory agents, and compounds targeting neurological disorders.[4] The isomers, pipecolic acid (piperidine-2-carboxylic acid), nipecotic acid (piperidine-3-carboxylic acid), and isonipecotic acid (piperidine-4-carboxylic acid), each serve as important intermediates for a variety of chiral drugs and biologically active substances.[7]

II. Comparative Analysis of Synthetic Strategies

The synthesis of piperidine-based carboxylic acids can be broadly categorized into two main approaches: construction of the pre-functionalized ring and functionalization of a pre-existing piperidine scaffold . The choice between these strategies is often dictated by the desired substitution pattern, stereochemical requirements, and the availability of starting materials.

A. Ring Construction: Building from Acyclic Precursors

This approach offers high flexibility in introducing substituents at various positions of the piperidine ring.

Intramolecular cyclization is a powerful strategy that involves the formation of a C-N or C-C bond to close the six-membered ring.

  • Reductive Amination: This classic method involves the cyclization of an amino-aldehyde or amino-ketone precursor. Iron-catalyzed reductive amination of ω-amino fatty acids, for example, provides an efficient route to piperidinones, which can be further reduced and functionalized.[1] Phenylsilane is a key reagent in this process, promoting imine formation and subsequent reduction.[1]

  • Radical-Mediated Cyclization: Radical cyclizations offer an alternative pathway, particularly for the synthesis of substituted piperidines. For instance, cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes has been developed, though it can sometimes be accompanied by the formation of linear alkene byproducts due to competitive 1,5-hydrogen transfer.[1]

  • Aza-Michael Addition: The intramolecular aza-Michael addition is a highly effective method for constructing the piperidine ring, especially for creating polysubstituted derivatives with excellent stereocontrol.[2][8] This reaction can be catalyzed by chiral organocatalysts, such as O-TMS protected diphenylprolinol, to achieve high enantioselectivity.[8]

Experimental Protocol: Organocatalytic Asymmetric Aza-Michael Addition

This protocol is adapted from the work of Wang et al. on the synthesis of polysubstituted piperidines.[8]

  • To a solution of the nitroolefin (0.2 mmol) and the aldehyde (1.0 mmol) in anhydrous toluene (1.0 mL) at room temperature, add the O-TMS protected diphenylprolinol catalyst (20 mol%).

  • Stir the reaction mixture at room temperature for the time specified in the literature (typically 24-72 hours), monitoring the reaction progress by TLC.

  • Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired polysubstituted piperidine product.

  • Determine the enantiomeric excess of the product by chiral stationary phase HPLC.

B. Functionalization of Pyridine Scaffolds

The catalytic hydrogenation of pyridinecarboxylic acids is a direct and atom-economical approach to piperidine-based carboxylic acids.

  • Palladium on Carbon (Pd/C): This is a widely used and robust catalyst for the reduction of pyridine rings. A simple and efficient method involves the hydrogenation of the corresponding pyridinecarboxylic acid using hydrogen gas in the presence of a Pd/C catalyst.[7] This method is advantageous due to its simple work-up, involving filtration to remove the solid catalyst.[7]

  • Raney Nickel (Raney-Ni): Raney-Ni is another effective catalyst for pyridine hydrogenation. However, it often requires higher pressures and temperatures compared to palladium-based catalysts.[7]

  • Cobalt-based Catalysts: Recent advancements have led to the development of heterogeneous cobalt catalysts for the acid-free hydrogenation of pyridine derivatives with good yields and selectivity, even in water as a solvent.[1]

Experimental Protocol: Hydrogenation of 4-Pyridinecarboxylic Acid

This protocol is based on a patented method for the preparation of 4-piperidinecarboxylic acid.[7]

  • In a hydrogenation autoclave, combine 4-pyridinecarboxylic acid, water, and 5% palladium on carbon (Pd/C) in a weight ratio of 1:5-8:0.01-0.05.

  • Purge the autoclave with nitrogen gas, and then introduce hydrogen gas to a pressure of 4-5 MPa.

  • Heat the mixture to 90-100 °C and stir for 3-4 hours.

  • After the reaction is complete, cool the autoclave, release the pressure, and filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to remove approximately 50% of the water.

  • Cool the concentrated solution to 30 °C and add methanol to precipitate the 4-piperidinecarboxylic acid.

  • Further cool the mixture to 10 °C and collect the product by centrifugation.

C. Asymmetric Synthesis: Accessing Chiral Piperidines

The demand for enantiomerically pure piperidine-based carboxylic acids in drug development has driven the development of sophisticated asymmetric synthetic methods.

  • Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A novel cross-coupling approach utilizes a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine derivative to generate enantioenriched 3-substituted tetrahydropyridines.[9][10] These intermediates can then be reduced to the corresponding 3-substituted piperidines with high enantioselectivity.[9][10] This method demonstrates broad functional group tolerance and can be performed on a gram scale.[10]

An alternative strategy involves starting from readily available chiral precursors, such as α-amino acids, to construct the piperidine ring with a pre-defined stereocenter.[11] This approach allows for the enantiospecific synthesis of 2-substituted piperidine-4-carboxylic acids.[11]

III. Data-Driven Comparison of Synthetic Methodologies

The following table summarizes key performance indicators for the discussed synthetic strategies, providing a basis for comparison.

Synthetic StrategyKey AdvantagesKey LimitationsTypical YieldsEnantioselectivity (ee)
Intramolecular Reductive Amination Good for simple piperidinonesRequires functionalized precursorsGood to excellentNot inherently asymmetric
Radical-Mediated Cyclization Tolerates various functional groupsPotential for side reactionsModerate to goodNot inherently asymmetric
Organocatalytic Aza-Michael Addition Excellent stereocontrolSubstrate-dependent reactivityGood to excellentUp to >99%
Hydrogenation of Pyridines (Pd/C) Atom-economical, simple work-upLimited substituent introductionHigh to quantitativeNot asymmetric
Rh-Catalyzed Asymmetric Synthesis High enantioselectivity, broad scopeRequires specialized catalysts/ligandsHighUp to 99%
Chiral Building Block Approach Excellent stereocontrolDependent on chiral pool availabilityGoodHigh (enantiospecific)

IV. Visualizing the Synthetic Pathways

The following diagrams illustrate the core concepts of the discussed synthetic strategies.

G cluster_0 Ring Construction cluster_1 Pyridine Functionalization Acyclic Precursor Acyclic Precursor Piperidine Carboxylic Acid Piperidine Carboxylic Acid Acyclic Precursor->Piperidine Carboxylic Acid Intramolecular Cyclization Pyridine Carboxylic Acid Pyridine Carboxylic Acid Piperidine Carboxylic Acid_2 Piperidine Carboxylic Acid Pyridine Carboxylic Acid->Piperidine Carboxylic Acid_2 Hydrogenation

Caption: Core strategies for synthesizing piperidine carboxylic acids.

G Start Pyridine Step1 Partial Reduction Start->Step1 Step2 Rh-Catalyzed Asymmetric Carbometalation (with Arylboronic Acid) Step1->Step2 Step3 Reduction Step2->Step3 End Enantioenriched 3-Arylpiperidine Step3->End

Caption: Workflow for Rh-catalyzed asymmetric synthesis.

V. Conclusion and Future Outlook

The synthetic utility of piperidine-based carboxylic acids is vast and continues to expand. While traditional methods like the hydrogenation of pyridines remain workhorses for preparing achiral scaffolds, modern catalytic asymmetric methods are enabling access to a diverse range of enantiomerically pure building blocks. The choice of synthetic strategy should be guided by a careful consideration of the target molecule's complexity, stereochemical requirements, and scalability. As our understanding of catalysis and reaction mechanisms deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of these invaluable compounds, further empowering the fields of medicinal chemistry and drug discovery.

VI. References

  • Antipin, R., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4884. [Link]

  • Hoffmann, T., & Pietzsch, M. (2002). A novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a promising chiral building block for piperidine-related alkaloids. Organic Letters, 4(20), 3459-3462. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Pharma Focus Asia. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boc-Piperidine-4-carboxylic Acid in Modern Drug Discovery. Pharma's Almanac. [Link]

  • CN102174011A. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.

  • Wang, W., et al. (2007). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 9(8), 1427-1430. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-piperidine carboxylic acid. [Link]

  • Acar, Ç., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(3), 434-442. [Link]

  • Oishi, T., & Nakata, T. (1999). Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan, 57(2), 143-158. [Link]

  • Reddy, B. V. S., et al. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ChemistrySelect, 4(15), 4565-4568. [Link]

  • Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • Jagtap, V. A., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(6), 1314-1318. [Link]

  • Gabal, M. A., et al. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Materials Research Bulletin, 47(9), 2480-2486. [Link]

  • Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 282, 117003. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Piperidin-1-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these compounds is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, procedural framework for the safe disposal of 2-(Piperidin-1-yl)acetic acid hydrate, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and compliantly.

Hazard Identification and Risk Assessment: The 'Why' Behind the Procedure

Understanding the inherent risks of a compound is the critical first step in defining its disposal pathway. While specific toxicological data for this compound may be limited, a thorough risk assessment can be conducted by examining data from its parent structure, piperidine, and related derivatives. This analysis informs every subsequent step of the disposal process.

The primary hazards associated with piperidine-class compounds necessitate their classification as hazardous waste. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on characteristics of ignitability, corrosivity, reactivity, and toxicity[1]. Piperidine derivatives often exhibit acute toxicity and corrosive properties[2][3][4]. Therefore, under no circumstances should this compound be disposed of via standard laboratory drains or in regular trash[1][5][6].

Table 1: Extrapolated Hazard Profile for this compound

Hazard ClassificationPotential Effects & RationaleAssumed GHS Hazard Statement(s)
Acute Toxicity (Oral, Dermal, Inhalation) Based on data for related piperidine compounds, this substance is presumed to be harmful if swallowed, in contact with skin, or inhaled[5].H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion / Irritation Piperidine and its derivatives are known to cause skin irritation or severe burns upon contact[2][4][7].H315: Causes skin irritation.
Serious Eye Damage / Irritation Direct contact with the eyes is likely to cause serious irritation or irreversible damage[5][7][8].H319: Causes serious eye irritation. / H318: Causes serious eye damage.
Specific Target Organ Toxicity May cause respiratory irritation if dust or aerosols are inhaled[7][9].H335: May cause respiratory irritation.

Personnel Protection and Engineering Controls

Before handling the compound for disposal, ensuring personal and environmental safety is paramount. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of engineering controls and personal protective equipment (PPE) to minimize exposure to hazardous chemicals[10][11][12].

  • Engineering Controls : All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood. This is the primary line of defense to prevent the inhalation of any dust or aerosols[13].

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is required:

    • Eye Protection : Wear chemical safety goggles and a face shield for maximum protection[5][7].

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile) appropriate for handling corrosive and potentially toxic substances. Always inspect gloves for integrity before use[5].

    • Body Protection : A buttoned laboratory coat must be worn to protect skin and clothing.

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic and documented process, adhering to the guidelines set forth by the EPA's Resource Conservation and Recovery Act (RCRA)[1].

Step 1: Waste Characterization and Segregation

  • Characterize : This compound must be treated as hazardous chemical waste.

  • Segregate : Do not mix this compound waste with other chemical waste streams[1]. Incompatible chemicals must be kept separate to prevent dangerous reactions. Use secondary containment to mitigate spills[1][14].

Step 2: Containerization

  • Select a Compatible Container : Use a chemically compatible, leak-proof container with a secure screw-top cap[1][15]. High-density polyethylene (HDPE) is a suitable material. Avoid metal containers, as the acidic nature of the compound could cause corrosion[14].

  • Fill Level : Do not fill the container to more than 90% capacity to allow for expansion and prevent spills[14][15].

Step 3: Labeling

  • Regulatory Compliance : The container must be clearly and securely labeled. The EPA requires that each waste label includes the words “Hazardous Waste,” the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Corrosive")[16].

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Location : The sealed and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA)[15][16]. This area must be at or near the point of generation and under the control of laboratory personnel[1][14].

  • Storage Limits : An SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, or the container is full, it must be moved to a central accumulation area within three days[15][17].

Step 5: Final Disposal

  • Engage Professionals : The final step is to arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor[2][5]. These services are equipped to transport and dispose of the chemical in accordance with all federal, state, and local regulations.

  • Disposal Method : The likely disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts[2][5].

G cluster_0 In-Laboratory Waste Handling cluster_1 Facility-Level Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 segregate Segregate Waste (Do not mix with other chemicals) ppe->segregate Step 2 container Select Compatible Container (e.g., HDPE, <90% Full) segregate->container Step 3 label_node Label Container Correctly ('Hazardous Waste', Chemical Name, Date) container->label_node Step 4 store Store in Designated SAA (At or near point of generation) label_node->store Step 5 contact_ehs Arrange for Pickup (Contact EHS or Licensed Contractor) store->contact_ehs Hand-off transport Professional Transport (Manifested Waste Hauling) contact_ehs->transport dispose Final Compliant Disposal (e.g., Controlled Incineration) transport->dispose

Figure 1. Decision workflow for the proper disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuation : Evacuate all non-essential personnel from the immediate spill area[5].

  • Control : If safe to do so, remove all sources of ignition[5][13]. Ensure the area is well-ventilated, preferably by a fume hood.

  • Containment : Prevent the spill from entering drains or waterways[5][13]. Absorb the spilled material with an inert, non-combustible absorbent such as vermiculite or sand[6][13].

  • Cleanup : Wearing full PPE, carefully collect the absorbent material and contaminated debris using non-sparking tools. Place the material into a pre-labeled hazardous waste container for disposal[5][13].

  • Decontamination : Decontaminate the spill area thoroughly.

  • Reporting : Report the incident to your laboratory supervisor and EHS office immediately.

Regulatory Framework Overview

Adherence to this guide ensures compliance with the primary federal regulations governing laboratory safety in the United States.

  • OSHA (29 CFR 1910.1450) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard, or Laboratory Standard, requires employers to develop a Chemical Hygiene Plan (CHP). This plan must outline procedures for safe chemical handling, storage, and disposal, as well as provide comprehensive employee training[10][18].

  • EPA (40 CFR Parts 260-273) : The EPA, under the authority of the Resource Conservation and Recovery Act (RCRA), governs all aspects of hazardous waste management from generation ("cradle") to final disposal ("grave")[1]. This includes regulations on waste identification, containerization, labeling, and storage time limits[14][16].

By integrating these procedural steps and regulatory principles into your standard laboratory operations, you contribute to a culture of safety, ensure the protection of your colleagues and the environment, and uphold the highest standards of scientific practice.

References

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon Occupational Safety and Health. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet - Piperidine. (n.d.). AAPPTec. [Link]

  • Safety Data Sheet - 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride. (2025). Angene Chemical. [Link]

  • Safety Data Sheet - Piperidine. (2019). Chemos GmbH & Co.KG. [Link]

  • Piperidine - SAFETY DATA SHEET. (2024). Penta chemicals. [Link]

  • Material Safety Data Sheet - Piperidine, 99%. (n.d.). Cole-Parmer. [Link]

  • Piperidin-1-yl-acetic acid. (n.d.). PubChem, National Institutes of Health (NIH). [Link]

  • SAFETY DATA SHEET - (1-BOC-Piperidin-4-yl)acetic acid. (2021). Fisher Scientific. [Link]

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A Senior Application Scientist's Guide to Handling 2-(Piperidin-1-yl)acetic acid hydrate: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. 2-(Piperidin-1-yl)acetic acid hydrate, a valuable building block in synthesis, requires a thorough understanding of its potential hazards to ensure safe handling. This guide moves beyond a simple checklist, providing a procedural and logical framework for its use, grounded in established safety principles. Here, we will detail the essential personal protective equipment (PPE), step-by-step operational plans, and disposal protocols, ensuring every procedure is a self-validating system of safety.

Hazard Assessment: Understanding the Compound

A comprehensive risk assessment is the foundation of safe laboratory practice.[1][2] While a specific, comprehensive Safety Data Sheet (SDS) for the hydrate form may vary between suppliers, analysis of the parent compound, 2-(Piperidin-1-yl)acetic acid, and structurally related chemicals provides a clear hazard profile. The primary risks are associated with its corrosive nature, as indicated by GHS pictograms and hazard statements for analogous compounds.[3]

Table 1: Hazard Profile of 2-(Piperidin-1-yl)acetic acid and Analogs

Hazard ClassificationGHS PictogramHazard StatementImplication for Handling
Serious Eye Damage GHS05 (Corrosion)H318/H319: Causes serious eye damage/irritation.[3][4]Direct contact can cause irreversible damage. Eye protection is mandatory.
Skin Irritation GHS07 (Exclamation Mark)H315: Causes skin irritation.[4]Prolonged or repeated contact can lead to irritation. Protective gloves and clothing are required.
Respiratory Irritation GHS07 (Exclamation Mark)H335: May cause respiratory irritation.[4]Inhalation of the dust or aerosol should be avoided. Handling in a ventilated area is crucial.
Acute Oral Toxicity GHS07 (Exclamation Mark)H302: Harmful if swallowed.[4][5]Ingestion must be prevented through strict hygiene practices.[2]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not arbitrary; it is a direct response to the identified hazards.[6] For this compound, the equipment must provide robust protection against a corrosive solid that can become an airborne irritant.

  • Eye and Face Protection : Due to the severe risk of eye damage, standard safety glasses are insufficient.

    • Mandatory : Wear tightly fitting chemical safety goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[7]

    • Recommended for High-Risk Operations : When handling larger quantities or when there is a significant risk of splashing (e.g., during transfer or dissolution of large amounts), a full-face shield should be worn in addition to safety goggles.[8][9] This provides a secondary barrier protecting the entire face.

  • Hand Protection : The skin is a primary route of exposure.

    • Mandatory : Use chemical-resistant nitrile gloves.[10] Nitrile provides excellent protection against a wide range of chemicals and is more puncture-resistant than latex.[9]

    • Protocol : Always inspect gloves for tears or holes before use.[11] After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated solid chemical waste container.[1] Wash hands thoroughly with soap and water after completing your work.[12]

  • Body Protection :

    • Mandatory : A 100% cotton lab coat is required to protect against incidental contact and small splashes.[13] It should be fully buttoned.

    • Recommended for High-Risk Operations : For tasks involving large quantities, consider an acid-resistant apron made of neoprene or PVC over the lab coat for an additional layer of protection.[8]

    • Attire : Always wear long pants and closed-toe shoes that fully cover the feet.[1][13]

  • Respiratory Protection :

    • Mandatory : All handling of the solid chemical that may generate dust must be performed in a certified chemical fume hood to minimize inhalation exposure.[2][12]

    • Emergency Use : In the absence of adequate ventilation or during a large spill, a NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases may be necessary.[8][14] However, reliance on respirators is a secondary measure to proper engineering controls like a fume hood.[2]

Operational Plan: Step-by-Step Handling Protocol

This protocol details the process of weighing the solid compound and preparing a stock solution, integrating safety at each step.

Objective : To safely weigh 500 mg of this compound and prepare a 10 mg/mL solution.

Location : All steps must be performed inside a certified chemical fume hood.

Procedure :

  • Preparation :

    • Don all required PPE: safety goggles, nitrile gloves, and a buttoned lab coat.

    • Ensure the chemical fume hood is operational, with the sash at the indicated safe height.

    • Place a spill pad on the work surface inside the hood.

    • Label your destination container with the chemical name, concentration, date, and your initials.[1][15]

  • Weighing the Solid :

    • Place a weigh boat on the analytical balance inside the fume hood. Tare the balance.

    • Carefully open the container of this compound, pointing the opening away from your face.[12]

    • Using a clean spatula, carefully transfer the solid to the weigh boat until the desired mass is reached. Avoid creating dust. If dust is generated, allow it to settle before proceeding.

    • Once weighing is complete, securely close the primary chemical container.

  • Preparing the Solution :

    • Carefully transfer the weighed solid into your labeled destination container.

    • Using a calibrated pipette, slowly add the desired solvent to the container. An important general safety rule is to add acid to water (or solvent), not the other way around, to prevent splashing.[12]

    • Gently swirl or stir the mixture until the solid is fully dissolved.

    • Securely cap the solution container.

  • Cleanup :

    • Dispose of the used weigh boat, spatula cleaning wipes, and gloves into a dedicated solid hazardous waste container.[13]

    • Wipe down the work surface with an appropriate cleaning agent.

    • Wash your hands thoroughly with soap and water.

Safe Handling Workflow

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response prep1 Review SDS & Protocol prep2 Don Required PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Fume Hood & Work Area prep2->prep3 handle1 Weigh Solid Chemical (Minimize Dust) prep3->handle1 handle2 Transfer to Labeled Container handle1->handle2 spill Spill Occurs handle1->spill If spill handle3 Add Solvent & Dissolve handle2->handle3 exposure Personal Exposure handle2->exposure If contact clean1 Segregate Waste (Solid & Liquid) handle3->clean1 clean2 Decontaminate Work Area & Equipment clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.